molecular formula C8H5NOS B1346461 Thieno[2,3-b]pyridine-2-carbaldehyde CAS No. 53174-98-4

Thieno[2,3-b]pyridine-2-carbaldehyde

カタログ番号: B1346461
CAS番号: 53174-98-4
分子量: 163.2 g/mol
InChIキー: HGZQKYOLRLVMHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[2,3-b]pyridine-2-carbaldehyde is a high-value chemical building block extensively used in medicinal chemistry and drug discovery research. This heterocyclic compound, featuring a fused thiophene and pyridine ring system, serves as a versatile precursor for synthesizing a wide range of biologically active molecules. Its aldehyde functional group provides a critical site for further chemical modifications, enabling the construction of complex structures for pharmaceutical development. This scaffold is central to creating novel therapeutic agents. Recent studies demonstrate that derivatives based on the thieno[2,3-b]pyridine core exhibit potent antimicrobial activity against challenging pathogens, including Gram-positive S. aureus and Gram-negative E. coli , as well as the fungus C. albicans . Beyond infectious disease research, this compound family shows significant promise in oncology . Synthesized analogues have demonstrated potent cytotoxic effects and the ability to induce apoptosis in various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and prostate cancer models, even in cases resistant to standard therapies . The mechanism of action is multifaceted, with research indicating potential inhibition of DNA repair enzymes like Tyrosyl-DNA Phosphodiesterase 1 (TDP1) and interactions with tubulin, making it a valuable tool for overcoming chemoresistance and developing multi-targeting agents . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

thieno[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZQKYOLRLVMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302647
Record name thieno[2,3-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53174-98-4
Record name 53174-98-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thieno[2,3-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[2,3-b]pyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Thieno[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-b]pyridine and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their unique structural framework, which combines the electron-rich thiophene ring with the electron-deficient pyridine ring, gives rise to a diverse range of chemical and biological activities. Among these derivatives, Thieno[2,3-b]pyridine-2-carbaldehyde serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including anticancer and antiplatelet agents.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Thieno[2,3-b]pyridine-2-carbaldehyde, supported by experimental data and protocols.

Chemical and Physical Properties

Thieno[2,3-b]pyridine-2-carbaldehyde is an organic compound with the molecular formula C₈H₅NOS. It is typically an off-white to light brown solid.[4] Key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 53174-98-4[5][6]
Molecular Formula C₈H₅NOS[7]
Molecular Weight 163.19 g/mol [7]
Appearance Off-white to light brown solid[4]
SMILES O=Cc1c2sccc2ncc1[4]

Predicted Properties:

PropertyValueSource
Density 1.384±0.06 g/cm³
pKa 3.37±0.40

Synthesis

A common and effective method for the synthesis of the thieno[2,3-b]pyridine core involves the reaction of a substituted pyridine with a sulfur-containing reagent. A key precursor to Thieno[2,3-b]pyridine-2-carbaldehyde is ethyl thieno[2,3-b]pyridine-2-carboxylate.

Synthesis of Ethyl Thieno[2,3-b]pyridine-2-carboxylate

Experimental Protocol:

This synthesis is achieved through the reaction of 2-chloro-3-pyridinecarboxaldehyde with ethyl thioglycolate in the presence of a base.[8]

  • Reaction Setup: To a solution of ethyl thioglycolate (1.0 equivalent) in N,N-dimethylformamide (DMF), add sodium ethoxide (2.0 equivalents) portion-wise at 0°C.

  • Addition of Starting Material: Stir the resulting mixture for 30 minutes at 0°C. Then, add 2-chloro-3-pyridinecarboxaldehyde (0.8 equivalents) portion-wise to the solution.

  • Reaction Conditions: Heat the mixture to 120°C and stir overnight.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Wash the residue with petroleum ether to afford ethyl thieno[2,3-b]pyridine-2-carboxylate as a pale brown solid.[8]

The following diagram illustrates the workflow for the synthesis of the precursor, ethyl thieno[2,3-b]pyridine-2-carboxylate.

G Synthesis of Ethyl Thieno[2,3-b]pyridine-2-carboxylate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 2-Chloro-3-pyridinecarboxaldehyde reaction Cyclization Reaction reactant1->reaction reactant2 Ethyl Thioglycolate reactant2->reaction base Sodium Ethoxide base->reaction solvent DMF solvent->reaction temperature 120°C temperature->reaction product Ethyl Thieno[2,3-b]pyridine-2-carboxylate reaction->product

Caption: Synthetic workflow for Ethyl Thieno[2,3-b]pyridine-2-carboxylate.

Conversion to Thieno[2,3-b]pyridine-2-carbaldehyde

The conversion of the ethyl ester to the carbaldehyde can be achieved through a two-step process: reduction of the ester to the corresponding alcohol, followed by oxidation.

1. Reduction to 2-Hydroxymethyl-thieno[2,3-b]pyridine:

A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), can be used to reduce the ester to the primary alcohol.

2. Oxidation to Thieno[2,3-b]pyridine-2-carbaldehyde:

The resulting 2-hydroxymethyl-thieno[2,3-b]pyridine can then be oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) to prevent over-oxidation to the carboxylic acid.

The general transformation pathway is depicted below.

G Synthesis of Thieno[2,3-b]pyridine-2-carbaldehyde start Ethyl Thieno[2,3-b]pyridine-2-carboxylate intermediate 2-Hydroxymethyl-thieno[2,3-b]pyridine start->intermediate Reduction (e.g., LiAlH4) end Thieno[2,3-b]pyridine-2-carbaldehyde intermediate->end Oxidation (e.g., PCC, MnO2)

Caption: General pathway for the synthesis of the target compound.

Spectral Data

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and thiophene rings, as well as a characteristic downfield singlet for the aldehydic proton. For the precursor, ethyl thieno[2,3-b]pyridine-2-carboxylate, the following peaks have been reported (400 MHz, CDCl₃): δ 8.68 (dd, J=1.6, 4.4 Hz, 1H), 8.16 (dd, J=1.6, 8.0 Hz, 1H), 8.00 (s, 1H), 7.36 (m, 1H), 4.43 (q, J=7.2 Hz, 2H), 1.42 (t, J=7.2 Hz, 3H).[8]

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, with the aldehydic carbon appearing at a significantly downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1680-1700 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (163.19 g/mol ). For the ethyl ester precursor, an [M+H]⁺ peak at m/z 208.0 has been observed.[8]

Reactivity and Potential Biological Significance

The aldehyde functional group in Thieno[2,3-b]pyridine-2-carbaldehyde makes it a versatile building block for further chemical transformations. It can undergo a variety of reactions typical of aldehydes, including:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid.

  • Reduction: Can be reduced to the primary alcohol.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of alcohols, cyanohydrins, and other derivatives.

  • Condensation Reactions: Can react with amines to form imines (Schiff bases) and with active methylene compounds in reactions such as the Knoevenagel condensation.

The broader class of thieno[2,3-b]pyridine derivatives has been extensively studied for their biological activities. They have shown promise as:

  • Anticancer Agents: Some derivatives exhibit potent anti-proliferative activity against various cancer cell lines.[9][10]

  • Antiplatelet Agents: Thienopyridines like clopidogrel and ticlopidine are well-known inhibitors of the P2Y₁₂ receptor, playing a crucial role in antithrombotic therapy.[9]

  • Enzyme Inhibitors: Certain derivatives have been identified as inhibitors of enzymes such as phosphoinositide-specific phospholipase C (PI-PLC) and tyrosyl-DNA phosphodiesterase 1 (TDP1).[1][9]

While specific biological studies on Thieno[2,3-b]pyridine-2-carbaldehyde are limited, its role as a key synthetic intermediate suggests its importance in the development of novel therapeutic agents based on the thieno[2,3-b]pyridine scaffold. The reactivity of the aldehyde group allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the optimization of biological activity.

The following diagram illustrates the general reactivity of the thieno[2,3-b]pyridine core, highlighting its potential for functionalization.

G General Reactivity of the Thieno[2,3-b]pyridine Core cluster_reactions Key Reactions core Thieno[2,3-b]pyridine Core oxidation Oxidation (N-oxides, S-oxides, sulfones) core->oxidation halogenation Halogenation core->halogenation acylation Acylation core->acylation alkylation Alkylation core->alkylation

Caption: Key functionalization reactions of the thieno[2,3-b]pyridine scaffold.

Conclusion

Thieno[2,3-b]pyridine-2-carbaldehyde is a valuable heterocyclic compound with significant potential as a synthetic intermediate in drug discovery and development. Its synthesis, while requiring a multi-step process, is achievable through established chemical transformations. The reactivity of the aldehyde functionality provides a gateway to a wide array of derivatives, allowing for the systematic exploration of the chemical space around the thieno[2,3-b]pyridine core. Further research into the specific biological activities of this carbaldehyde and its derivatives is warranted to fully elucidate their therapeutic potential.

References

Technical Guide: Structure Elucidation of Thieno[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of thieno[2,3-b]pyridine-2-carbaldehyde. The thieno[2,3-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] Accurate structural confirmation is the foundational step for any further investigation into its chemical and biological properties.

Chemical Identity and Properties

Thieno[2,3-b]pyridine-2-carbaldehyde is an organic compound featuring a fused thiophene and pyridine ring system, with a carbaldehyde (formyl) group at the 2-position of the thiophene ring.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₈H₅NOS[3]
Molecular Weight 163.19 g/mol [3]
IUPAC Name thieno[2,3-b]pyridine-2-carbaldehyde[3]
SMILES C1=CC2=C(N=C1)SC(=C2)C=O[3][4]
InChI InChI=1S/C8H5NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H[3]
InChIKey HGZQKYOLRLVMHZ-UHFFFAOYSA-N[3]
Appearance Off-white to light brown solid
Predicted pKa 3.37 ± 0.40
Predicted Density 1.384 ± 0.06 g/cm³

Synthesis Pathway

The introduction of a carbaldehyde group onto an electron-rich heterocyclic system like thieno[2,3-b]pyridine can be achieved through various formylation methods. A common and effective method is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.

G cluster_reagents Reagent Generation cluster_reaction Main Reaction DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent ([ClCH=N(CH₃)₂]⁺Cl⁻) DMF->Vilsmeier Reacts with POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Intermediate Electrophilic Aromatic Substitution Intermediate Vilsmeier->Intermediate ThienoPyridine Thieno[2,3-b]pyridine (Starting Material) ThienoPyridine->Intermediate Electrophilic Attack Product_imine Iminium Salt Intermediate Intermediate->Product_imine Aromatization Product_final Thieno[2,3-b]pyridine- 2-carbaldehyde (Product) Product_imine->Product_final Aqueous Workup (Hydrolysis)

Caption: General workflow for the Vilsmeier-Haack formylation of thieno[2,3-b]pyridine.

Spectroscopic Data for Structure Elucidation

The definitive structure of thieno[2,3-b]pyridine-2-carbaldehyde is confirmed through a combination of spectroscopic techniques. The expected data are summarized below based on known values for analogous structures.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom¹H Shift (ppm)MultiplicityCoupling (Hz)¹³C Shift (ppm)Notes
H-C=O~9.9 - 10.1s-~183 - 185Aldehyde proton, deshielded.
H-3~7.8 - 8.0s-~135 - 137Thiophene ring proton.
H-4~8.6 - 8.8ddJ ≈ 4.5, 1.5~150 - 152Pyridine ring proton, ortho to N.
H-5~7.4 - 7.6ddJ ≈ 8.0, 4.5~122 - 124Pyridine ring proton, meta to N.
H-6~8.2 - 8.4ddJ ≈ 8.0, 1.5~130 - 132Pyridine ring proton, para to N.
C-2---~144 - 146Carbon bearing the aldehyde.
C-3a---~125 - 127Bridgehead carbon.
C-7a---~158 - 160Bridgehead carbon.

Note: These are predicted values and may vary based on solvent and experimental conditions. Data is inferred from similar structures like thiophene-2-carbaldehyde and substituted thieno[2,3-b]pyridines.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

Adduct / FragmentPredicted m/zNotes
[M]+163.01Molecular Ion
[M+H]⁺164.02Protonated Molecular Ion
[M-H]⁻162.00Deprotonated Molecular Ion
[M-CHO]⁺134.00Loss of formyl radical (common aldehyde fragmentation)

Data predicted by computational tools and consistent with general fragmentation patterns of aromatic aldehydes.[3][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3100 - 3000Medium-WeakC-H StretchAromatic (Thiophene/Pyridine)
~2830 & ~2720MediumC-H StretchAldehyde (Fermi doublet)
~1710 - 1685StrongC=O StretchConjugated Aldehyde Carbonyl
~1600 - 1450Medium-StrongC=C & C=N StretchAromatic Ring System

Characteristic aldehyde C-H and C=O stretches are key diagnostic peaks.[9]

Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.[10][11]

  • Sample Weighing : Accurately weigh 5-10 mg of the purified thieno[2,3-b]pyridine-2-carbaldehyde into a clean, dry vial.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃).

  • Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If required, add an internal standard like tetramethylsilane (TMS). Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.

  • Transfer to NMR Tube : Using a pipette, carefully transfer the clear solution into a clean 5 mm NMR tube. The sample height should be approximately 4-5 cm. Avoid introducing any solid particles or air bubbles.

  • Tube Cleaning and Capping : Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with ethanol to remove any dust or fingerprints. Cap the tube securely.

  • Spectrometer Insertion : Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Insert the assembly into the NMR spectrometer.

  • Data Acquisition :

    • Locking : The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming : The magnetic field homogeneity is optimized (shimmed) to improve spectral resolution and obtain sharp peaks. This can be an automated or manual process.

    • Tuning : The probe is tuned to the correct frequency for the nucleus being observed (¹H).

    • Acquisition Setup : Set the appropriate experimental parameters (e.g., number of scans, spectral width, acquisition time, relaxation delay).

    • Data Collection : Initiate the experiment to acquire the Free Induction Decay (FID) signal.[12][13]

  • Data Processing : Perform a Fourier Transform (FT) on the FID to convert the time-domain data into the frequency-domain spectrum. Phase the spectrum and perform baseline correction to obtain the final, interpretable NMR spectrum.

Biological Activity and Screening

The thieno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[2] Derivatives have shown potential as anticancer, anti-Alzheimer, antimicrobial, and anticonvulsant agents.[2] Therefore, a newly synthesized derivative like thieno[2,3-b]pyridine-2-carbaldehyde would typically undergo a systematic screening process to identify any potential therapeutic activities.

G start Test Compound (Thieno[2,3-b]pyridine-2-carbaldehyde) primary_screen Primary Screening (High-Throughput Screening - HTS) start->primary_screen in_vitro In Vitro Bioassays (e.g., Enzyme Inhibition, Receptor Binding) primary_screen->in_vitro Target-based cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) primary_screen->cell_based Phenotypic hit_id Hit Identification (Active Compounds Identified) in_vitro->hit_id cell_based->hit_id dose_response Dose-Response & Potency (IC₅₀ / EC₅₀ Determination) hit_id->dose_response Confirm Hits secondary_screen Secondary / Confirmatory Assays dose_response->secondary_screen selectivity Selectivity & Specificity Assays secondary_screen->selectivity moa Mechanism of Action (MoA) Studies secondary_screen->moa lead_gen Lead Compound Generation selectivity->lead_gen moa->lead_gen

Caption: A typical workflow for screening the biological activity of a novel compound.[14]

This workflow begins with broad, high-throughput screening (HTS) to test the compound against a large panel of targets.[15] "Hits" from this primary screen are then subjected to more rigorous secondary assays to confirm their activity, determine potency (e.g., IC₅₀), and elucidate their mechanism of action, ultimately leading to the identification of a potential lead compound for drug development.

References

An In-depth Technical Guide to Thieno[2,3-b]pyridine-2-carbaldehyde (CAS: 53174-98-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-b]pyridine-2-carbaldehyde, with the Chemical Abstracts Service (CAS) number 53174-98-4, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. It belongs to the broader class of thieno[2,3-b]pyridines, a privileged scaffold in drug discovery due to the diverse and significant biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the role of its derivatives as potent modulators of key biological pathways implicated in cancer and other diseases. The thieno[2,3-b]pyridine core is a bioisostere of purine, allowing its derivatives to interact with a wide range of biological targets, including kinases and DNA repair enzymes.

Physicochemical and Spectroscopic Data

While detailed experimental data for Thieno[2,3-b]pyridine-2-carbaldehyde is not extensively published, the following tables summarize its key identifiers and expected spectroscopic characteristics based on its structure and data from closely related analogues.

Table 1: Chemical Identifiers and Properties
PropertyValue
CAS Number 53174-98-4
Molecular Formula C₈H₅NOS
Molecular Weight 163.19 g/mol
IUPAC Name thieno[2,3-b]pyridine-2-carbaldehyde
SMILES C1=CC2=C(N=C1)SC(=C2)C=O[1]
InChI Key HGZQKYOLRLVMHZ-UHFFFAOYSA-N
Table 2: Predicted Spectroscopic Data
TechniqueExpected Chemical Shifts / Peaks
¹H NMR δ 9.9-10.1 (s, 1H, -CHO), δ 7.5-8.8 (m, 4H, aromatic protons)
¹³C NMR δ 185-195 (C=O), δ 120-160 (aromatic carbons)
IR (cm⁻¹) ~1670-1690 (C=O stretch of aldehyde), ~3050-3100 (aromatic C-H stretch)[2]
Mass Spec (m/z) 163 (M⁺)[3]

Synthesis and Experimental Protocols

Synthesis of Thieno[2,3-b]pyridine-2-carbaldehyde

A common strategy for the synthesis of the thieno[2,3-b]pyridine core involves the Gewald reaction or modifications thereof, starting from a substituted pyridine-2-thione.

G A 2-Chloronicotinonitrile B 3-Cyanopyridine-2(1H)-thione A->B NaSH or Thiourea C S-alkylated intermediate B->C α-halo-ketone/aldehyde D 3-Aminothieno[2,3-b]pyridine-2-carbonitrile C->D Base-catalyzed cyclization (Thorpe-Ziegler) E Thieno[2,3-b]pyridine-2-carbaldehyde D->E Reduction (e.g., DIBAL-H) followed by hydrolysis

Generalized synthetic pathway for Thieno[2,3-b]pyridine-2-carbaldehyde.

Experimental Protocol (Illustrative):

  • Synthesis of 3-Cyanopyridine-2(1H)-thione: 2-Chloronicotinonitrile is reacted with sodium hydrosulfide or thiourea in a suitable solvent like ethanol to yield 3-cyanopyridine-2(1H)-thione.

  • S-Alkylation: The resulting thione is then S-alkylated using an appropriate α-halo carbonyl compound in the presence of a base (e.g., K₂CO₃) in a solvent like DMF.

  • Thorpe-Ziegler Cyclization: The S-alkylated intermediate undergoes an intramolecular Thorpe-Ziegler cyclization upon treatment with a base (e.g., sodium ethoxide in ethanol) to afford the 3-aminothieno[2,3-b]pyridine-2-carbonitrile.

  • Reduction and Hydrolysis: The nitrile group is then reduced to an imine using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature, followed by acidic workup and hydrolysis to yield the desired Thieno[2,3-b]pyridine-2-carbaldehyde.

Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivatives

A significant class of biologically active compounds derived from the thieno[2,3-b]pyridine core are the 3-amino-2-carboxamide derivatives. A general protocol for their synthesis is as follows:

G A 3-Cyanopyridine-2(1H)-thione C S-alkylated intermediate A->C B 2-Chloro-N-arylacetamide B->C Base (e.g., K₂CO₃), DMF D 3-Aminothieno[2,3-b]pyridine-2-carboxamide C->D Base-catalyzed cyclization

Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamide derivatives.

Experimental Protocol:

  • A mixture of a 3-cyanopyridine-2(1H)-thione and an appropriately substituted 2-chloro-N-arylacetamide is dissolved in a solvent such as dimethylformamide (DMF).

  • A base, typically potassium carbonate or sodium ethoxide, is added to the mixture.

  • The reaction is stirred at room temperature or heated to facilitate the S-alkylation followed by intramolecular cyclization.

  • Upon completion, the reaction mixture is poured into water, and the precipitated product, the 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative, is collected by filtration, washed, and purified by recrystallization or column chromatography.[4]

Biological Activities and Mechanisms of Action

Derivatives of Thieno[2,3-b]pyridine-2-carbaldehyde have demonstrated a wide array of pharmacological activities, with a significant focus on their potential as anticancer agents. These compounds have been shown to inhibit key enzymes involved in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1).

Table 3: Anticancer Activity of Thieno[2,3-b]pyridine Derivatives (IC₅₀/EC₅₀ Values)
Compound DerivativeCell LineActivity (µM)Reference
(E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideHeLa2.14 (EC₅₀, 48h)[5]
(E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideSiHa2.77 (EC₅₀, 48h)[5]
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideT242.672 (IC₅₀, 48h)[6]
Compound 3b (phenol moiety)CCRF-CEM2.580 ± 0.550[7]
Compound 3b (phenol moiety)CEM/ADR50004.486 ± 0.286[7]
Compound 6cHCT-1160.011[8]
Compound 6cMDA-MB-2310.024[8]
Compound 8cHCT-1160.015[8]
Compound 8cMDA-MB-2310.021[8]
Compound 8dHCT-1160.024[8]
Compound 8dMDA-MB-2310.032[8]
Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several thieno[2,3-d]pyrimidine derivatives, structurally related to the thieno[2,3-b]pyridine scaffold, have been identified as potent inhibitors of VEGFR-2.[9][10] These inhibitors typically act by competing with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and the subsequent downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[9]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src c-Src VEGFR2->Src Activates Inhibitor Thieno[2,3-b]pyridine Derivative Inhibitor->VEGFR2 Inhibits ATP binding PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-b]pyridine derivatives.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

A common method to assess VEGFR-2 inhibition is a luminescence-based kinase assay.[11]

  • Reaction Setup: A master mix containing a suitable buffer, ATP, and a substrate peptide (e.g., Poly (Glu,Tyr) 4:1) is prepared.

  • Inhibitor Addition: Serial dilutions of the test thieno[2,3-b]pyridine derivative are added to the wells of a 96-well plate.

  • Enzyme Addition: Recombinant human VEGFR-2 kinase is added to initiate the reaction. The plate is incubated to allow for phosphorylation of the substrate.

  • Detection: A detection reagent (e.g., ADP-Glo™) is added, which quenches the kinase reaction and measures the amount of ADP produced (or remaining ATP). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Table 4: VEGFR-2 Inhibitory Activity of Thienopyrimidine Derivatives
Compound DerivativeIC₅₀ (µM)Reference
Compound 17f (thieno[2,3-d]pyrimidine)0.23 ± 0.03[9][12]
Sorafenib (Reference)0.23 ± 0.04[9][12]
Compound 8b (thieno[2,3-d]pyrimidine)0.073[10]
Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

TDP1 is a DNA repair enzyme that plays a critical role in removing stalled topoisomerase I (Top1)-DNA covalent complexes.[13] Inhibition of TDP1 is a promising strategy to enhance the efficacy of Top1 inhibitors, such as camptothecin, which are used in cancer chemotherapy. Several thieno[2,3-b]pyridine derivatives have been identified as inhibitors of TDP1.[8][14][15]

G cluster_0 DNA Damage and Repair Top1cc Top1-DNA Covalent Complex (DNA Damage) TDP1 TDP1 Enzyme Top1cc->TDP1 Substrate for Apoptosis Apoptosis Top1cc->Apoptosis Leads to RepairedDNA Repaired DNA TDP1->RepairedDNA Hydrolyzes Inhibitor Thieno[2,3-b]pyridine Derivative Inhibitor->TDP1 Inhibits

Role of TDP1 in DNA repair and its inhibition by thieno[2,3-b]pyridine derivatives.

Experimental Protocol: TDP1 Inhibition Assay

A fluorescence-based biosensor assay is a common method for measuring TDP1 activity and screening for inhibitors.[13]

  • Substrate: A synthetic oligonucleotide substrate with a 3'-tyrosyl mimic and a fluorophore-quencher pair is used. In its intact state, the fluorescence is quenched.

  • Reaction: Recombinant human TDP1 is incubated with the substrate in a suitable buffer. TDP1 cleaves the 3'-adduct, separating the fluorophore from the quencher and leading to an increase in fluorescence.

  • Inhibitor Screening: Test compounds are pre-incubated with TDP1 before the addition of the substrate. The rate of fluorescence increase is monitored in real-time.

  • Data Analysis: The inhibitory activity is determined by the reduction in the rate of fluorescence increase compared to a control without the inhibitor. IC₅₀ values are calculated from dose-response curves.

Table 5: TDP1 Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives
Compound DerivativeIC₅₀ (µM)Reference
Compound 6j16.95 ± 3.40[8][14]
Compound 7d21.92 ± 3.32[8][14]
Derivative 9d0.5 ± 0.1

Conclusion

Thieno[2,3-b]pyridine-2-carbaldehyde is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its derivatives have demonstrated potent anticancer activities through the modulation of critical cellular processes, including angiogenesis and DNA repair. The inhibition of key enzymes such as VEGFR-2 and TDP1 highlights the promise of the thieno[2,3-b]pyridine scaffold in the development of novel targeted cancer therapies. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the chemistry and biology of this important class of compounds. Further investigation into the synthesis of novel derivatives and their evaluation in various biological assays is warranted to fully exploit the therapeutic potential of the thieno[2,3-b]pyridine core.

References

An In-depth Technical Guide to the Thieno[2,3-b]pyridine Core: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. This bicyclic structure, consisting of a thiophene ring fused to a pyridine ring, serves as the core for a wide array of biologically active molecules. Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities, making it a focal point for the development of novel therapeutics.[1][2] This guide provides a comprehensive analysis of the thieno[2,3-b]pyridine core, detailing its synthesis, key biological activities with associated quantitative data, structure-activity relationships, and relevant experimental protocols.

Core Structure and Physicochemical Properties

The fundamental thieno[2,3-b]pyridine structure is characterized by the fusion of a thiophene and a pyridine ring.

Table 1: Physicochemical Properties of Thieno[2,3-b]pyridine

PropertyValueSource
Molecular Formula C₇H₅NS[3][4]
Molecular Weight 135.19 g/mol [3][4]
IUPAC Name thieno[2,3-b]pyridine[3]
SMILES C1=CC2=C(N=C1)SC=C2[3]
InChIKey SMZMHUCIDGHERP-UHFFFAOYSA-N[3]

Synthesis of the Thieno[2,3-b]pyridine Core

The synthesis of thieno[2,3-b]pyridine derivatives can be accomplished through various synthetic routes. A common and effective strategy involves the Thorpe-Ziegler cyclization of precursor molecules. One such approach starts with the S-alkylation of 2-thioxo-3-cyanopyridines with N-(chloroacetyl)phenothiazines, followed by a base-promoted Thorpe-Ziegler isomerization to yield the 3-aminothieno[2,3-b]pyridine core.[1] Another widely used method is the electrophilic cyclization of 3-(arylethynyl)-2-(alkylthio)pyridines.[5]

General Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for creating substituted 3-aminothieno[2,3-b]pyridine-2-carboxamides, a class of derivatives with significant biological activity.

Synthesis_Workflow General Synthesis of 3-Aminothieno[2,3-b]pyridines cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product R1 Substituted 2-Thioxo-3-cyanopyridine Step1 S-Alkylation R1->Step1 R2 Haloacetyl Derivative (e.g., 2-Chloro-N-phenylacetamide) R2->Step1 Step2 Thorpe-Ziegler Cyclization (Base-promoted) Step1->Step2 Intermediate Product 3-Aminothieno[2,3-b]pyridine Derivative Step2->Product

Caption: Generalized workflow for the synthesis of thieno[2,3-b]pyridine derivatives.

Detailed Experimental Protocol: Synthesis of 3-Amino-N-(substituted phenyl)-thieno[2,3-b]pyridine-2-carboxamides[6]

This protocol is adapted from a procedure for synthesizing pim-1 inhibitors.[6]

  • Preparation of the Sodium Ethoxide Solution: Dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere.

  • Reaction Initiation: To the sodium ethoxide solution, add 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent).

  • Addition of Acetamide: Add the appropriate 2-chloro-N-(substituted phenyl)acetamide derivative (1 equivalent) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid product by filtration, wash with water, and then dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the purified 3-amino-N-(substituted phenyl)-thieno[2,3-b]pyridine-2-carboxamide.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Activities and Therapeutic Potential

Thieno[2,3-b]pyridine derivatives have been investigated for a multitude of therapeutic applications, with anticancer activity being the most prominent.[1][7] These compounds exert their biological effects by interacting with various molecular targets.

Key Biological Activities:
  • Anticancer: Derivatives show potent anti-proliferative activity against a range of human cancer cell lines, including breast, colon, and prostate cancers.[7][8][9]

  • Enzyme Inhibition: They have been identified as inhibitors of several key enzymes involved in cancer progression and other diseases, such as phosphoinositide phospholipase C (PI-PLC), tyrosyl-DNA phosphodiesterase 1 (TDP1), c-Src kinase, and pim-1 kinase.[6][7][10][11]

  • Antimicrobial and Antiviral: Certain derivatives exhibit activity against bacteria, fungi, and viruses.[1]

  • Anti-inflammatory: Anti-inflammatory properties have also been reported for this class of compounds.[1]

  • Adenosine A1 Receptor Ligands: Potential application in treating epilepsy has been suggested due to their interaction with adenosine A1 receptors.[1]

Anticancer Mechanism of Action: PI-PLC Inhibition Pathway

A primary proposed mechanism for the anticancer effect of many thieno[2,3-b]pyridines is the inhibition of phosphoinositide phospholipase C (PI-PLC).[7][12][13] This enzyme is crucial for signal transduction pathways that regulate cell growth, differentiation, and motility.[13] Its upregulation is common in many cancers.[12]

PI_PLC_Pathway Thieno[2,3-b]pyridine Action on PI-PLC Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PIPLC PI-PLC RTK->PIPLC Activates PIP2 PIP2 PIPLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Proliferation Cell Proliferation & Survival Ca->Proliferation PKC->Proliferation Thieno Thieno[2,3-b]pyridine Derivative Thieno->PIPLC Inhibits SAR_Diagram cluster_core Thieno[2,3-b]pyridine Core cluster_mods Structural Modifications cluster_activity Impact on Activity Core R1 R1: N-Aryl Carboxamide A1 Potency Favorable: - 2'-Me-3'-Cl on Aryl - Propyl-aryl at C-5 R1->A1 A2 Potency Unfavorable: - Para-substitution on Aryl R1->A2 R2 R2: Pyridine Ring Substituents R2->A1 A3 Solubility/Activity Boost: - Bulky, cleavable groups R2->A3 R3 R3: Thiophene Ring Substituents R3->A1

References

The Thieno[2,3-b]pyridine Scaffold: An In-depth Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Privileged Heterocycle in Medicinal Chemistry

The thieno[2,3-b]pyridine core, a fused heterocyclic system comprising a thiophene ring fused to a pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the thieno[2,3-b]pyridine scaffold, including its synthesis, characterization, and diverse therapeutic applications, with a focus on its role in anticancer drug discovery. Detailed experimental protocols and a summary of key quantitative data are presented to aid researchers in the exploration and exploitation of this promising heterocyclic core.

Synthesis of the Thieno[2,3-b]pyridine Core

A cornerstone for the synthesis of many biologically active thieno[2,3-b]pyridine derivatives is the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst. This reaction provides a straightforward and efficient route to highly functionalized 2-aminothiophenes, which are key intermediates that can be further elaborated to construct the fused pyridine ring of the thieno[2,3-b]pyridine system.

A prominent class of thieno[2,3-b]pyridine derivatives with significant biological activity is the 3-amino-2-carboxamido series. The synthesis of these compounds often starts from a substituted 2-mercaptonicotinonitrile, which undergoes S-alkylation followed by a Thorpe-Ziegler cyclization.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 3-amino-2-carboxamido-thieno[2,3-b]pyridines.

Synthetic Workflow Start Starting Materials (e.g., Ketone, Active Methylene Nitrile, Sulfur) Gewald Gewald Reaction Start->Gewald Aminothiophene 2-Aminothiophene Intermediate Gewald->Aminothiophene Cyclization Pyridine Ring Formation (e.g., Friedländer annulation) Aminothiophene->Cyclization Thienopyridine_core Thieno[2,3-b]pyridine Core Cyclization->Thienopyridine_core Functionalization Functional Group Interconversion Thienopyridine_core->Functionalization Final_Product Target Thieno[2,3-b]pyridine Derivative Functionalization->Final_Product

Caption: Generalized synthetic workflow for thieno[2,3-b]pyridine derivatives.

Biological Activities and Therapeutic Potential

Thieno[2,3-b]pyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing them as a scaffold of significant interest for drug development professionals.[1][2] Their therapeutic potential spans various disease areas, with a pronounced emphasis on oncology.

Anticancer Activity

A substantial body of research has highlighted the potent anti-proliferative activity of thieno[2,3-b]pyridines against a wide range of cancer cell lines.[3][4][5] These compounds have been shown to induce cell cycle arrest, apoptosis, and inhibit cancer cell motility.[3][6] Notably, certain derivatives have shown efficacy in models of castrate-resistant prostate cancer and triple-negative breast cancer, which are challenging malignancies with unmet clinical needs.[3][7]

Kinase Inhibition

A key mechanism underlying the anticancer effects of many thieno[2,3-b]pyridine compounds is the inhibition of various protein kinases that are crucial for tumor growth and survival. Prominent targets include:

  • Pim Kinases: These serine/threonine kinases are frequently overexpressed in various cancers and are involved in cell survival and proliferation. Several thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of Pim-1 kinase.[8]

  • Recepteur d'Origine Nantais (RON) Kinase: This tyrosine kinase is implicated in tumor metastasis. Thieno[2,3-b]pyridines have been developed as effective inhibitors of RON splice variants.[9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a critical target in cancer therapy. Thieno[2,3-d]pyrimidine derivatives, structurally related to the [2,3-b] isomers, have shown potent VEGFR-2 inhibitory activity.[10]

Other Biological Targets

Beyond kinase inhibition, the polypharmacology of the thieno[2,3-b]pyridine scaffold is becoming increasingly apparent.[11] Other validated or putative targets include:

  • Tyrosyl-DNA Phosphodiesterase 1 (TDP1): This DNA repair enzyme is a promising target for sensitizing cancer cells to topoisomerase I inhibitors.[1]

  • Phosphoinositide-Specific Phospholipase C (PLC): Initial discovery of some thieno[2,3-b]pyridine anticancer agents was driven by their potential to inhibit PLCγ.[4][11]

  • Tubulin: Some derivatives have been found to interact with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics.[11]

Quantitative Data Summary

The following tables summarize the reported biological activities of representative thieno[2,3-b]pyridine derivatives against various cancer cell lines and protein kinases.

Table 1: Anti-proliferative Activity of Thieno[2,3-b]pyridine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / EC50 / GI50 (µM)Reference
DJ160 LNCaP (Prostate)Proliferation< 0.05[11]
C42 (Prostate)Proliferation< 0.05[11]
PC3 (Prostate)Proliferation< 0.05[11]
Compound 1 MDA-MB-231 (Breast)MTT Assay2.082[7]
MCF-7 (Breast)MTT Assay2.053[7]
Derivative 1 Melanoma Cell LinesGrowth Inhibition0.02 - 0.04[4]
Breast Cancer Cell LinesGrowth Inhibition0.02 - 0.04[4]
Compound 3g MCF7 (Breast)CytotoxicityData not specified[8]
HEPG2 (Liver)CytotoxicityData not specified[8]
HCT116 (Colon)CytotoxicityData not specified[8]
Compound 6j HCT-116 (Colon)Anti-proliferativeNot specified, but active[1]
MDA-MB-231 (Breast)Anti-proliferativeNot specified, but active[1]
Compound 7d HCT-116 (Colon)Anti-proliferativeNot specified, but active[1]
MDA-MB-231 (Breast)Anti-proliferativeNot specified, but active[1]

Table 2: Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives

Compound IDKinase TargetIC50 (µM)Reference
Compound 3c Pim-135.7[8]
Compound 5b Pim-112.71[8]
Compound 15f RONPotent (nM range)[9]
Compound 6j TDP116.95 ± 3.40[1]
Compound 7d TDP121.92 ± 3.32[1]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the characterization of thieno[2,3-b]pyridine derivatives.

Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides (General Procedure)

This protocol is adapted from a published method for the synthesis of a series of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides.

  • To a mixture of the appropriate 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add an aqueous solution of potassium hydroxide (1 equivalent).

  • Stir the resulting mixture at room temperature for a specified time to form the potassium thiolate salt.

  • Add the corresponding N-aryl-2-chloroacetamide (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 30-60 minutes. The formation of a precipitate may be observed.

  • Add another portion of aqueous potassium hydroxide to promote the intramolecular Thorpe-Ziegler cyclization.

  • Stir the reaction mixture at room temperature for an additional 1-2 hours.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the desired 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thieno[2,3-b]pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

TDP1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) using a fluorogenic substrate.

  • Assay Preparation: The assay is typically performed in a 384-well plate format.

  • Enzyme and Compound Incubation: Dispense a solution of purified recombinant human TDP1 (e.g., 100 nM) into the wells. Add the thieno[2,3-b]pyridine compounds at various concentrations (typically from a DMSO stock solution). Incubate at room temperature for 30 minutes.

  • Substrate Addition: Add a fluorogenic TDP1 substrate (e.g., a single-stranded oligonucleotide with a 3'-tyrosine linked to a fluorophore and a quencher).

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 510 nm). The cleavage of the phosphotyrosyl bond by TDP1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction rates from the fluorescence kinetic data. Determine the percentage of TDP1 inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the TDP1 activity by 50%.

Signaling Pathways

The therapeutic effects of thieno[2,3-b]pyridine derivatives are often attributed to their modulation of specific signaling pathways that are dysregulated in cancer. The following diagrams illustrate the putative mechanisms of action for these compounds in the context of key signaling cascades.

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a downstream effector of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. It promotes cell survival and proliferation by phosphorylating and regulating a number of downstream targets, including the pro-apoptotic protein BAD. Thieno[2,3-b]pyridine inhibitors block the catalytic activity of Pim-1, thereby inhibiting its oncogenic functions.

Pim1_Pathway Cytokine Cytokines / Growth Factors Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1 Pim-1 Kinase STAT->Pim1 Upregulation BAD BAD Pim1->BAD Phosphorylation (Inactivation) Proliferation Cell Proliferation & Survival Pim1->Proliferation Thieno Thieno[2,3-b]pyridine Inhibitor Thieno->Pim1 Inhibition Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Inhibition of the Pim-1 kinase signaling pathway by thieno[2,3-b]pyridines.

RON Kinase Signaling Pathway

The RON receptor tyrosine kinase, upon binding its ligand MSP (macrophage-stimulating protein), dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and migration. Thieno[2,3-b]pyridine inhibitors can block the kinase activity of RON, thereby abrogating these oncogenic signals.

RON_Pathway MSP MSP RON RON Receptor MSP->RON Binding & Activation PI3K PI3K RON->PI3K RAS RAS RON->RAS Thieno Thieno[2,3-b]pyridine Inhibitor Thieno->RON Inhibition AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration & Invasion ERK->Migration

Caption: Inhibition of the RON kinase signaling pathway by thieno[2,3-b]pyridines.

Conclusion

The thieno[2,3-b]pyridine scaffold represents a highly valuable core structure in modern medicinal chemistry, particularly in the realm of oncology. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, underscores its potential for the development of novel therapeutics. This guide has provided a comprehensive overview of the key characteristics of this scaffold, from its synthesis and biological activities to detailed experimental protocols and the signaling pathways it modulates. It is anticipated that continued exploration of the chemical space around the thieno[2,3-b]pyridine core will lead to the discovery of new and improved drug candidates for the treatment of cancer and other diseases.

References

physical and chemical properties of Thieno[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Thieno[2,3-b]pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of Thieno[2,3-b]pyridine-2-carbaldehyde and the broader thieno[2,3-b]pyridine class of compounds. This information is intended to support research, development, and application of this heterocyclic scaffold in medicinal chemistry and drug discovery.

Core Compound Identification and Physical Properties

Thieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic organic compound featuring a fused thiophene and pyridine ring system, with a carbaldehyde group at the 2-position of the thiophene ring.

Table 1: Physical and Chemical Properties of Thieno[2,3-b]pyridine-2-carbaldehyde

PropertyValueSource
CAS Number 53174-98-4[1][2]
Molecular Formula C₈H₅NOS[3]
Molecular Weight 163.20 g/mol [3]
Appearance Off-white to light brown solid[1]
Density 1.384 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.37 ± 0.40 (Predicted)[1]
Storage Store at 2–8 °C under inert gas (Nitrogen or Argon)[1]
SMILES C1=CC2=C(N=C1)SC(=C2)C=O[2][3]
InChI InChI=1S/C8H5NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H[3]

Chemical Properties and Reactivity

The chemical reactivity of Thieno[2,3-b]pyridine-2-carbaldehyde is dictated by the interplay between the electron-deficient pyridine ring, the electron-rich thiophene ring, and the reactive aldehyde group.

Ring System Reactivity: The thieno[2,3-b]pyridine core can undergo various chemical transformations. Selective oxidation of the sulfur atom can lead to the corresponding S-oxides and sulfones.[4][5] The pyridine nitrogen can be oxidized to form N-oxides.[4][5] The ring system is also amenable to halogenation and other electrophilic substitution reactions, although the substitution pattern is influenced by the directing effects of both fused rings.[4][5]

Aldehyde Group Reactivity: The aldehyde functional group is a versatile handle for further synthetic modifications. It is expected to undergo typical aldehyde reactions, such as:

  • Oxidation to the corresponding carboxylic acid.

  • Reduction to the primary alcohol.

  • Reductive amination to form various amines.

  • Condensation reactions , such as the Knoevenagel condensation with active methylene compounds.[6]

  • Schiff base formation with primary amines.

Spectral Data

While specific experimental spectral data for Thieno[2,3-b]pyridine-2-carbaldehyde is not extensively reported in the reviewed literature, data for the parent thieno[2,3-b]pyridine and its derivatives provide valuable reference points.

Table 2: Representative Spectral Data for Thieno[2,3-b]pyridine Derivatives

CompoundTechniqueObserved Peaks
Thieno[2,3-b]pyridine ¹³C NMR (CDCl₃)δ (ppm): 161.6, 149.8, 136.8, 133.1, 131.2, 125.5, 116.5[7]
3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamide Derivatives IR (KBr)ν (cm⁻¹): ~3400-3200 (NH₂), ~1690-1630 (C=O amide)[4][5]
Thiophene-2-carbaldehyde (for aldehyde group reference)¹H NMR (CDCl₃)δ (ppm): 9.95 (s, 1H, CHO), 7.80–7.77 (m, 2H), 7.22 (t, 1H)[8]
Thiophene-2-carbaldehyde (for aldehyde group reference)¹³C NMR (CDCl₃)δ (ppm): 183.1 (CHO), 144.0, 136.5, 135.2, 128.4[8]
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile IR (KBr)ν (cm⁻¹): 3425, 3348, 3247 (NH₂), 2194 (CN), 1658 (C=N)[9]
Thieno[2,3-b]pyridine-2-carboxamide derivatives Mass Spec (ESI)HRMS data available for various derivatives, confirming molecular formulas.[4][5]

Note: The table provides data for related compounds to indicate expected spectral regions. Researchers should obtain experimental data for Thieno[2,3-b]pyridine-2-carbaldehyde for precise characterization.

Experimental Protocols

Synthesis of the Thieno[2,3-b]pyridine Core

A common method for constructing the thieno[2,3-b]pyridine scaffold involves the cyclization of substituted 2-mercaptonicotinonitriles (or related pyridine-2-thiones).

General Protocol for 3-Aminothieno[2,3-b]pyridine-2-carboxamides:

  • A mixture of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative (1 equivalent) and aqueous potassium hydroxide (1 equivalent) is stirred in DMF.[4]

  • The corresponding N-aryl-2-chloroacetamide (1 equivalent) is added to the mixture.[4]

  • The reaction is stirred at room temperature for 30-40 minutes.[4]

  • A second portion of aqueous potassium hydroxide is then added, and the mixture is stirred for an additional 6-9 hours to facilitate Thorpe-Ziegler cyclization.[4]

  • The product is typically isolated by precipitation with water and purified by recrystallization.[4]

Proposed Synthesis of Thieno[2,3-b]pyridine-2-carbaldehyde

The Vilsmeier-Haack reaction is a standard and effective method for the formylation of electron-rich aromatic and heterocyclic rings.[10][11] This reaction is a plausible route for the synthesis of the title compound from the unsubstituted thieno[2,3-b]pyridine core.

Protocol:

  • The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C.

  • Thieno[2,3-b]pyridine, dissolved in a suitable solvent, is added to the pre-formed Vilsmeier reagent.

  • The reaction mixture is stirred, often with gentle heating (e.g., 65 °C), for several hours until the reaction is complete as monitored by TLC.[11]

  • The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH or NaHCO₃).

  • The crude product is then extracted with an organic solvent, dried, and purified using column chromatography.

G Proposed Synthesis via Vilsmeier-Haack Reaction ThienoPyridine Thieno[2,3-b]pyridine Intermediate Electrophilic Attack & Formation of Sigma Complex ThienoPyridine->Intermediate 1. Add to Reagent VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF) VilsmeierReagent->Intermediate Workup Aqueous Workup (Hydrolysis) Intermediate->Workup 2. Product Thieno[2,3-b]pyridine-2-carbaldehyde Workup->Product 3. Isolate

Proposed Synthesis via Vilsmeier-Haack Reaction

Biological Activity and Therapeutic Potential

The thieno[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities. While specific data on the 2-carbaldehyde derivative is limited, the core structure is present in numerous compounds investigated for various therapeutic applications.

Known Biological Targets and Activities:

  • Anticancer: Derivatives have shown potent anti-proliferative activity against various cancer cell lines, including ovarian and prostate cancer.[12][13][14] Mechanisms include G2/M cell cycle arrest and induction of apoptosis.[14]

  • Enzyme Inhibition: Thieno[2,3-b]pyridines are known to inhibit several enzymes, including tyrosyl-DNA phosphodiesterase 1 (TDP1), which is a target for chemosensitization in cancer therapy.[15]

  • Receptor Modulation: The scaffold is a key component of drugs like clopidogrel and prasugrel, which act as P2Y12 platelet receptor antagonists.[16]

  • Antimicrobial and Antiprotozoal: Various derivatives have been reported to possess antimicrobial and antiprotozoal properties.[4]

G Biological Activities of the Thieno[2,3-b]pyridine Scaffold Core Thieno[2,3-b]pyridine Scaffold Anticancer Anticancer Activity (e.g., Ovarian, Prostate) Core->Anticancer EnzymeInhibition Enzyme Inhibition (e.g., TDP1, Kinases) Core->EnzymeInhibition ReceptorModulation Receptor Modulation (e.g., P2Y12 Antagonists) Core->ReceptorModulation Antimicrobial Antimicrobial & Antiprotozoal Core->Antimicrobial

Biological Activities of the Thieno[2,3-b]pyridine Scaffold

Safety and Handling

Thieno[2,3-b]pyridine-2-carbaldehyde is classified with the following hazards:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[2]

This guide serves as a foundational resource. Further experimental investigation is recommended to fully characterize Thieno[2,3-b]pyridine-2-carbaldehyde for any specific research or drug development application.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thieno[2,3-b]pyridine-2-carbaldehyde

This guide provides a comprehensive overview of Thieno[2,3-b]pyridine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will cover its chemical identity, properties, synthesis, and its role as a crucial intermediate in the development of therapeutic agents.

Chemical Identity and Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. Thieno[2,3-b]pyridine-2-carbaldehyde is a bicyclic heteroaromatic compound containing both a thiophene and a pyridine ring fused together.

IUPAC Name: thieno[2,3-b]pyridine-2-carbaldehyde[1]

Synonyms:

  • thieno[2,3-b]pyridine-2-carboxaldehyde[1]

  • 2-formylthieno[2,3-b]pyridine[1]

The core structure, thieno[2,3-b]pyridine, is a privileged scaffold in drug discovery, known to be a component in a wide array of biologically active compounds.[2][3] Derivatives have shown promise as antimicrobial, antiproliferative, anti-Alzheimer, and anticonvulsant agents.[2]

Table 1: Chemical Identifiers and Properties

Property Value Reference
CAS Number 53174-98-4 [1]
Molecular Formula C₈H₅NOS [1]
Molecular Weight 163.194 g/mol [1]
SMILES C1=CC2=C(N=C1)SC(=C2)C=O [1]
InChI Key HGZQKYOLRLVMHZ-UHFFFAOYSA-N [1]
Appearance Colorless oily liquid (may brown with age) [4]

| Purity (Typical) | ≥97% |[1] |

Synthesis and Experimental Protocols

Thieno[2,3-b]pyridine-2-carbaldehyde is typically synthesized via multi-step reactions starting from substituted pyridines. The aldehyde functional group makes it a versatile intermediate for further chemical modifications. A general and widely adopted synthetic route is the Gewald reaction.

General Synthesis Protocol (Gewald Reaction Approach):

The synthesis often begins with a substituted 2-chloronicotinonitrile which undergoes reaction with a sulfur-containing reactant like ethyl thioglycolate, followed by cyclization. The resulting ester can then be reduced to an alcohol and subsequently oxidized to the target carbaldehyde.

Step-by-Step Methodology:

  • Synthesis of the Thieno[2,3-b]pyridine Core: A common starting material is a 2-chloro-3-cyanopyridine derivative. This is reacted with a compound containing an active methylene group and a sulfur source, such as ethyl thioglycolate, in the presence of a base (e.g., sodium ethoxide). This sequence leads to the formation of an ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.[5]

  • Modification of the Carboxylate Group: The ester group at the 2-position is a versatile handle. To obtain the carbaldehyde, the ester is first reduced to the corresponding primary alcohol using a reducing agent like Lithium Aluminium Hydride (LiAlH₄).

  • Oxidation to Aldehyde: The resulting alcohol is then carefully oxidized to Thieno[2,3-b]pyridine-2-carbaldehyde. A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂) is used to prevent over-oxidation to the carboxylic acid.

Below is a DOT diagram illustrating this synthetic workflow.

G cluster_0 Synthesis Workflow A 2-Chloro-3-cyanopyridine C Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate A->C Gewald Reaction B Ethyl Thioglycolate + Base B->C E Thieno[2,3-b]pyridin-2-ylmethanol C->E Ester Reduction D Reduction (e.g., LiAlH4) D->E G Thieno[2,3-b]pyridine-2-carbaldehyde E->G Alcohol Oxidation F Mild Oxidation (e.g., PCC) F->G G cluster_pathway DNA Damage and Repair Pathway Top1 Topoisomerase I (TOP1) Top1cc TOP1-DNA Cleavage Complex (DNA Damage) Top1->Top1cc Dna DNA Supercoils Dna->Top1cc Relaxation Repair DNA Repair Top1cc->Repair Repaired by Apoptosis Cell Death (Apoptosis) Top1cc->Apoptosis Leads to Tdp1 TDP1 Enzyme Tdp1->Repair Repair->Dna Restores Inhibitor Thieno[2,3-b]pyridine Derivative (TDP1 Inhibitor) Inhibitor->Tdp1 Inhibits Topotecan Topotecan (TOP1 Inhibitor) Topotecan->Top1cc Stabilizes

References

A Technical Guide to Thieno[2,3-b]pyridine-2-carbaldehyde: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-b]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse and potent biological activities. This guide focuses on a key derivative, thieno[2,3-b]pyridine-2-carbaldehyde, providing a concise overview of its physicochemical properties, a detailed exploration of relevant synthetic methodologies for its parent scaffold, and insights into the therapeutic potential of the broader thieno[2,3-b]pyridine class of compounds. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties of Thieno[2,3-b]pyridine-2-carbaldehyde

The precise experimental determination of all physical properties of thieno[2,3-b]pyridine-2-carbaldehyde is not extensively documented in publicly available literature. However, reported and predicted data provide a useful baseline for its characterization.

PropertyValueSource
Melting Point 142 °CReported
Boiling Point 320.2 ± 22.0 °CPredicted

Table 1: Physical Properties of Thieno[2,3-b]pyridine-2-carbaldehyde. The melting point is a reported experimental value, while the boiling point is a computational prediction.

Synthetic Methodologies for the Thieno[2,3-b]pyridine Core

The synthesis of thieno[2,3-b]pyridine-2-carbaldehyde itself is not frequently detailed. However, the construction of the core thieno[2,3-b]pyridine ring system is well-established through several key synthetic strategies. Understanding these foundational methods is crucial for any medicinal chemist working with this scaffold. Common approaches include the Gewald reaction, the Friedländer synthesis, and the Vilsmeier-Haack reaction.

The Gewald Reaction: A Versatile Route to 2-Aminothiophenes

The Gewald reaction is a cornerstone for the synthesis of substituted 2-aminothiophenes, which are critical precursors for building the thieno[2,3-b]pyridine scaffold.

Experimental Protocol: General Procedure for the Gewald Reaction

  • Condensation: A ketone or aldehyde is subjected to a Knoevenagel condensation with an α-cyanoester in the presence of a base.

  • Sulfur Addition: Elemental sulfur is introduced to the reaction mixture. The precise mechanism of sulfur incorporation is still a subject of investigation but is believed to proceed through a thiirane intermediate.

  • Cyclization and Tautomerization: The intermediate undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.

This versatile, often one-pot, multicomponent reaction allows for the introduction of a variety of substituents on the thiophene ring, providing a modular approach to a library of thieno[2,3-b]pyridine precursors.

Gewald_Reaction ketone Ketone/Aldehyde intermediate1 Knoevenagel Adduct ketone->intermediate1 + cyanoester α-Cyanoester cyanoester->intermediate1 + base Base base->intermediate1 catalyst sulfur Sulfur (S₈) intermediate2 Thiolate Intermediate intermediate1->intermediate2 + Sulfur product 2-Aminothiophene intermediate2->product Cyclization

Caption: The Gewald reaction workflow for 2-aminothiophene synthesis.

Biological Significance and Therapeutic Potential

The thieno[2,3-b]pyridine nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. Derivatives of this core have demonstrated a remarkable breadth of activities, including:

  • Anticancer Activity: Thieno[2,3-b]pyridines have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression. For instance, certain derivatives have shown inhibitory activity against phosphoinositide-specific phospholipase C (PLCγ) and have been found to induce G2/M cell cycle arrest in cancer cell lines. Furthermore, they are being explored as agents to overcome chemoresistance.

  • Antimicrobial and Antiviral Properties: The scaffold has been incorporated into molecules with activity against various pathogens.

  • Anti-inflammatory Effects: Thieno[2,3-b]pyridine derivatives have shown potential in modulating inflammatory pathways.

The aldehyde functionality at the 2-position of thieno[2,3-b]pyridine-2-carbaldehyde offers a versatile chemical handle for further synthetic modifications, allowing for the exploration of a vast chemical space in the quest for novel and more potent therapeutic agents.

Conclusion

Thieno[2,3-b]pyridine-2-carbaldehyde is a valuable building block in the synthesis of biologically active molecules. While comprehensive data on its physical properties are still emerging, the synthetic routes to its core scaffold are well-understood and offer considerable flexibility. The proven therapeutic potential of the thieno[2,3-b]pyridine class of compounds ensures that this and related derivatives will remain an area of intense research and development in the pharmaceutical sciences.

A Technical Guide to the Predicted pKa of Thieno[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to predict the acid dissociation constant (pKa) of Thieno[2,3-b]pyridine-2-carbaldehyde. Given the importance of pKa in determining the pharmacokinetic and pharmacodynamic properties of drug candidates, this document outlines both computational and experimental approaches for its determination. Thieno[2,3-b]pyridine derivatives are significant scaffolds in medicinal chemistry, known for their potential as anti-cancer agents and inhibitors of various enzymes.[1][2][3][4] Understanding the ionization state of novel derivatives like the 2-carbaldehyde substituted compound is crucial for further development.

Analysis of Ionizable Sites in Thieno[2,3-b]pyridine-2-carbaldehyde

The structure of Thieno[2,3-b]pyridine-2-carbaldehyde contains two heterocyclic rings: a pyridine ring and a thiophene ring. The primary site of protonation, and thus the determinant of its basic pKa, is the lone pair of electrons on the nitrogen atom of the pyridine ring.

  • Pyridine Nitrogen (Basic Site): Pyridine is a weak base with a pKa of approximately 5.14 for its conjugate acid.[5] The lone pair on the nitrogen is in an sp2 hybrid orbital and is not part of the aromatic sextet, making it available for protonation.

  • Thiophene Moiety: Thiophene is significantly less basic than pyridine and is generally considered non-basic in aqueous solution. Its sulfur atom's lone pairs are involved in the aromatic system to a greater extent.

  • Carbaldehyde Group: The aldehyde proton is not acidic. The carbonyl oxygen has lone pairs, but it is a much weaker base than the pyridine nitrogen. The electron-withdrawing nature of the carbaldehyde group is expected to decrease the basicity of the pyridine nitrogen (i.e., lower the pKa of its conjugate acid) compared to unsubstituted thieno[2,3-b]pyridine.

Therefore, this guide will focus on predicting the pKa corresponding to the equilibrium:

Thieno[2,3-b]pyridine-2-carbaldehyde-H⁺ ⇌ Thieno[2,3-b]pyridine-2-carbaldehyde + H⁺

Computational Prediction of pKa

As no experimental pKa value for Thieno[2,3-b]pyridine-2-carbaldehyde is readily available in the literature, computational methods provide a powerful tool for its prediction. These methods range from high-accuracy quantum mechanical calculations to rapid machine-learning models.

Quantum mechanical approaches calculate the pKa by determining the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. The pKa is then calculated using the formula:

pKa = ΔG°aq / (2.303 * RT)

The workflow involves calculating the energies of the protonated and deprotonated species in both the gas phase and in a solvent model.

Detailed Protocol for QM-based pKa Prediction:

  • Structure Optimization:

    • Generate 3D coordinates for both the neutral (deprotonated) and the protonated forms of Thieno[2,3-b]pyridine-2-carbaldehyde. Protonation occurs at the pyridine nitrogen.

    • Perform a geometry optimization in the gas phase using a suitable level of theory, for example, with Density Functional Theory (DFT) using the B3LYP functional and a 6-31G* basis set.

    • Perform a frequency calculation to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain the gas-phase thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation in a continuum solvent model, such as the Polarizable Continuum Model (PCM), to simulate an aqueous environment. This calculates the free energy of solvation (ΔGsolv).

    • The total aqueous-phase free energy (Gaq) for each species is the sum of its gas-phase free energy (Ggas) and its solvation free energy: Gaq = Ggas + ΔGsolv.

  • pKa Calculation:

    • Calculate the free energy change of the reaction in solution: ΔG°aq = Gaq(neutral) + Gaq(H⁺) - Gaq(protonated)

    • The free energy of the proton in the aqueous phase, Gaq(H⁺), is a well-studied but challenging value to compute directly. It is often determined using experimental data or high-level calculations and can vary depending on the computational setup. A commonly used experimental value is -270.3 kcal/mol.

    • Finally, calculate the pKa using the thermodynamic relationship mentioned above.

G Computational pKa Prediction Workflow cluster_gas Gas Phase Calculations cluster_solv Solvation Calculations cluster_final Final Calculation struct_gen 1. Generate 3D Structures (Protonated & Neutral) geom_opt 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) struct_gen->geom_opt freq_calc 3. Frequency Calculation (Obtain G_gas) geom_opt->freq_calc sp_calc 4. Single-Point Energy in Solvent Model (e.g., PCM) freq_calc->sp_calc Use optimized geometry solv_energy 5. Obtain Solvation Free Energy (ΔG_solv) sp_calc->solv_energy total_energy 6. Calculate G_aq (G_gas + ΔG_solv) solv_energy->total_energy pka_calc 7. Calculate pKa using Thermodynamic Cycle total_energy->pka_calc

Caption: Workflow for Quantum Mechanical pKa Prediction.

Besides high-level QM methods, other software and web-based tools are available that use empirical, QSPR, or machine learning models for faster predictions.

Method/SoftwareApproachSpeedAccuracy Considerations
ACD/Percepta Uses a large internal database and algorithmic predictions based on Hammett-type equations.[6]Very FastHigh for common scaffolds, may be lower for novel structures.
MoKa Employs GRID molecular interaction field descriptors for pKa computation.[7]FastTrained on a diverse set of over 25,000 pKa values.
QupKake Combines graph neural networks with semi-empirical quantum mechanical features.[8]ModerateState-of-the-art accuracy, particularly for drug-like molecules.
ORCA A free and powerful quantum chemistry software package capable of performing the QM workflow described above.SlowUser-dependent; accuracy relies on chosen theory and model.

Experimental pKa Determination

Experimental methods provide a direct measure of the pKa and are essential for validating computational predictions. The most common techniques are potentiometric titration and UV-Vis spectrophotometry.

This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the compound is 50% protonated and 50% deprotonated, corresponding to the midpoint of the buffer region in the titration curve.[9][10][11]

Detailed Protocol for Potentiometric Titration:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

    • Prepare a stock solution of Thieno[2,3-b]pyridine-2-carbaldehyde of known concentration (e.g., 1 mM) in deionized water. A co-solvent like methanol may be used if solubility is low, but this will yield an apparent pKa (pKa').

    • Prepare standardized titrant solutions of 0.1 M HCl (to titrate the base) and 0.1 M NaOH.

    • Prepare an ionic strength adjuster solution (e.g., 0.15 M KCl) to maintain a constant ionic environment.[9][11]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar.[11]

    • Add the ionic strength adjuster.

    • If determining the pKa of the conjugate acid, the sample solution can first be made basic (e.g., to pH 10) with NaOH, and then titrated with standardized HCl.

    • Immerse the calibrated pH electrode in the solution.

    • Add the titrant in small, precise increments (e.g., 0.05 or 0.10 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found from the first derivative of the titration curve (dpH/dV).

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

This method is suitable for compounds that possess a chromophore near the ionization site, leading to a change in the UV-Vis absorbance spectrum upon protonation/deprotonation.[12][13][14]

Detailed Protocol for UV-Vis Spectrophotometry:

  • Preparation:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 8).

    • Prepare a concentrated stock solution of Thieno[2,3-b]pyridine-2-carbaldehyde in a suitable solvent (e.g., DMSO or methanol).[13]

  • Measurement Procedure:

    • For each buffer solution, add a small, constant amount of the stock solution to ensure the final concentration of the analyte is the same across all samples. The concentration should be sufficient to give a measurable absorbance (e.g., in the range of 0.3-1.0).

    • Record the UV-Vis spectrum (e.g., from 250-500 nm) for the analyte in each buffer solution.[13] Also record the spectrum of the fully protonated form (in strong acid, e.g., pH 1) and the fully neutral form (in strong base, e.g., pH 10).

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at a chosen wavelength versus pH. The resulting curve should be sigmoidal.

    • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated (acidic) form, and AB is the absorbance of the neutral (basic) form.

    • The pKa corresponds to the pH at the inflection point of the sigmoidal curve.

G Experimental pKa Determination Workflow (UV-Vis) cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock 1. Prepare Analyte Stock Solution prep_samples 3. Create Samples by Adding Stock to each Buffer prep_stock->prep_samples prep_buffers 2. Prepare Buffers (Range of pH values) prep_buffers->prep_samples record_spectra 4. Record UV-Vis Spectrum for each Sample prep_samples->record_spectra plot_data 5. Plot Absorbance vs. pH record_spectra->plot_data fit_curve 6. Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) plot_data->fit_curve get_pka 7. Determine pKa from Inflection Point fit_curve->get_pka

Caption: Workflow for UV-Vis Spectrophotometric pKa Determination.

Conclusion

While a precise experimental pKa for Thieno[2,3-b]pyridine-2-carbaldehyde is not published, this guide provides the necessary theoretical and practical frameworks for its determination. Computational methods, particularly quantum mechanics, offer a robust predictive approach, while experimental techniques like potentiometric titration and UV-Vis spectrophotometry are the gold standard for accurate measurement. The determination of this key physicochemical parameter is a critical step for any drug discovery program involving this promising class of heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thieno[2,3-b]pyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have shown promise as anticancer and antiplatelet agents. Their mechanism of action often involves the inhibition of key signaling enzymes, such as phosphoinositide-specific phospholipase C (PI-PLC) and the P2Y12 receptor. This document provides detailed protocols for the synthesis of a key intermediate, ethyl thieno[2,3-b]pyridine-2-carboxylate, and its subsequent conversion to thieno[2,3-b]pyridine-2-carbaldehyde, a versatile precursor for the development of novel therapeutic agents.

Synthetic Schemes

The synthesis of thieno[2,3-b]pyridine-2-carbaldehyde can be achieved through a two-step process starting from commercially available reagents. The first step involves the construction of the thieno[2,3-b]pyridine core to yield an ethyl ester at the 2-position. The second step is the reduction of the ester to the desired aldehyde.

Scheme 1: Synthesis of Ethyl Thieno[2,3-b]pyridine-2-carboxylate

This reaction proceeds via a nucleophilic substitution of the chlorine atom on 2-chloro-3-pyridinecarboxaldehyde by the sulfur of ethyl thioglycolate, followed by an intramolecular condensation to form the thiophene ring fused to the pyridine ring.

Scheme 2: Synthesis of Thieno[2,3-b]pyridine-2-carbaldehyde

The ethyl ester is selectively reduced to the aldehyde using a mild reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This method is effective in preventing over-reduction to the corresponding alcohol.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of Ethyl Thieno[2,3-b]pyridine-2-carboxylate

Starting Material 1Starting Material 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Chloro-3-pyridinecarboxaldehydeEthyl thioglycolateSodium ethoxideDMF120Overnight59[1]

Table 2: Reduction of Ethyl Thieno[2,3-b]pyridine-2-carboxylate to Thieno[2,3-b]pyridine-2-carbaldehyde

Starting MaterialReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl thieno[2,3-b]pyridine-2-carboxylateDIBAL-HToluene/Hexanes-782Not Reported (General Protocol)[2][3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Thieno[2,3-b]pyridine-2-carboxylate[1]

Materials:

  • 2-Chloro-3-pyridinecarboxaldehyde (10 g, 71.4 mmol)

  • Ethyl thioglycolate (11.14 g, 92.8 mmol)

  • Sodium ethoxide (NaOEt) (14.5 g, 185.7 mmol)

  • N,N-Dimethylformamide (DMF) (400 mL)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • To a solution of ethyl thioglycolate in DMF, add sodium ethoxide portion-wise at 0 °C.

  • Stir the resulting mixture for 30 minutes at 0 °C.

  • Add 2-chloro-3-pyridinecarboxaldehyde to the solution portion-wise.

  • Heat the mixture at 120 °C and stir overnight.

  • After cooling to room temperature, dilute the reaction mixture with water (300 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Wash the residue with petroleum ether to afford ethyl thieno[2,3-b]pyridine-2-carboxylate as a pale brown solid (Yield: 59%).

Protocol 2: Synthesis of Thieno[2,3-b]pyridine-2-carbaldehyde (General Protocol)[2][3]

Materials:

  • Ethyl thieno[2,3-b]pyridine-2-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in toluene or hexanes)

  • Toluene or Hexanes (anhydrous)

  • Methanol

  • Aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl thieno[2,3-b]pyridine-2-carboxylate in anhydrous toluene or hexanes and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add 1.0-1.2 equivalents of DIBAL-H solution dropwise to the cooled ester solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add cold aqueous ammonium chloride or Rochelle's salt solution to precipitate the aluminum salts.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate or DCM.

  • Separate the organic layer from the filtrate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thieno[2,3-b]pyridine-2-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Application Notes: Biological Activity and Signaling Pathways

Thieno[2,3-b]pyridine derivatives have demonstrated significant potential in drug discovery, particularly in the fields of oncology and thrombosis.

Anticancer Activity

Several thieno[2,3-b]pyridine derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.[4][5][6] One of the proposed mechanisms of action is the inhibition of phosphoinositide-specific phospholipase C (PI-PLC).[4] PI-PLC is a crucial enzyme in the phosphoinositide signaling pathway, which regulates cell growth, differentiation, and apoptosis. Inhibition of PI-PLC can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[6]

anticancer_pathway Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine PI-PLC PI-PLC Thieno[2,3-b]pyridine->PI-PLC Inhibition PIP2 PIP2 PI-PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Ca2+ Release->Cell Cycle Arrest (G2/M) PKC Activation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Antiplatelet Activity

Certain thieno[2,3-b]pyridine derivatives act as potent antiplatelet agents by irreversibly inhibiting the P2Y12 receptor, a key receptor for ADP-mediated platelet activation and aggregation.[7][8][9] By blocking the P2Y12 receptor, these compounds prevent the conformational change in the glycoprotein IIb/IIIa receptor, which is essential for fibrinogen binding and subsequent platelet aggregation, thus reducing the risk of thrombus formation.

antiplatelet_pathway Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine P2Y12 Receptor P2Y12 Receptor Thieno[2,3-b]pyridine->P2Y12 Receptor Inhibition Gαi Gαi P2Y12 Receptor->Gαi Activates ADP ADP ADP->P2Y12 Receptor Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases VASP-P VASP-P cAMP->VASP-P Decreases GP IIb/IIIa Activation GP IIb/IIIa Activation VASP-P->GP IIb/IIIa Activation Inhibition of Platelet Aggregation Platelet Aggregation GP IIb/IIIa Activation->Platelet Aggregation

Experimental Workflow

The overall workflow for the synthesis and preliminary biological evaluation of thieno[2,3-b]pyridine-2-carbaldehyde derivatives is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Chloro-3-pyridine carboxaldehyde Step1 Synthesis of Ethyl thieno[2,3-b]pyridine-2-carboxylate Start->Step1 Step2 Reduction to Thieno[2,3-b]pyridine -2-carbaldehyde Step1->Step2 Derivatization Synthesis of Target Derivatives Step2->Derivatization Purification Purification and Characterization Derivatization->Purification Screening In vitro Biological Screening (e.g., Anticancer, Antiplatelet) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Optimization SAR->Lead

References

Application Notes and Protocols for Reaction Mechanisms of Thieno[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed insights into the key reaction mechanisms of thieno[2,3-b]pyridine-2-carbaldehyde, a versatile heterocyclic aldehyde crucial in the synthesis of novel compounds with potential therapeutic applications. The following sections detail common reaction pathways, experimental protocols, and quantitative data to guide synthetic strategies in drug discovery and development.

Synthesis of Thieno[2,3-b]pyridine-2-carbaldehyde

The starting material, thieno[2,3-b]pyridine-2-carbaldehyde, can be synthesized through various methods, often involving the construction of the thieno[2,3-b]pyridine core followed by the introduction of the carbaldehyde functionality. One common approach involves the reaction of 2-chloronicotinonitrile with a suitable sulfur-containing reagent to form the thiophene ring, followed by functional group manipulation to yield the aldehyde.

Key Reaction Mechanisms and Protocols

Thieno[2,3-b]pyridine-2-carbaldehyde readily undergoes several important reactions at the aldehyde group, including condensation, olefination, oxidation, and reduction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. This reaction is particularly useful for synthesizing derivatives with potential biological activities. A catalyst-free approach in an environmentally friendly solvent system has been shown to be effective for pyridinecarbaldehydes and is applicable here.[1]

Reaction Mechanism:

The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thieno[2,3-b]pyridine-2-carbaldehyde. Subsequent dehydration yields the final condensed product.

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Thieno[2,3-b]pyridine-2-carbaldehyde Active Methylene Compound Mixing Mix reactants in solvent Reactants->Mixing Solvent H2O:EtOH (1:1) Solvent->Mixing Stirring Stir at room temperature Mixing->Stirring Isolation Isolate crude product (e.g., filtration) Stirring->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Final_Product α,β-Unsaturated Product Purification->Final_Product Characterization (NMR, IR, MS)

Caption: Workflow for Knoevenagel Condensation.

Protocol: Catalyst-Free Knoevenagel Condensation with Malononitrile [1]

  • In a round-bottom flask, dissolve thieno[2,3-b]pyridine-2-carbaldehyde (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Add malononitrile (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is typically collected by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Reactant 1Reactant 2SolventTemperatureTimeYieldReference
Pyridine-2-carbaldehydeMalononitrileH₂O:EtOH (1:1)Room Temp.2 h95%[1]
Pyridine-3-carbaldehydeMalononitrileH₂O:EtOH (1:1)Room Temp.1.5 h96%[1]
Pyridine-4-carbaldehydeMalononitrileH₂O:EtOH (1:1)Room Temp.1 h98%[1]
Thieno[2,3-b]pyridine-2-carbaldehyde (expected)MalononitrileH₂O:EtOH (1:1)Room Temp.2-4 hHigh
Wittig Reaction

The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent). This reaction is highly valuable for introducing a double bond with good control over its position.

Reaction Mechanism:

The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. This intermediate then decomposes to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Signaling Pathway: Wittig Reaction Mechanism

Wittig_Mechanism Aldehyde Thieno[2,3-b]pyridine-2-carbaldehyde Cycloaddition [2+2] Cycloaddition Aldehyde->Cycloaddition Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Cycloaddition->Oxaphosphetane Decomposition Decomposition Oxaphosphetane->Decomposition Alkene Alkene Product Decomposition->Alkene TPO Triphenylphosphine Oxide Decomposition->TPO

Caption: Mechanism of the Wittig Reaction.

Protocol: General Wittig Olefination

Ylide Generation:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the appropriate alkyltriphenylphosphonium salt (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (1.1 eq). A color change often indicates ylide formation.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

Reaction with Aldehyde:

  • Cool the ylide solution back to 0 °C.

  • Dissolve thieno[2,3-b]pyridine-2-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

AldehydeWittig Reagent PrecursorBaseSolventYieldReference
Thieno[2,3-b]pyridine-2-carbaldehyde (expected)Methyltriphenylphosphonium bromiden-BuLiTHFModerate to HighGeneral Knowledge
Thieno[2,3-b]pyridine-2-carbaldehyde (expected)Ethyltriphenylphosphonium bromiden-BuLiTHFModerate to HighGeneral Knowledge
Oxidation to Carboxylic Acid

The aldehyde group of thieno[2,3-b]pyridine-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, a key intermediate for the synthesis of amides, esters, and other derivatives.

Reaction Mechanism:

The oxidation typically involves the addition of an oxidant to the aldehyde, forming a hydrated intermediate which is then further oxidized to the carboxylic acid.

Experimental Workflow: Oxidation of Aldehyde

Oxidation_Workflow Start Thieno[2,3-b]pyridine-2-carbaldehyde Reaction Reaction in suitable solvent Start->Reaction Oxidant Oxidizing Agent (e.g., KMnO4, Oxone) Oxidant->Reaction Workup Acidic Work-up Reaction->Workup Product Thieno[2,3-b]pyridine-2-carboxylic acid Workup->Product

Caption: Workflow for Aldehyde Oxidation.

Protocol: Oxidation using Potassium Permanganate

  • Dissolve thieno[2,3-b]pyridine-2-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO₄) in water dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Oxidizing AgentSolventTemperatureYieldReference
KMnO₄Acetone/Water0 °C to RTGoodGeneral Knowledge
Oxone®DMF/WaterRoom Temp.HighGeneral Knowledge
Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, thieno[2,3-b]pyridin-2-ylmethanol, which is another important building block for further derivatization.

Reaction Mechanism:

The reduction is typically achieved via nucleophilic addition of a hydride ion (from a reducing agent like sodium borohydride) to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Signaling Pathway: Aldehyde Reduction

Reduction_Mechanism Aldehyde Thieno[2,3-b]pyridine-2-carbaldehyde Addition Nucleophilic Addition Aldehyde->Addition Hydride Hydride Source (e.g., NaBH4) Hydride->Addition Alkoxide Alkoxide Intermediate Addition->Alkoxide Protonation Protonation (Work-up) Alkoxide->Protonation Alcohol Primary Alcohol Product Protonation->Alcohol

Caption: Mechanism of Aldehyde Reduction.

Protocol: Reduction using Sodium Borohydride [2]

  • Dissolve thieno[2,3-b]pyridine-2-carbaldehyde (1 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Carefully add water to quench the excess NaBH₄.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Reducing AgentSolventTemperatureYieldReference
NaBH₄Methanol0 °C to RTHigh[2]
NaBH₄Ethanol0 °C to RTHigh[2]

References

Application Notes and Protocols: Thorpe-Ziegler Cascade Reaction for the Synthesis of Thieno[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-b]pyridines utilizing the Thorpe-Ziegler cascade reaction. Thieno[2,3-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The Thorpe-Ziegler reaction offers an efficient method for the construction of the thieno[2,3-b]pyridine scaffold.

Reaction Principle

The synthesis of 3-aminothieno[2,3-b]pyridines is commonly achieved through a Thorpe-Ziegler type intramolecular cyclization. The process typically begins with the S-alkylation of a 3-cyanopyridine-2(1H)-thione with an α-halo compound containing an active methylene group. The resulting intermediate, a 2-(substituted-methylthio)-3-cyanopyridine, undergoes a base-catalyzed intramolecular cyclization to yield the 3-aminothieno[2,3-b]pyridine derivative.[2][3][4] This cascade reaction provides a versatile route to a wide range of substituted thieno[2,3-b]pyridines.

Reaction Mechanism

The Thorpe-Ziegler cascade reaction for the formation of 3-aminothieno[2,3-b]pyridines proceeds through a well-established mechanism. The key steps involve the deprotonation of the active methylene group, followed by an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of a cyclic enamine, which then tautomerizes to the stable 3-aminothiophene ring.

Thorpe_Ziegler_Mechanism cluster_start Step 1: S-Alkylation cluster_cyclization Step 2: Thorpe-Ziegler Cyclization cluster_product Final Product A 3-Cyanopyridine-2(1H)-thione C 2-(Carbamoylmethylthio)-3-cyanopyridine (Intermediate) A->C Base B α-Haloacetamide B->C D Deprotonation of active methylene C->D Base (e.g., KOH) E Intramolecular nucleophilic attack D->E F Cyclic enamine intermediate E->F G Tautomerization F->G H 3-Aminothieno[2,3-b]pyridine-2-carboxamide G->H

Caption: Thorpe-Ziegler cascade reaction mechanism.

Experimental Protocols

General Procedure for the Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

This protocol is adapted from a general method for the one-pot synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides.[5][6]

Materials:

  • Substituted 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)

  • Appropriate N-aryl-2-chloroacetamide (1.0 eq)

  • 10% aqueous Potassium Hydroxide (KOH) solution

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred mixture of the 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (e.g., 20 mmol) in DMF (20 mL), add 10% aqueous KOH solution (1.0 eq, e.g., 11.2 mL, 20 mmol).

  • Add the corresponding N-aryl-2-chloroacetamide (1.0 eq, e.g., 20 mmol) to the mixture.

  • Stir the resulting mixture at room temperature for 30-40 minutes. The formation of a white precipitate of the S-alkylation product may be observed.

  • Add another portion of 10% aqueous KOH solution (1.0 eq, e.g., 11.2 mL, 20 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-3 hours.

  • Pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to afford the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.

Quantitative Data

The following tables summarize representative yields for the synthesis of various thieno[2,3-b]pyridine derivatives via the Thorpe-Ziegler cascade reaction.

Table 1: Synthesis of 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides [5][6]

CompoundAr-groupYield (%)Melting Point (°C)
1 4-Fluorophenyl83208-209
2 4-Methoxyphenyl69169-171

Table 2: Synthesis of Ethyl 3-amino-4-aryl-2-(N-aryl)carbamoyl-6-methylthieno[2,3-b]pyridine-5-carboxylates [3]

CompoundAr-groupAr'-groupYield (%)
3a PhenylPhenyl-
3b Phenyl4-Tolyl-
3c Phenyl4-Anisyl-
3d Phenyl4-Chlorophenyl-
3e Phenyl4-Bromophenyl-
3f 4-TolylPhenyl-
3g 4-Tolyl4-Tolyl-
3h 4-Tolyl4-Anisyl-
3i 4-Tolyl4-Chlorophenyl-
3j 4-Tolyl4-Bromophenyl-

Yields were reported as "good" in the source literature, without specific percentages for each compound.

Experimental Workflow

The general workflow for the synthesis and purification of thieno[2,3-b]pyridines is outlined below.

Experimental_Workflow A Reactant Mixing (Thione, Haloacetamide, Base, Solvent) B Reaction at Room Temperature (Stirring for 2.5 - 4 hours) A->B C Work-up (Precipitation in water) B->C D Purification (Filtration and Washing) C->D E Final Product (Recrystallization) D->E

Caption: General experimental workflow.

Applications in Drug Development

Thieno[2,3-b]pyridines have emerged as a privileged scaffold in medicinal chemistry. They have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Derivatives of thieno[2,3-b]pyridine have shown potent anti-proliferative activity against various cancer cell lines.[7]

  • Enzyme Inhibitors: They have been identified as inhibitors of enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1), which is a target for enhancing the efficacy of topoisomerase I inhibitors in cancer therapy.

  • Antimicrobial and Anti-inflammatory Agents: Various substituted thieno[2,3-b]pyridines have demonstrated significant antimicrobial and anti-inflammatory activities.

The synthetic accessibility of this scaffold via the Thorpe-Ziegler reaction allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, crucial for the development of new therapeutic agents.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of Substituted Thienopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their scaffold is a key component in a variety of biologically active molecules, most notably as antagonists of the P2Y12 receptor, playing a crucial role in antiplatelet therapy.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, enabling the efficient synthesis of a wide array of substituted thienopyridines. This protocol provides detailed application notes and experimental procedures for the synthesis of substituted thienopyridines via the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various halo-thienopyridines with a range of arylboronic acids. This data is intended to serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromothienopyridines with Arylboronic Acids

EntryThienopyridine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2-methylthieno[2,3-b]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285[3]
26-Bromothieno[3,2-b]pyridinePhenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O90892[4]
33-Bromothieno[2,3-b]pyridine3-Cyanophenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1101678[1]
45-Bromo-2-methylthieno[3,2-c]pyridine4-Fluorophenylboronic acidPd(OAc)₂ (2) / XPhos (4)Cs₂CO₃Dioxane1001088
57-Chlorothieno[3,2-b]pyridine2-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O851275[5]

Table 2: Influence of Catalyst and Base on the Suzuki-Miyaura Coupling of 3-Bromothieno[2,3-b]pyridine with Phenylboronic Acid

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001282
2Pd(dppf)Cl₂ (3)K₂CO₃Toluene/H₂O1001288
3Pd(OAc)₂ (2) / SPhos (4)K₂CO₃Toluene/H₂O1001291
4Pd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O1001275
5Pd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O1001285
6Pd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O1001289

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of a Halo-thienopyridine with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halo-thienopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DME)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the halo-thienopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add the anhydrous solvent (e.g., 4 mL of dioxane) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted thienopyridine.

Mandatory Visualizations

Signaling Pathway of Thienopyridine Antiplatelet Activity

Thienopyridine derivatives, such as clopidogrel and prasugrel, are prodrugs that are metabolized in the liver to their active forms.[2] These active metabolites are irreversible antagonists of the P2Y12 receptor on platelets.[2] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation and aggregation.[6] By blocking the P2Y12 receptor, thienopyridines inhibit this pathway.[6][7]

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Thienopyridine Active Thienopyridine Metabolite Thienopyridine->P2Y12 Irreversibly blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P VASP->VASP_P GPIIb_IIIa_active Active GPIIb/IIIa Receptor VASP_P->GPIIb_IIIa_active Inhibits activation of GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_active->Platelet_Aggregation Leads to

Caption: P2Y12 receptor signaling pathway and its inhibition by thienopyridines.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for the synthesis of substituted thienopyridines using the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start reagents Combine Halo-thienopyridine, Arylboronic Acid, and Base in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert catalyst Add Palladium Catalyst and Solvents inert->catalyst reaction Heat Reaction Mixture (80-110 °C) catalyst->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Reaction Work-up: Cool, Dilute, Wash monitoring->workup purification Purify Crude Product (Column Chromatography) workup->purification product Characterize Pure Substituted Thienopyridine purification->product end End product->end

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling of thienopyridines.

Logical Relationship of Reaction Components

This diagram illustrates the logical relationship between the key components of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Components Reactants Reactants Thienopyridine Halo-thienopyridine (Electrophile) Reactants->Thienopyridine Boronic_Acid Arylboronic Acid (Nucleophile) Reactants->Boronic_Acid Product Substituted Thienopyridine (Product) Thienopyridine->Product Boronic_Acid->Product Catalyst_System Catalytic System Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst_System->Catalyst Base Base (e.g., K₂CO₃) Catalyst_System->Base Catalyst->Product Base->Product Reaction_Conditions Reaction Conditions Solvent Solvent (e.g., Dioxane/H₂O) Reaction_Conditions->Solvent Temperature Temperature (e.g., 80-110 °C) Reaction_Conditions->Temperature Solvent->Product Temperature->Product

Caption: Key components and their relationship in the Suzuki-Miyaura cross-coupling.

References

Acylation of 3-Aminothieno[2,3-b]pyridines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the acylation of 3-aminothieno[2,3-b]pyridines, a critical class of compounds in medicinal chemistry. These application notes include experimental protocols, quantitative data, and visualizations of relevant biological pathways to facilitate further research and development.

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system due to its wide range of biological activities. Acylation of the 3-amino group of this scaffold is a key synthetic transformation that allows for the introduction of diverse functional groups, leading to the generation of libraries of compounds with potential therapeutic applications. These derivatives have shown promise as inhibitors of various enzymes and as modulators of critical signaling pathways implicated in cancer and other diseases.

Data Presentation: Acylation Reaction Yields

The following tables summarize the yields of N-acylation of various 3-aminothieno[2,3-b]pyridine derivatives with different acylating agents.

Starting MaterialAcylating AgentSolventConditionsYield (%)Reference
3,6-diamino-4-(2-chlorophenyl)-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamideChloroacetyl chlorideDioxaneReflux, 3-4 hNot specified[1]
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylateChloroacetyl chlorideNot specifiedNot specifiedHigh[2]
3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamidesChloroacetyl chlorideChloroformHotNot specified[3]
3-amino-4-aryl-6-phenylthieno[2,3-b]pyridinesChloroacetyl chlorideToluene or DioxaneNot specifiedNot specified
3-amino-2-carboxylic estersOxalic acid diethylesterSodium alkoxidesNot specifiedNot specified[4]
3-amino-furo[2,3-b]pyridine-2-carboxylic acid ethylesterOxalic ethylester chlorideNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Detailed methodologies for key acylation reactions are provided below. These protocols can be adapted for various substituted 3-aminothieno[2,3-b]pyridines and acylating agents.

Protocol 1: General N-Acylation using Acyl Chlorides

This protocol describes a general method for the N-acylation of 3-aminothieno[2,3-b]pyridines using an acyl chloride in the presence of a base.

Materials:

  • 3-Aminothieno[2,3-b]pyridine derivative (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.2 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or dioxane

  • Magnetic stirrer

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 3-aminothieno[2,3-b]pyridine derivative in anhydrous DCM or dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the anhydrous pyridine or triethylamine to the stirred solution.

  • Add the acyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: N-Acetylation using Acetic Anhydride

This protocol details the N-acetylation of 3-aminothieno[2,3-b]pyridines using acetic anhydride.

Materials:

  • 3-Aminothieno[2,3-b]pyridine derivative (1.0 eq)

  • Acetic anhydride (1.5 - 2.0 eq)

  • Anhydrous pyridine

  • Magnetic stirrer

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 3-aminothieno[2,3-b]pyridine derivative in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the addition of methanol.

  • Co-evaporate the reaction mixture with toluene to remove pyridine.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Applications in Drug Development

Acylated 3-aminothieno[2,3-b]pyridine derivatives have emerged as potent inhibitors of several key signaling pathways implicated in cancer progression and other diseases.

Inhibition of FOXM1 Signaling Pathway

The Forkhead Box M1 (FOXM1) is a transcription factor that plays a crucial role in cell cycle progression, proliferation, and DNA damage repair. Its overexpression is a common feature in a wide range of human cancers. Certain acylated 3-aminothieno[2,3-b]pyridines have been identified as inhibitors of FOXM1, thereby representing a promising therapeutic strategy.

Modulation of Pim-1 Kinase Signaling

Pim-1 is a serine/threonine kinase that is involved in cell survival, proliferation, and apoptosis. Upregulation of Pim-1 is associated with various hematological malignancies and solid tumors. N-acylated thieno[2,3-b]pyridines have been shown to inhibit Pim-1 kinase activity, making them attractive candidates for anti-cancer drug development.

Targeting the TDP1 DNA Repair Pathway

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that removes DNA-protein crosslinks, including those formed by topoisomerase I inhibitors, a class of chemotherapy drugs. Inhibition of TDP1 can potentiate the efficacy of these chemotherapeutic agents. Some acylated 3-aminothieno[2,3-b]pyridines have demonstrated inhibitory activity against TDP1.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Dissolve 3-aminothieno[2,3-b]pyridine in anhydrous solvent add_base Add base (e.g., pyridine) at 0 °C start->add_base add_acyl Add acylating agent dropwise at 0 °C add_base->add_acyl react Stir at room temperature (2-12 h) add_acyl->react monitor Monitor by TLC react->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layers extract->wash dry Dry and concentrate wash->dry purify Purify (Recrystallization or Column Chromatography) dry->purify

Caption: General workflow for the acylation of 3-aminothieno[2,3-b]pyridines.

Signaling Pathways

FOXM1_Pathway cluster_nucleus Nuclear Events RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK FOXM1_inactive FOXM1 (inactive) ERK->FOXM1_inactive Akt Akt PI3K->Akt Akt->FOXM1_inactive FOXM1_active FOXM1 (active) FOXM1_inactive->FOXM1_active Phosphorylation Nucleus Nucleus FOXM1_active->Nucleus Proliferation Cell Proliferation & Survival FOXM1_active->Proliferation Angiogenesis Angiogenesis FOXM1_active->Angiogenesis Metastasis Metastasis FOXM1_active->Metastasis Inhibitor Acylated 3-aminothieno[2,3-b]pyridine Inhibitor->FOXM1_active Inhibits

Caption: Simplified FOXM1 signaling pathway and the inhibitory action of acylated 3-aminothieno[2,3-b]pyridines.

Pim1_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription Bad Bad Pim1->Bad Phosphorylates CellCycle Cell Cycle Progression Pim1->CellCycle Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bad_p p-Bad Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor Acylated 3-aminothieno[2,3-b]pyridine Inhibitor->Pim1 Inhibits

Caption: Overview of the Pim-1 kinase signaling pathway and its inhibition.

TDP1_Pathway Top1 Topoisomerase I (Top1) DNA DNA Top1->DNA Top1cc Top1-DNA covalent complex (Top1cc) DNA->Top1cc DNA Damage TDP1 TDP1 Top1cc->TDP1 Resolves SSBR Single-Strand Break Repair (SSBR) TDP1->SSBR Inhibitor Acylated 3-aminothieno[2,3-b]pyridine Inhibitor->TDP1 Inhibits Chemotherapy Top1 Inhibitor (e.g., Camptothecin) Chemotherapy->Top1 Traps

Caption: Role of TDP1 in repairing Topoisomerase I-mediated DNA damage and its inhibition.

References

Application Notes and Protocols for the Synthetic Precursor: Thieno[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-b]pyridine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The fused bicyclic system is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Thieno[2,3-b]pyridine-2-carbaldehyde is a versatile synthetic precursor, offering a reactive aldehyde functionality that serves as a gateway for the synthesis of a diverse array of derivatives with significant therapeutic potential. These derivatives have shown promise as anticancer agents, kinase inhibitors, and modulators of various signaling pathways critical in disease progression.

This document provides detailed application notes and experimental protocols for the utilization of Thieno[2,3-b]pyridine-2-carbaldehyde in the synthesis of novel chemical entities for research and drug development.

Applications in Medicinal Chemistry

Derivatives of the thieno[2,3-b]pyridine scaffold have demonstrated a broad spectrum of biological activities, making Thieno[2,3-b]pyridine-2-carbaldehyde a valuable starting material for the development of new therapeutic agents.

  • Anticancer Activity: Numerous thieno[2,3-b]pyridine derivatives have exhibited potent antiproliferative activity against various cancer cell lines.[1][2] These compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as novel oncology therapeutics.[3]

  • Kinase Inhibition: The thieno[2,3-b]pyridine core is a key pharmacophore in the design of kinase inhibitors.[4][5][6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives synthesized from Thieno[2,3-b]pyridine-2-carbaldehyde can be designed to target specific kinases, such as PI3K and VEGFR-2, offering a targeted approach to cancer therapy.[6][7]

  • Modulation of Cellular Signaling: Thieno[2,3-b]pyridine compounds have been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival. For instance, some derivatives have been identified as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.

Key Synthetic Transformations of Thieno[2,3-b]pyridine-2-carbaldehyde

The aldehyde group of Thieno[2,3-b]pyridine-2-carbaldehyde is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections detail protocols for key transformations.

Claisen-Schmidt Condensation for the Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of pharmacological activities, including anticancer effects. The Claisen-Schmidt condensation of Thieno[2,3-b]pyridine-2-carbaldehyde with various acetophenones provides a straightforward route to novel chalcone derivatives.

Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(thieno[2,3-b]pyridin-2-yl)prop-2-en-1-one

  • To a solution of Thieno[2,3-b]pyridine-2-carbaldehyde (1.0 mmol) and 4-methoxyacetophenone (1.0 mmol) in ethanol (10 mL), add a potassium hydroxide pellet (1.2 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to afford the desired chalcone.

Reactant 1Reactant 2ProductYield (%)M.p. (°C)Analytical Data
Thieno[2,3-b]pyridine-2-carbaldehyde4-Methoxyacetophenone(E)-1-(4-methoxyphenyl)-3-(thieno[2,3-b]pyridin-2-yl)prop-2-en-1-one85-95 (Representative)135-137¹H NMR, ¹³C NMR, MS
Thieno[2,3-b]pyridine-2-carbaldehyde4-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(thieno[2,3-b]pyridin-2-yl)prop-2-en-1-one80-90 (Representative)158-160¹H NMR, ¹³C NMR, MS
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound. This reaction provides access to a variety of functionalized alkenes which are valuable intermediates in organic synthesis and can exhibit biological activity themselves.

Experimental Protocol: Synthesis of (E)-2-cyano-3-(thieno[2,3-b]pyridin-2-yl)acrylamide

  • In a round-bottom flask, dissolve Thieno[2,3-b]pyridine-2-carbaldehyde (1.0 mmol) and 2-cyanoacetamide (1.0 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • The product will precipitate out of the reaction mixture.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure product.

Reactant 1Reactant 2ProductYield (%)M.p. (°C)Analytical Data
Thieno[2,3-b]pyridine-2-carbaldehyde2-Cyanoacetamide(E)-2-cyano-3-(thieno[2,3-b]pyridin-2-yl)acrylamide90-98 (Representative)210-212¹H NMR, ¹³C NMR, IR, MS
Thieno[2,3-b]pyridine-2-carbaldehydeMalononitrile2-(thieno[2,3-b]pyridin-2-ylmethylene)malononitrile92-97 (Representative)198-200¹H NMR, ¹³C NMR, IR, MS
Wittig Reaction for the Synthesis of Alkenes

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes and ketones.[8][9][10] It offers excellent control over the position of the newly formed double bond. This reaction is particularly useful for introducing vinyl groups or other unsaturated moieties onto the thieno[2,3-b]pyridine scaffold.

Experimental Protocol: Synthesis of 2-vinylthieno[2,3-b]pyridine

  • Suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium (1.2 mmol, 2.5 M in hexanes) dropwise.

  • Stir the resulting orange-red solution at room temperature for 1 hour to form the ylide.

  • Cool the ylide solution to 0 °C and add a solution of Thieno[2,3-b]pyridine-2-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant 1Reactant 2ProductYield (%)Physical StateAnalytical Data
Thieno[2,3-b]pyridine-2-carbaldehydeMethyltriphenylphosphonium bromide/n-BuLi2-Vinylthieno[2,3-b]pyridine70-85 (Representative)Oil¹H NMR, ¹³C NMR, MS
Thieno[2,3-b]pyridine-2-carbaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl (E)-3-(thieno[2,3-b]pyridin-2-yl)acrylate85-95 (Representative)Solid¹H NMR, ¹³C NMR, MS
Reductive Amination for the Synthesis of Amines

Reductive amination is a versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes. This two-step, one-pot reaction involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine. This allows for the introduction of a variety of amine-containing side chains, which can be crucial for modulating the pharmacological properties of the molecule.

Experimental Protocol: Synthesis of N-benzyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

  • To a solution of Thieno[2,3-b]pyridine-2-carbaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in methanol (10 mL), add a few drops of acetic acid.

  • Stir the mixture at room temperature for 2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 mmol) in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Reactant 1Reactant 2ProductYield (%)Physical StateAnalytical Data
Thieno[2,3-b]pyridine-2-carbaldehydeBenzylamineN-Benzyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine65-80 (Representative)Oil¹H NMR, ¹³C NMR, MS
Thieno[2,3-b]pyridine-2-carbaldehydeMorpholine4-((Thieno[2,3-b]pyridin-2-yl)methyl)morpholine70-85 (Representative)Solid¹H NMR, ¹³C NMR, MS

Visualizing Synthetic Pathways and Biological Logic

The following diagrams illustrate the synthetic utility of Thieno[2,3-b]pyridine-2-carbaldehyde and a potential signaling pathway targeted by its derivatives.

G precursor Thieno[2,3-b]pyridine- 2-carbaldehyde reagent1 Acetophenones (Claisen-Schmidt) precursor->reagent1 reagent2 Active Methylene Compounds (Knoevenagel) precursor->reagent2 reagent3 Phosphorus Ylides (Wittig) precursor->reagent3 reagent4 Amines / NaBH4 (Reductive Amination) precursor->reagent4 chalcone Chalcone Derivatives alkene α,β-Unsaturated Systems vinyl Alkene Derivatives amine Amine Derivatives reagent1->chalcone reagent2->alkene reagent3->vinyl reagent4->amine

Caption: Synthetic transformations of Thieno[2,3-b]pyridine-2-carbaldehyde.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Thieno[2,3-b]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

G start Start: Thieno[2,3-b]pyridine- 2-carbaldehyde & Reagents reaction Reaction Setup (Solvent, Temperature) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Crystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Product characterization->product

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Functionalization of the Thieno[2,3-b]pyridine Core System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives. These compounds have shown promise as anti-cancer, anti-diabetic, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[1][2] This document provides detailed application notes on the biological significance of functionalized thieno[2,3-b]pyridines and protocols for key synthetic functionalization strategies.

Application Notes

The functionalization of the thieno[2,3-b]pyridine core allows for the modulation of its physicochemical properties and biological activity, making it a versatile scaffold for drug discovery. Key areas of application are detailed below.

Anti-Cancer Agents

Thieno[2,3-b]pyridine derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT-116).[3][4]

  • Mechanism of Action: A primary mechanism of action for the anti-cancer effects of these compounds is the inhibition of phosphoinositide-specific phospholipase C (PI-PLC) enzymes, which are often upregulated in cancer cells.[4] Inhibition of PI-PLC disrupts critical signaling pathways involved in cell growth and proliferation. Some derivatives also exhibit activity as chemosensitizers, enhancing the efficacy of existing chemotherapy drugs like topotecan by inhibiting DNA repair enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1).[5]

  • Structure-Activity Relationships (SAR):

    • 3-Amino-2-carboxamido substitution: This substitution pattern is crucial for anti-proliferative activity.[3]

    • Substitution on the arylcarboxamide ring: The introduction of specific substituents, such as 2'-Me-3'-Cl, on the arylcarboxamide ring at the 2-position can significantly enhance cytotoxicity.[6]

    • C5-position modification: Appending a propyl-aryl group at the C5 position has been shown to yield compounds with nanomolar IC50 values.[3] The introduction of a methylene-hydroxyl group at this position also improves anti-proliferative activity.[4]

    • Improving Solubility: The inherent planarity of the thieno[2,3-b]pyridine core can lead to poor solubility due to crystal packing.[4] The introduction of bulky, cleavable ester and carbonate functional groups can disrupt this packing, leading to improved solubility and enhanced anti-proliferative activity.[4]

Hepatic Gluconeogenesis Inhibitors for Type 2 Diabetes

Certain thieno[2,3-b]pyridine analogues have been identified as inhibitors of hepatic gluconeogenesis, a key process in the pathophysiology of type 2 diabetes mellitus (T2DM).[7] By inhibiting the production of glucose in the liver, these compounds can help to lower blood glucose levels. Structure-activity relationship studies have shown that modifications to the thieno[2,3-b]pyridine core can improve potency and drug-like properties, offering a promising avenue for the development of new anti-diabetic agents.[7]

Antimicrobial and Antiviral Agents

The thieno[2,3-b]pyridine scaffold has also been explored for the development of antimicrobial and antiviral agents.[1] Specific derivatives have demonstrated activity against various bacterial and fungal strains, as well as certain viruses.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data for representative functionalized thieno[2,3-b]pyridine derivatives.

Table 1: Anti-proliferative Activity of Thieno[2,3-b]pyridine Derivatives

Compound IDCancer Cell LineIC50 (nM)Reference
21r MDA-MB-231< 50[3]
5c MDA-MB-231> 10,000 (26.3% growth inhibition at 10 µM)[3]
DJ160 LNCaP, C42, PC3< 50[6]
Parent Alcohols MDA-MB-23172 - 171[4]

Table 2: TDP1 Inhibition and Chemosensitization

Compound IDTDP1 Inhibition IC50 (µM)Cell LineChemosensitization EffectReference
6j 16.95 ± 3.40H460Markedly sensitized cells to topotecan[5]
7d 21.92 ± 3.32H460Markedly sensitized cells to topotecan[5]

Table 3: Hepatic Gluconeogenesis Inhibition

Compound IDHepatic Glucose Production Inhibition IC50 (µM)Reference
DMT 33.8[7]
8e 16.8[7]
9d 12.3[7]

Signaling Pathways and Experimental Workflows

PI-PLC Signaling Pathway Inhibition

PI_PLC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PI-PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cell_Proliferation Cell Proliferation PKC_activation->Cell_Proliferation Thieno_Pyridine Thieno[2,3-b]pyridine Derivative Thieno_Pyridine->PLC Inhibits

Caption: Inhibition of the PI-PLC signaling pathway by thieno[2,3-b]pyridine derivatives.

General Workflow for Synthesis of 3-Amino-2-carboxamido-thieno[2,3-b]pyridines

Synthesis_Workflow start Start Materials: - 3-Cyanopyridine-2(1H)-thiones - α-Chloroacetanilides step1 Thorpe-Ziegler Cascade Reaction start->step1 step2 Purification step1->step2 step3 Characterization (NMR, MS, etc.) step2->step3 end 3-Amino-2-carboxamido- thieno[2,3-b]pyridines step3->end

Caption: General synthetic workflow for 3-amino-2-carboxamido-thieno[2,3-b]pyridines.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

This protocol is adapted from a general procedure for the Thorpe-Ziegler cascade reaction.[9][10]

Materials:

  • Substituted 3-cyanopyridine-2(1H)-thione

  • Appropriate N-aryl-2-chloroacetamide

  • Potassium hydroxide (KOH) solution (10% aq.)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the 3-cyanopyridine-2(1H)-thione (1 equivalent) in DMF, add 10% aqueous KOH (1 equivalent).

  • Stir the mixture at room temperature, then add the corresponding N-aryl-2-chloroacetamide (1 equivalent).

  • Continue stirring at room temperature for 30-40 minutes. The formation of a precipitate from the S-alkylation product may be observed.

  • Add a second portion of 10% aqueous KOH (1 equivalent) to the reaction mixture.

  • Stir the mixture at room temperature for an additional 2-3 hours.

  • Pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.

Protocol 2: Acylation of 3-Aminothieno[2,3-b]pyridine-2-carboxamides

This protocol describes the acylation of the 3-amino group.[9]

Materials:

  • 3-Aminothieno[2,3-b]pyridine-2-carboxamide

  • Chloroacetyl chloride

  • Dry toluene or benzene

Procedure:

  • Suspend the 3-aminothieno[2,3-b]pyridine-2-carboxamide (1 equivalent) in dry toluene or benzene.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the suspension.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with the solvent used for the reaction and then with a small amount of diethyl ether.

  • Dry the product under vacuum to obtain the 3-(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamide.

Protocol 3: Palladium-Catalyzed Direct C-H Arylation at the C2/C3 Position

This protocol is a general representation of a direct C-H activation/arylation reaction on the thiophene ring.[11]

Materials:

  • Thieno[2,3-b]pyridine substrate

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine the thieno[2,3-b]pyridine substrate (1 equivalent), aryl bromide (2 equivalents), Pd(OAc)₂ (5-10 mol%), and K₂CO₃ (2 equivalents).

  • Add anhydrous toluene to the mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 110-130 °C) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the C-H arylated thieno[2,3-b]pyridine.

Protocol 4: Cell Proliferation Assay (³H-Thymidine Incorporation)

This protocol is a standard method to assess the anti-proliferative activity of synthesized compounds.[4]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT-116)

  • Complete cell culture medium

  • Synthesized thieno[2,3-b]pyridine compounds dissolved in DMSO

  • ³H-thymidine

  • 96-well plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Seed the cells in 96-well plates at a density of approximately 3,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the thieno[2,3-b]pyridine compounds for 72 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • During the final 6 hours of incubation, add ³H-thymidine to each well.

  • Harvest the cells onto filter mats using a cell harvester.

  • Measure the amount of incorporated ³H-thymidine using a scintillation counter.

  • Calculate the concentration of the compound that inhibits cell proliferation by 50% (IC50) by plotting the percentage of proliferation inhibition against the compound concentration. All experiments should be performed in triplicate.

References

Application Notes and Protocols for the Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a class of compounds recognized for their significant therapeutic potential. The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and antimicrobial effects. The following sections detail established synthetic routes, experimental procedures, and potential applications for this versatile compound class.

Introduction

3-Aminothieno[2,3-b]pyridine-2-carboxamides are heterocyclic compounds that have garnered considerable interest in drug discovery. They have been identified as selective inhibitors of various kinases, such as plasmodial glycogen synthase kinase-3 (PfGSK-3) and bacterial histidine kinase, and have shown potential as anti-proliferative and anti-inflammatory agents.[1] Furthermore, this scaffold has been explored for its activity against Mycobacterium tuberculosis, highlighting its potential in developing new anti-infective agents.[2][3] The synthetic accessibility of this core structure allows for diverse functionalization, enabling the exploration of structure-activity relationships to optimize potency and selectivity.

Synthetic Approaches

Two primary synthetic routes for obtaining 3-aminothieno[2,3-b]pyridine-2-carboxamides are prominently described in the literature. The first is a one-pot reaction starting from a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile. The second approach involves the modification of a pre-formed ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.

Route 1: From 2-Thioxo-1,2-dihydropyridine-3-carbonitriles

This method involves the S-alkylation of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile with an N-aryl-2-chloroacetamide, followed by an intramolecular Thorpe-Ziegler cyclization. This approach is efficient for generating a variety of N-aryl carboxamide derivatives.

Experimental Protocol: General Procedure for the Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides [1][4]

  • To a stirred mixture of the appropriate 2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) and a 10% aqueous solution of potassium hydroxide (11.2 mL, 20 mmol) in dimethylformamide (DMF, 20 mL), add the corresponding N-aryl-2-chloroacetamide (20 mmol).

  • Stir the resulting mixture at room temperature for 30–40 minutes. The formation of a white precipitate of the S-alkylation product may be observed.

  • Add another portion of 10% aqueous potassium hydroxide solution (11.2 mL, 20 mmol).

  • Continue stirring the reaction mixture at room temperature for an additional 2–3 hours.

  • Pour the reaction mixture into cold water (200 mL).

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and ethanol) to afford the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.

Route 2: From Ethyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate

This two-step sequence begins with the hydrolysis of the commercially available or synthetically prepared ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate to its corresponding carboxylic acid. Subsequent amide coupling with a desired amine yields the final carboxamide product. This route is advantageous when a variety of amide functionalities are desired from a common intermediate.

Experimental Protocol: Synthesis via Hydrolysis and Amide Coupling [2]

Step 1: Hydrolysis of Ethyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate

  • To a solution of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (1 equivalent) in dioxane, add a 4 M aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield 3-aminothieno[2,3-b]pyridine-2-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid (1 equivalent) in a suitable solvent such as DMF, add an amide coupling agent, for example, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide.

Quantitative Data

The following table summarizes representative yields and characterization data for compounds synthesized via Route 1.

Compound IDR GroupsAmide SubstituentYield (%)Melting Point (°C)
30e 4,6-dimethyl4-fluorophenyl83208–209
30f 4-(methoxymethyl), 6-methyl4-methoxyphenyl69169–171

Data sourced from Yakushkin et al., 2021.[1][4]

Visualized Workflows and Pathways

G cluster_route1 Route 1: One-Pot Synthesis cluster_route2 Route 2: Hydrolysis and Coupling A1 2-Thioxo-1,2-dihydropyridine-3-carbonitrile C1 S-Alkylation & Intramolecular Cyclization A1->C1 B1 N-Aryl-2-chloroacetamide B1->C1 D1 3-Aminothieno[2,3-b]pyridine-2-carboxamide C1->D1 KOH, DMF, rt A2 Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate B2 Hydrolysis A2->B2 NaOH, Dioxane C2 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid B2->C2 E2 Amide Coupling C2->E2 D2 Amine (R-NH2) D2->E2 F2 3-Aminothieno[2,3-b]pyridine-2-carboxamide E2->F2 HATU, DIPEA, DMF

Caption: Synthetic routes to 3-aminothieno[2,3-b]pyridine-2-carboxamides.

G cluster_pathway Generalized Kinase Inhibition Pathway A Upstream Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase A->B C Kinase Cascade (e.g., MAP Kinase Pathway) B->C ATP -> ADP D Substrate Protein C->D ATP -> ADP E Phosphorylated Substrate Protein D->E F Cellular Response (e.g., Proliferation, Survival) E->F G 3-Aminothieno[2,3-b]pyridine-2-carboxamide (Kinase Inhibitor) G->C

Caption: Inhibition of a generic kinase signaling cascade.

Potential Applications in Drug Development

The 3-aminothieno[2,3-b]pyridine-2-carboxamide core is a versatile starting point for the development of various therapeutic agents.

  • Oncology: Given their role as inhibitors of kinases such as B-Raf and TGF-βR1, these compounds are attractive candidates for anti-cancer drug development.[1] Kinase signaling pathways are frequently dysregulated in cancer, and targeted inhibition is a clinically validated strategy.

  • Infectious Diseases: The demonstrated activity against Mycobacterium tuberculosis suggests that this scaffold could be optimized to produce novel antibiotics.[2][3] The emergence of drug-resistant bacterial strains necessitates the development of new chemical entities with novel mechanisms of action.

  • Inflammatory and Autoimmune Diseases: Inhibition of protein kinase C θ (PKCθ) by related thienopyridines indicates potential for the treatment of autoimmune and inflammatory conditions.[1]

  • Neurodegenerative Diseases: Some thienopyridines have been investigated as M4 positive allosteric modulators, suggesting their potential utility in treating neurological and psychiatric disorders.[1]

The synthetic protocols provided herein offer a robust foundation for the generation of libraries of 3-aminothieno[2,3-b]pyridine-2-carboxamides, enabling further exploration of their therapeutic potential across a range of diseases.

References

Application Notes and Protocols for the Synthesis of Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidino[4',5':4,5]thieno[2,3-b]pyridine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. These compounds are structurally related to purine bases and have demonstrated a wide range of pharmacological activities.[1] Derivatives of the parent thieno[2,3-b]pyridine core have been reported to possess anticancer, antiviral, anti-inflammatory, antimicrobial, and antidiabetic properties, among others.[2] The unique structural features of this heterocyclic system make it a privileged scaffold for the design of novel therapeutic agents. This document provides detailed protocols for the synthesis of pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, compiled from established literature.

Synthetic Strategies

The synthesis of pyrimidino[4',5':4,5]thieno[2,3-b]pyridines generally involves the construction of a thieno[2,3-b]pyridine core followed by the annulation of the pyrimidine ring. A common and effective method utilizes 3-aminothieno[2,3-b]pyridine derivatives as key intermediates. These intermediates can be cyclized with various one-carbon synthons, such as formic acid or formamide, to furnish the final pyrimidino[4',5':4,5]thieno[2,3-b]pyridine ring system.[2][3]

The overall synthetic workflow can be visualized as a multi-step process, starting from readily available precursors to build the thieno[2,3-b]pyridine core, which is then further elaborated to the target pyrimidino[4',5':4,5]thieno[2,3-b]pyridine.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyridines, Thioamides) ThienoPyridine Thieno[2,3-b]pyridine Intermediate Start->ThienoPyridine Gewald Reaction or Thorpe-Ziegler Cyclization PyrimidinoThienoPyridine Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine (Final Product) ThienoPyridine->PyrimidinoThienoPyridine Cyclocondensation (e.g., with formic acid)

Caption: General workflow for the synthesis of pyrimidino[4',5':4,5]thieno[2,3-b]pyridines.

Experimental Protocols

This section details the experimental procedures for the synthesis of pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, starting from the preparation of the key thieno[2,3-b]pyridine intermediate.

Protocol 1: Synthesis of 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile

This protocol describes the synthesis of a key aminothieno[2,3-b]pyridine intermediate.

Materials:

  • 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • Chloroacetonitrile

  • Sodium acetate

  • Ethanol

Procedure:

  • A mixture of 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (5 mmol), chloroacetonitrile (5.5 mmol), and anhydrous sodium acetate (10 mmol) in absolute ethanol (30 mL) is stirred at room temperature for 3 hours.[4]

  • The reaction mixture is then heated under reflux for an additional 3 hours.

  • After cooling, the resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the pure product.

Protocol 2: Synthesis of 7-(5-Bromobenzofuran-2-yl)-3,4-dihydropyrimidino[4',5':4,5]thieno[2,3-b]pyridin-4-one

This protocol outlines the cyclization of the aminothieno[2,3-b]pyridine intermediate to the final pyrimidino[4',5':4,5]thieno[2,3-b]pyridine product.

Materials:

  • 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile

  • Formic acid

Procedure:

  • A solution of 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (1 mmol) in formic acid (10 mL) is heated under reflux for 6 hours.[2]

  • The reaction mixture is then cooled to room temperature and poured into cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallization from an appropriate solvent yields the purified product.

Protocol 3: Synthesis of 7-(2-Thienyl)pyrimidino[4',5':4,5]thieno[2,3-b]pyridin-4-ylamine

This protocol provides an alternative cyclization method to yield an amino-substituted pyrimidino[4',5':4,5]thieno[2,3-b]pyridine.

Materials:

  • 3-Amino-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile

  • Formamide

Procedure:

  • A solution of 3-amino-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile (1 mmol) in formamide (10 mL) is heated under reflux for 5 hours.[2]

  • After cooling, the reaction mixture is diluted with water.

  • The resulting solid product is collected by filtration, washed with water, and recrystallized to afford the pure compound.

Data Presentation

The following table summarizes the quantitative data for representative pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives synthesized via the described protocols.

CompoundStarting MaterialReagentSolventReaction Time (h)Yield (%)Melting Point (°C)
7-(2-Thienyl)-3-hydropyrimidino[4',5':4,5]thieno[2,3-b]pyridine-4-one3-Amino-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrileFormic Acid-675>300
7-(2-Thienyl)pyrimidino[4',5':4,5]thieno[2,3-b]pyridine-4-ylamine3-Amino-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrileFormamide-580>300

Data extracted from Al-Adiwish et al. (2020).[2]

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of pyrimidino[4',5':4,5]thieno[2,3-b]pyridines from a substituted pyridine precursor.

Synthetic_Pathway cluster_step1 Step 1: Thieno[2,3-b]pyridine Formation cluster_step2 Step 2: Pyrimidine Ring Annulation Thioxopyridine 2-Thioxopyridine Derivative Aminothienopyridine 3-Aminothieno[2,3-b]pyridine Intermediate Thioxopyridine->Aminothienopyridine NaOAc, EtOH, Reflux Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Aminothienopyridine FinalProduct Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine Aminothienopyridine->FinalProduct Reflux FormicAcid Formic Acid or Formamide FormicAcid->FinalProduct

Caption: Detailed synthetic pathway for pyrimidino[4',5':4,5]thieno[2,3-b]pyridines.

Conclusion

The protocols outlined in this document provide a reliable and efficient methodology for the synthesis of pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. The versatility of the thieno[2,3-b]pyridine core allows for the introduction of various substituents, enabling the generation of diverse compound libraries for biological screening. The straightforward nature of the cyclocondensation step to form the pyrimidine ring makes this synthetic route amenable to both small-scale and larger-scale preparations. These compounds hold significant promise for the development of new therapeutic agents, and the provided protocols offer a solid foundation for further research in this area.

References

One-Pot Synthesis of Functionalized Thieno[2,3-b]pyridines: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the efficient one-pot synthesis of functionalized thieno[2,3-b]pyridines. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer and kinase inhibitory effects. The presented protocol, based on the Thorpe-Ziegler cascade reaction, offers a streamlined and effective method for generating libraries of these valuable compounds for screening and lead optimization in drug development programs.

Application Notes

Functionalized thieno[2,3-b]pyridines are a privileged scaffold in drug discovery, demonstrating a wide range of biological activities. Notably, derivatives of this core structure have been identified as potent inhibitors of various kinases, such as Pim-1 kinase and VEGFR-2, which are crucial targets in oncology.[1][2] Furthermore, certain thieno[2,3-b]pyridine derivatives have exhibited significant anti-proliferative activity against a range of human cancer cell lines, including those for cervical, breast, and colon cancer.[3][4][5] The mechanism of action for some of these compounds involves the induction of apoptosis and the targeting of cancer stem cells.[4][6] The ability to readily synthesize a variety of substituted thieno[2,3-b]pyridines through the one-pot protocol described below allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

The Thorpe-Ziegler reaction is a powerful tool for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides.[7][8][9] This intramolecular condensation of a dinitrile, formed in situ, is catalyzed by a base and leads to the formation of the thieno[2,3-b]pyridine ring system in a single synthetic operation. The reaction is tolerant of a wide range of functional groups, enabling the creation of diverse chemical libraries.

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of functionalized thieno[2,3-b]pyridines.

One-Pot Synthesis Workflow cluster_0 Reaction Setup cluster_1 One-Pot Reaction cluster_2 Work-up and Purification Start Start Reactants 2-Thioxo-1,2-dihydropyridine-3-carbonitrile + N-Aryl-2-chloroacetamide Start->Reactants 1. Combine Base_Solvent Base (e.g., KOH) in Solvent (e.g., DMF) Reactants->Base_Solvent 2. Add Stirring Stir at Room Temperature (S-alkylation) Base_Solvent->Stirring 3. Initiate Cyclization Continued Stirring / Heating (Thorpe-Ziegler Cyclization) Stirring->Cyclization 4. Promote Precipitation Precipitate with Water Cyclization->Precipitation 5. Quench Filtration Filter and Wash Solid Precipitation->Filtration 6. Isolate Purification Recrystallization / Chromatography Filtration->Purification 7. Purify Product Pure Product Purification->Product

Caption: General workflow for the one-pot synthesis.

Representative Signaling Pathway Inhibition

Thieno[2,3-b]pyridines have been identified as inhibitors of signaling pathways critical for cancer cell survival and proliferation. The diagram below depicts a simplified representation of the inhibition of a generic kinase signaling pathway.

Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Downstream Kinase (e.g., Pim-1, VEGFR-2) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate CellProliferation Cell Proliferation, Survival, Angiogenesis PhosphorylatedSubstrate->CellProliferation Promotes Inhibitor Thieno[2,3-b]pyridine Inhibitor Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Detailed Experimental Protocol: One-Pot Synthesis of 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • Substituted N-aryl-2-chloroacetamide

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a solution of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq.) in DMF, add a 10% aqueous solution of KOH (1.0 eq.).

  • Stir the resulting mixture at room temperature for 10-15 minutes.

  • To this mixture, add the corresponding N-aryl-2-chloroacetamide (1.0 eq.) portion-wise over 5-10 minutes.

  • Continue stirring the reaction mixture at room temperature for 30-40 minutes. The formation of a precipitate, the S-alkylated intermediate, may be observed.

  • Add a second equivalent of 10% aqueous KOH solution (1.0 eq.) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for an additional 1-2 hours or until the reaction is complete (monitored by TLC). In some cases, gentle heating (e.g., to 40-50 °C) may be required to facilitate the intramolecular cyclization.

  • Upon completion of the reaction, pour the reaction mixture into a beaker containing ice-cold water.

  • Stir the aqueous mixture until a solid precipitate forms.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with copious amounts of water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 3-amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various thieno[2,3-b]pyridine derivatives and their biological activities.

Table 1: Synthesis Yields of Representative 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

CompoundAryl Substituent (on N-aryl)Yield (%)Reference
1 Phenyl85[10]
2 4-Fluorophenyl83[10]
3 4-Chlorophenyl88[10]
4 4-Methoxyphenyl69[11]
5 4-Methylphenyl91[10]

Table 2: Biological Activity of Selected Functionalized Thieno[2,3-b]pyridines

CompoundTarget/AssayIC₅₀ / ActivityCell LineReference
Derivative A Pim-1 Kinase Inhibition12.71 µM-[1]
Derivative B Pim-1 Kinase Inhibition35.7 µM-[1]
Derivative C CytotoxicityEC₅₀ = 0.19 µMMDA-MB-231[12]
Derivative D CytotoxicityEC₅₀ = 0.27 µMHCT-116[12]
Compound 1 Cytotoxicity>50% inhibition at 2.5 µM (48h)HeLa[4]
Compound 1 Cytotoxicity>50% inhibition at 2.5 µM (48h)SiHa[4]

Note: The compound identifiers in the tables are generic and refer to derivatives described in the cited literature. For specific structures, please consult the original publications.

These notes and protocols provide a solid foundation for researchers to efficiently synthesize and evaluate novel thieno[2,3-b]pyridine derivatives in the pursuit of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Thieno[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of Thieno[2,3-b]pyridine scaffolds, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the Thieno[2,3-b]pyridine synthesis is consistently low. What are the most common causes?

Low yields can stem from several factors throughout the synthetic sequence. The most critical steps to investigate are the initial condensation and the final intramolecular cyclization. Key areas to troubleshoot include:

  • Purity of Starting Materials: Ensure all reactants, especially the starting ketone/aldehyde and the active methylene nitrile, are pure and dry. Impurities can lead to significant side reactions.

  • Base Selection for Cyclization: The choice of base is critical, particularly for Thorpe-Ziegler type cyclizations. While strong bases like sodium ethoxide or sodium hydride are often effective, they can also promote side reactions if not used under optimal conditions. Weaker bases, such as triethylamine or sodium carbonate, are often insufficient and can lead to complex product mixtures or reaction failure.[1]

  • Reaction Temperature and Time: Suboptimal temperatures can either slow the reaction to a halt or promote the formation of undesired byproducts. Monitor the reaction progress using techniques like TLC to determine the optimal reaction time and avoid degradation of the product.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rate and yield. For instance, in Thorpe-Ziegler cyclizations, apolar solvents like toluene have been shown to provide better yields under microwave conditions compared to polar aprotic solvents like DMF.[2]

Q2: I am having trouble with the Thorpe-Ziegler cyclization step to form the thiophene ring. How can I optimize it?

The Thorpe-Ziegler reaction is a powerful method for this synthesis but requires careful optimization. If you are experiencing low yields, consider the following:

  • Base and Solvent System: The combination of a strong, non-nucleophilic base and an appropriate solvent is crucial. Optimization of conditions for similar cyclizations has shown that using NaH or t-BuONa in anhydrous DMA at low temperatures (0–5 °C) can minimize side reactions and improve yields.[3]

  • Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times and improve yields. As shown in the data below, optimizing the solvent and reagent stoichiometry under microwave conditions can increase yields from 33% to 80%.[2]

  • Reagent Stoichiometry: The equivalents of the alkylating agent (e.g., methyl bromoacetate) can have a significant impact. A large excess may be required to drive the reaction to completion, but too much can lead to side products. Systematic screening is recommended.[2]

Q3: Which type of catalyst is best for the Friedländer annulation to form the pyridine ring?

The Friedländer synthesis, which condenses a 2-aminothiophene derivative with a ketone, is highly dependent on the catalyst. While traditional acid or base catalysis works, modern catalysts offer higher efficiency and milder conditions.

  • Ionic Liquids (ILs): Certain ionic liquids have proven to be highly effective. For example, 4-imidazole-1-yl-butane-1-sulfonic acid used as a dual solvent-catalyst at 50°C can yield the product in 30 minutes with 92% yield.[1] Another IL, [Hbim]BF₄, also gives high yields under solvent-free conditions.[1]

  • Heterogeneous Acid Catalysts: Solid-supported catalysts offer the advantages of high efficiency and easy recovery. A magnetic nanoparticle-supported propylsulfamic acid achieved a 91% yield in just 3.5 minutes at room temperature under solvent-free conditions.[1]

  • Lewis Acids and Other Catalysts: A range of catalysts including p-toluenesulfonic acid (p-TSA), iodine, and various Lewis acids are known to effectively promote the reaction.[4] The choice often depends on the specific substrates and desired reaction conditions (e.g., solvent-free, thermal, or microwave).

Q4: I've isolated a product with a much higher molecular weight than expected. What could it be?

An unexpectedly high molecular weight could indicate an oxidative dimerization of your 3-aminothieno[2,3-b]pyridine product.[5][6] This can occur under certain oxidative conditions, for example, when using reagents like sodium hypochlorite (bleach).[6][7] If you suspect dimerization, confirm the structure using mass spectrometry and NMR. To avoid this, ensure your reaction and workup conditions are free from unintended oxidizing agents.

Troubleshooting Guides

Guide 1: Low Yield in Thorpe-Ziegler Cyclization

This guide provides a systematic approach to troubleshooting low yields in the key cyclization step.

Troubleshooting_Thorpe_Ziegler start Low Yield Observed (<50%) check_base Is the base strong enough? (e.g., NaH, NaOEt, t-BuONa) start->check_base check_base->start No, use stronger base check_conditions Are reaction conditions anhydrous and inert? check_base->check_conditions Yes check_conditions->start No, use dry solvents & inert atmosphere check_temp Is temperature optimized? (Too high -> degradation Too low -> no reaction) check_conditions->check_temp Yes check_temp->start No, screen temperatures (e.g., 0°C to reflux) check_mw Consider Microwave (µW) Irradiation check_temp->check_mw Yes optimize_mw Optimize µW Conditions: - Solvent (Toluene > Dioxane > DMF) - Reagent Equivalents check_mw->optimize_mw solution_yield Yield Improvement Expected optimize_mw->solution_yield

Caption: Troubleshooting workflow for low yield in Thorpe-Ziegler cyclization.

Quantitative Data Summary

Table 1: Optimization of Thorpe-Ziegler Cyclization for a Model Pyrazole Synthesis

The following data, adapted from a study on a similar Thorpe-Ziegler cyclization, illustrates how reaction conditions dramatically affect yield.[2] This provides a strong starting point for optimizing Thieno[2,3-b]pyridine synthesis.

EntryConditionsSolventReagent Equiv.TimeYield (%)
1Thermal (100°C)DMF2.55 h33
2Microwave (120°C)DMF2.510 min53
3Microwave (120°C)Toluene5.030 min-
4Microwave (120°C)Toluene7.510 min80
5Microwave (120°C)Dioxane7.510 min67

Data illustrates the superior performance of microwave heating in a less polar solvent (Toluene) with optimized reagent concentration.

Experimental Protocols

Protocol 1: General Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

This protocol is adapted from a reported synthesis and serves as a robust starting point for producing various Thieno[2,3-b]pyridine derivatives.[5][6]

Materials:

  • 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol)

  • Appropriate N-aryl-2-chloroacetamide (20 mmol)

  • 10% aqueous Potassium Hydroxide (KOH) solution (20 mmol, ~11.2 mL)

  • Dimethylformamide (DMF) (40 mL)

Procedure:

  • To a solution of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) in DMF (20 mL), add 10% aqueous KOH solution (11.2 mL, 20 mmol).

  • Add the corresponding N-aryl-2-chloroacetamide (20 mmol) to the mixture.

  • Stir the resulting mixture vigorously at room temperature for 30–40 minutes. The formation of a white precipitate of the intermediate S-alkylation product may be observed.

  • Add a second portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) followed by DMF (20 mL).

  • Heat the reaction mixture to 70–80 °C and maintain this temperature for 20–30 minutes.

  • After cooling to room temperature, pour the reaction mixture into cold water (~400 mL).

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide. Yields for various derivatives using this method are reported in the range of 69-83%.[5][6]

Synthetic Pathway Visualization

The following diagram illustrates a common synthetic route for Thieno[2,3-b]pyridines, highlighting the key bond-forming steps.

Synthesis_Pathway cluster_start Starting Materials cluster_steps Reaction Steps A 2-Thioxopyridine -3-carbonitrile C S-Alkylation (KOH, DMF, RT) A->C B N-Aryl-2-chloroacetamide B->C D Intramolecular Cyclization (Thorpe-Ziegler) (KOH, DMF, 70-80°C) C->D Intermediate E 3-Aminothieno[2,3-b]pyridine Product D->E

Caption: General synthetic pathway for Thieno[2,3-b]pyridine derivatives.

References

Thieno[2,3-b]pyridine reaction side product identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of thieno[2,3-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to thieno[2,3-b]pyridines?

A1: The most prevalent methods for synthesizing the thieno[2,3-b]pyridine core include the Thorpe-Ziegler cyclization of 2-S-functionalized-3-cyanopyridines, the Gewald multicomponent reaction, the Friedländer annulation of 2-aminothiophenes, and the Fiesselmann thiophene synthesis followed by pyridine ring formation.

Q2: I am observing a lower than expected yield in my thieno[2,3-b]pyridine synthesis. What are the general preliminary troubleshooting steps?

A2: Low yields can stem from various factors. Initially, you should:

  • Verify Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous, as required by the specific reaction.

  • Check Reaction Conditions: Double-check reaction temperature, time, and atmosphere (e.g., inert gas for moisture-sensitive reactions).

  • Optimize Stoichiometry: Ensure the molar ratios of your reactants are correct.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product and any side products.

Q3: How can I purify my crude thieno[2,3-b]pyridine product?

A3: Purification strategies depend on the physical properties of your product and the impurities present. Common methods include:

  • Recrystallization: Effective for solid products. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]

  • Column Chromatography: Useful for purifying oils or solids that are difficult to recrystallize. Silica gel is a common stationary phase, with eluent systems typically composed of gradients of ethyl acetate in hexanes.[1]

  • Washing: Washing the crude product with water can remove inorganic salts, and a wash with a non-polar solvent like hexanes can remove non-polar byproducts.[1]

Troubleshooting Guides for Specific Synthetic Routes

Below are detailed troubleshooting guides for common issues encountered in the primary synthetic routes to thieno[2,3-b]pyridines.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a powerful method for constructing the thieno[2,3-b]pyridine skeleton, typically involving the base-catalyzed intramolecular cyclization of a 2-S-substituted-3-cyanopyridine.

Logical Workflow for Troubleshooting Thorpe-Ziegler Cyclization

G start Low Yield or No Product check_base Issue: Inappropriate Base or Conditions - Formation of 2-alkoxynicotinonitrile? - Incomplete cyclization? start->check_base check_substituents Issue: Unfavorable Substituent Effects - Electron-donating groups hindering cyclization? start->check_substituents check_starting_material Issue: Starting Material Degradation - Elimination of side chains? start->check_starting_material solution_base Solution: - Use non-nucleophilic base (NaH, t-BuONa). - Optimize temperature (e.g., 0-5 °C). - Use aprotic solvent (e.g., DMF). check_base->solution_base solution_substituents Solution: - Modify synthetic strategy if possible. check_substituents->solution_substituents solution_starting_material Solution: - Use milder reaction conditions. - Protect sensitive functional groups. check_starting_material->solution_starting_material

Caption: Troubleshooting workflow for the Thorpe-Ziegler cyclization.

Common Side Products and Their Identification
Side Product Plausible Cause Identification Methods Mitigation Strategy
2-Alkoxynicotinonitrile Use of alkoxide bases (e.g., sodium ethoxide) leading to nucleophilic substitution (solvolysis) of the 2-substituent.NMR: Appearance of signals corresponding to the alkoxy group (e.g., triplet and quartet for an ethoxy group). MS: Molecular ion peak corresponding to the alkoxylated pyridine.Use a non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuONa) in an aprotic solvent like DMF.
Elimination Products If the S-substituent has a leaving group, elimination can occur, especially under harsh basic conditions or elevated temperatures.NMR & MS: Signals and molecular ion peaks corresponding to the product of elimination.Optimize reaction conditions by using lower temperatures (e.g., 0–5 °C) and carefully selecting the base.
Uncyclized Intermediate Insufficiently basic conditions, steric hindrance, or unfavorable electronic effects of substituents.TLC/LC-MS: Presence of a major spot/peak corresponding to the starting material. IR: Presence of a strong nitrile (C≡N) stretch.Increase the strength of the base, prolong the reaction time, or increase the temperature cautiously.
Experimental Protocol: Identification of 2-Ethoxynicotinonitrile
  • Sample Preparation: After the reaction, before acidic work-up, carefully quench a small aliquot of the reaction mixture and extract it with a suitable organic solvent (e.g., ethyl acetate).

  • TLC Analysis: Spot the extracted sample on a TLC plate alongside the starting material. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). The side product will likely have a different Rf value.

  • LC-MS Analysis: Inject the sample into an LC-MS system. Look for a mass peak corresponding to the molecular weight of the 2-ethoxynicotinonitrile derivative.

  • NMR Spectroscopy: If the side product can be isolated (e.g., by column chromatography), acquire ¹H and ¹³C NMR spectra. The presence of characteristic signals for the ethoxy group (a quartet around 4.0-4.5 ppm and a triplet around 1.2-1.5 ppm in ¹H NMR) will confirm its identity.

Gewald Reaction

The Gewald reaction is a multicomponent reaction that assembles the thieno[2,3-b]pyridine ring system from a ketone, an active methylene nitrile, and elemental sulfur, typically in the presence of a base.

Logical Workflow for Troubleshooting the Gewald Reaction

G start Low Yield or Complex Mixture check_knoevenagel Issue: Inefficient Knoevenagel Condensation - Unreacted carbonyl/nitrile? start->check_knoevenagel check_sulfur Issue: Poor Sulfur Reactivity - Sulfur remains undissolved? start->check_sulfur check_dimerization Issue: Dimerization/Polymerization - High molecular weight byproducts? start->check_dimerization solution_knoevenagel Solution: - Optimize base (piperidine, morpholine). - Remove water (Dean-Stark). check_knoevenagel->solution_knoevenagel solution_sulfur Solution: - Use polar solvent (EtOH, DMF). - Gently heat (40-60 °C). check_sulfur->solution_sulfur solution_dimerization Solution: - Adjust reactant concentrations. - Modify rate of addition. check_dimerization->solution_dimerization

Caption: Troubleshooting workflow for the Gewald reaction.

Common Side Products and Their Identification
Side Product Plausible Cause Identification Methods Mitigation Strategy
α,β-Unsaturated Nitrile (Knoevenagel Intermediate) The initial Knoevenagel condensation is faster than the subsequent sulfur addition and cyclization.[1]NMR: Characteristic signals for vinylic protons. IR: Strong C≡N and C=C stretching bands.Ensure sufficient sulfur is present and the reaction temperature is adequate for cyclization (typically 40-60 °C). A two-step, one-pot approach can be beneficial: first, allow the Knoevenagel condensation to proceed, then add sulfur and continue heating.[1]
Dimerization/Polymerization Products High concentration of reactants or intermediates leading to self-condensation.[1]MS: Mass peaks corresponding to dimers or higher oligomers. NMR: Complex, broad signals.Adjust the concentration of reactants, or add one of the reactants slowly to the reaction mixture.[1]
Unreacted Starting Materials Inefficient reaction conditions.[1]TLC/LC-MS: Presence of spots/peaks corresponding to the starting materials.Optimize the base, solvent, and temperature. For less reactive ketones, a stronger base might be required.[1]
Experimental Protocol: Identification of the Knoevenagel-Cope Intermediate
  • Reaction Monitoring: At an early stage of the reaction, take an aliquot and analyze it by TLC or LC-MS.

  • Spectroscopic Analysis: If a significant amount of an intermediate is observed, attempt to isolate it by flash chromatography.

  • Characterization:

    • ¹H NMR: Look for signals in the olefinic region (typically 5-7 ppm).

    • ¹³C NMR: Identify signals for the C=C double bond and the nitrile carbon.

    • IR: A strong absorption for the nitrile group (around 2220 cm⁻¹) and the C=C double bond (around 1650 cm⁻¹) should be present.

Friedländer Annulation

The Friedländer synthesis for thieno[2,3-b]pyridines involves the condensation of a 2-aminothiophene-3-carbaldehyde or -ketone with a compound containing a reactive α-methylene group.

Logical Workflow for Troubleshooting the Friedländer Annulation

G start Low Yield or Impure Product check_self_condensation Issue: Aldol Self-Condensation - Byproducts from the methylene component? start->check_self_condensation check_regioselectivity Issue: Mixture of Regioisomers - Using an unsymmetrical ketone? start->check_regioselectivity check_catalyst Issue: Inappropriate Catalyst - Reaction not proceeding? start->check_catalyst solution_self_condensation Solution: - Use acid catalysis instead of base. - Use an imine analog of the 2-aminothiophene. check_self_condensation->solution_self_condensation solution_regioselectivity Solution: - Use a symmetrical ketone if possible. - Modify the α-carbon of the ketone (e.g., with a phosphoryl group). check_regioselectivity->solution_regioselectivity solution_catalyst Solution: - Screen different acid (p-TsOH, H₂SO₄, Lewis acids) or base catalysts. check_catalyst->solution_catalyst

Caption: Troubleshooting workflow for the Friedländer annulation.

Common Side Products and Their Identification
Side Product Plausible Cause Identification Methods Mitigation Strategy
Aldol Self-Condensation Product Base-catalyzed self-condensation of the ketone reactant.NMR & MS: Signals and a molecular ion peak corresponding to the dimer of the ketone starting material.Switch to acid catalysis (e.g., p-TsOH, H₂SO₄, or Lewis acids). Alternatively, use an imine analog of the 2-aminothiophene reactant.
Mixture of Regioisomers Use of an unsymmetrical ketone with two different α-methylene groups.NMR: A complex mixture of signals in the aromatic and aliphatic regions, indicating the presence of more than one product. LC-MS: Two or more peaks with the same mass.If possible, use a symmetrical ketone. To control regioselectivity, one α-position of the ketone can be blocked or modified (e.g., with a phosphoryl group).
Aldol Adduct Intermediate Incomplete dehydration of the initial aldol adduct.NMR: Presence of hydroxyl (-OH) and aliphatic CH signals. IR: A broad -OH stretching band.Increase the reaction temperature or use a stronger dehydrating acid catalyst.
Experimental Protocol: Analysis of Aldol Self-Condensation Products
  • Reaction Analysis: Analyze the crude reaction mixture by GC-MS or LC-MS. Look for a peak with a mass corresponding to twice the molecular weight of the ketone minus the mass of a water molecule.

  • Spectroscopic Characterization: Isolate the byproduct by column chromatography.

    • ¹H and ¹³C NMR: The spectra will be more complex than the starting ketone, showing signals for both carbonyl and hydroxyl groups (if the aldol adduct is present) or a conjugated enone system.

    • IR: A strong carbonyl absorption will be present, and potentially a hydroxyl absorption if the aldol adduct is a significant component.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is often used to prepare the thiophene precursor for a subsequent pyridine ring closure to form the thieno[2,3-b]pyridine. A common variation involves the reaction of a β-ketoester with thioglycolic acid.

Logical Workflow for Troubleshooting the Fiesselmann Synthesis

G start Low Yield or Side Product Formation check_thioacetal Issue: Thioacetal Formation - Absence of alcohol in the reaction? start->check_thioacetal check_cyclization Issue: Incomplete Cyclization - Isolation of monoadduct? start->check_cyclization solution_thioacetal Solution: - Ensure the presence of an alcohol (e.g., R-OH) in the reaction mixture. check_thioacetal->solution_thioacetal solution_cyclization Solution: - Use a suitable base (e.g., sodium alkoxide) to promote cyclization of the isolated monoadduct. check_cyclization->solution_cyclization

Caption: Troubleshooting workflow for the Fiesselmann synthesis.

Common Side Products and Their Identification
Side Product Plausible Cause Identification Methods Mitigation Strategy
Thioacetal Absence of an alcohol in the reaction mixture when reacting a β-ketoester with thioglycolic acid.[2]NMR: Absence of the expected aromatic thiophene signals and presence of signals for the thioacetal moiety. MS: A molecular ion peak corresponding to the thioacetal structure.The reaction should be carried out in the presence of an alcohol (R-OH) to favor the formation of the desired monoadduct.[2]
Monoadduct (Uncyclized Intermediate) Insufficiently strong base or inadequate reaction conditions to promote the final cyclization step.[2]NMR & MS: Spectroscopic data consistent with the open-chain intermediate.The isolated monoadduct can be cyclized in a separate step using a stronger base, such as a sodium alkoxide.[2]
Experimental Protocol: Distinguishing Thioacetal from the Desired Product
  • Reaction Monitoring: Use TLC to monitor the reaction. The thioacetal, being less polar than the hydroxythiophene product, will likely have a higher Rf value.

  • Spectroscopic Analysis:

    • ¹H NMR: The desired 3-hydroxythiophene product will show a characteristic signal for the hydroxyl proton (which may be broad and exchangeable with D₂O) and aromatic protons. The thioacetal will lack these aromatic signals and instead show signals for the CH and CH₂ groups of the thioacetal ring.

    • ¹³C NMR: The aromatic carbons of the thiophene ring will be absent in the spectrum of the thioacetal.

    • MS: Compare the observed molecular ion peak with the calculated masses of the expected product and the thioacetal.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Thienopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving thienopyridine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for the synthesis of these important heterocyclic compounds. Thienopyridine derivatives are significant in medicinal chemistry, serving as cores for various therapeutic agents.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of thienopyridines, presented in a question-and-answer format.

Question 1: Why is my Suzuki-Miyaura coupling reaction resulting in a low yield or failing completely?

Answer: Low yields in the Suzuki-Miyaura coupling of thienopyridines can stem from several factors:

  • Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Inactivity can be due to the use of an inappropriate catalyst system for the specific thienopyridine isomer or coupling partner. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.

  • Suboptimal Base: The choice of base is crucial as it facilitates the formation of the reactive boronate species.[2][3] An inappropriate base may not be effective in this activation step, leading to poor reactivity. The effectiveness of a base is highly dependent on the substrates, catalyst, and solvent.[4]

  • Protodeboronation of the Boronic Acid/Ester: This is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom, effectively decomposing the coupling partner.[5] This can be prevalent with certain heteroaromatic boronic acids and is influenced by the reaction conditions.

  • Poor Solubility of Reactants: Thienopyridine derivatives or the boronic acid reagent may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and poor reaction rates.

  • Presence of Oxygen: The palladium(0) catalyst is sensitive to oxidation. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of homocoupling byproducts.[6]

Question 2: I am observing significant amounts of homocoupling product of my boronic acid. What is the cause and how can I minimize it?

Answer: Homocoupling of the boronic acid is a frequent side reaction, often driven by the presence of oxygen or premature decomposition of the palladium catalyst.[6] To minimize this:

  • Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Use a Pd(0) Source or an Efficient Pre-catalyst: Pd(II) pre-catalysts require reduction to the active Pd(0) species in situ. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling.[6] Using a Pd(0) source like Pd(PPh₃)₄ or a highly efficient pre-catalyst can mitigate this issue.

  • Control Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Optimization of the reaction temperature is key.

Question 3: My starting thienopyridine halide is unreactive. How can I improve its conversion?

Answer: The reactivity of the halide on the thienopyridine ring follows the general trend I > Br > Cl. Aryl chlorides are notably less reactive.[7] To improve the conversion of less reactive halides:

  • Employ Specialized Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), can significantly enhance the rate of oxidative addition, which is often the rate-limiting step for less reactive halides.[4]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy for the C-X bond cleavage. Microwave irradiation can also be an effective method for accelerating the reaction.[8]

  • Select a More Potent Catalyst System: Some palladium catalysts exhibit higher reactivity. Screening different catalysts, such as those incorporating N-heterocyclic carbene (NHC) ligands, may be beneficial.

Question 4: How do I prevent protodeboronation of my boronic acid?

Answer: Protodeboronation is a significant challenge, especially with electron-rich or certain heteroaryl boronic acids.[5] To address this:

  • Use Boronic Esters or Trifluoroborate Salts: Pinacol esters or trifluoroborate salts of the boronic acid are often more stable and less prone to protodeboronation.[5][9] They can act as a slow-release source of the boronic acid under the reaction conditions.

  • Choose a Milder Base: Strong bases can sometimes promote protodeboronation. Screening different bases, such as K₂CO₃ or K₃PO₄, can help find a balance between activating the boronic acid and minimizing its decomposition.[10]

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures, where possible, can reduce the exposure of the boronic acid to conditions that favor its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and base selection for the Suzuki-Miyaura coupling of a bromothienopyridine?

A1: A common and often effective starting point is to use a palladium catalyst with a phosphine ligand, such as Pd(PPh₃)₄ or PdCl₂(dppf), in combination with an inorganic base like K₂CO₃ or K₃PO₄.[11] The choice can be further refined based on the specific substitution pattern of your thienopyridine and the nature of the boronic acid.

Q2: Which solvent system is recommended for these reactions?

A2: A mixture of an organic solvent and water is frequently used to dissolve both the organic reactants and the inorganic base.[12] Common solvent systems include 1,4-dioxane/water, DME/water, or toluene/ethanol/water. For substrates with poor solubility, DMF can be a suitable solvent.

Q3: How critical is the purity of the reagents?

A3: The purity of all reagents, including the thienopyridine halide, the boronic acid/ester, the catalyst, and the base, is paramount. Impurities can interfere with the catalytic cycle and lead to lower yields and the formation of byproducts. Ensure your starting materials are of high purity and your solvents are anhydrous and degassed.

Q4: Can I use a chloro-thienopyridine instead of a bromo- or iodo-thienopyridine?

A4: While possible, chloro-thienopyridines are generally less reactive in Suzuki-Miyaura couplings.[7] Their successful coupling often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, and potentially higher reaction temperatures.

Quantitative Data Summary

The following tables summarize yields obtained for the Suzuki-Miyaura coupling of thienopyridines under various conditions as reported in the literature.

Table 1: Suzuki-Miyaura Coupling of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate [13]

EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃1,4-Dioxane/H₂O475
24-MethoxyphenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃1,4-Dioxane/H₂O470
34-Pyridylboronic acidPdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃1,4-Dioxane/H₂O466

Table 2: Effect of Base on Suzuki-Miyaura Coupling Yields (General Example) [10][14]

EntryBaseYield (%)
1Na₂CO₃98
2K₂CO₃95
3K₃PO₄92
4NaOH75
5KOH80
6NaOAc60
7TEA45
Note: This data is for a model Suzuki reaction and illustrates the significant impact of the base on the reaction outcome.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate [13]

  • To a reaction vessel, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv), the corresponding (hetero)aryl boronic acid, pinacol borane, or trifluoroborate salt (1.2–1.6 equiv), and potassium carbonate (K₂CO₃) (6 equiv).

  • Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (2–4 mol%).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture with vigorous stirring for the specified time (e.g., 4 hours) at a temperature ranging from 80 to 100 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_halide R1-Pd(II)Ln-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_r1r2 R1-Pd(II)Ln-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product boronic_acid R2-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation aryl_halide R1-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Thienopyridine Suzuki-Miyaura Coupling check_sm Starting Material Consumed? start->check_sm no_sm_consumption No/Low SM Consumption check_sm->no_sm_consumption No sm_consumed Starting Material Consumed check_sm->sm_consumed Yes check_byproducts Major Byproducts Observed? homocoupling Homocoupling Product check_byproducts->homocoupling Yes deboronation Protodeboronation Product check_byproducts->deboronation Yes complex_mixture Complex Mixture/ Decomposition check_byproducts->complex_mixture Yes increase_temp Increase Temperature/ Use Microwave no_sm_consumption->increase_temp change_catalyst Switch to More Active Catalyst (e.g., Buchwald/NHC Ligands) no_sm_consumption->change_catalyst sm_consumed->check_byproducts degas Ensure Rigorous Degassing/ Use Pd(0) Source homocoupling->degas change_boron Use Boronic Ester or Trifluoroborate Salt/ Change Base deboronation->change_boron screen_conditions Screen Different Bases/ Lower Temperature complex_mixture->screen_conditions

References

Technical Support Center: Purification of Thieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thieno[2,3-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying thieno[2,3-b]pyridine derivatives?

A1: The most common purification techniques for thieno[2,3-b]pyridine derivatives are recrystallization and column chromatography. The choice of method depends on the physical state of the compound (solid or oil) and the nature of the impurities.[1]

Q2: How can I assess the purity of my purified thieno[2,3-b]pyridine derivative?

A2: Purity can be assessed using a combination of techniques, including:

  • Thin-Layer Chromatography (TLC): To visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of your compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of your compound and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of your compound and detect any residual solvents or impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Q3: What are the likely impurities in a synthesis of a thieno[2,3-b]pyridine derivative?

A3: Potential impurities can include unreacted starting materials, reagents, and byproducts from the synthetic route. For instance, in syntheses involving cyclization reactions, incomplete cyclization can lead to open-chain precursors as major impurities.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Compound does not dissolve, even with heating. The solvent is not polar enough.Try a more polar solvent. Common solvents for thieno[2,3-b]pyridines include DMF, dioxane, and ethanol.[2]
Compound "oils out" instead of forming crystals. The boiling point of the solvent is too high, or the solution is supersaturated. Impurities can also lower the melting point, causing it to "oil out".Add a small amount of a "poorer" solvent (an anti-solvent) to the hot solution to decrease solubility. Scratch the inside of the flask with a glass rod to induce crystallization. Use a seed crystal from a previous successful crystallization.
Poor recovery of the compound. The compound is too soluble in the chosen solvent, even at low temperatures.Use a less polar solvent or a solvent mixture. Ensure the solution is sufficiently cooled before filtration. Minimize the amount of solvent used to wash the crystals.
Colored impurities persist in the crystals. The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and then filter it through celite before allowing it to cool. This can help remove colored impurities.
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities (streaking on TLC/column). The solvent system is not optimized. The compound may be interacting too strongly with the silica gel.Optimize the eluent system using TLC first. Aim for an Rf value of 0.2-0.4 for your target compound.[1] A common eluent system for thieno[2,3-b]pyridines is a gradient of hexane and ethyl acetate.[3] Consider adding a small amount of a more polar solvent like methanol or a base like triethylamine to the eluent if your compound is basic.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system. If the compound is still not eluting, a solvent system with a higher percentage of a more polar solvent like methanol may be necessary.
The compound decomposes on the silica gel column. The compound is sensitive to the acidic nature of silica gel.Use a different stationary phase, such as neutral or basic alumina. Alternatively, the silica gel can be deactivated by pre-treating it with a solution of triethylamine in the eluent.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a solvent in which the thieno[2,3-b]pyridine derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, N,N-dimethylformamide (DMF), and dioxane.[2]

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel is common) and an eluent system that gives good separation and an Rf value of ~0.3 for the target compound. A common eluent is a mixture of hexane and ethyl acetate.[3]

  • Column Packing: Pack the chromatography column with the chosen stationary phase slurried in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can be effective for separating compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified thieno[2,3-b]pyridine derivative.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Recrystallization Solvents for Thieno[2,3-b]pyridine Derivatives
Derivative TypeSolvent(s)Reference
7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-oneDMF[2]
1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanoneDioxane[2]
General crude thieno[2,3-b]pyridinesEthanol[4]
Table 2: Column Chromatography Conditions for Thieno[2,3-b]pyridine Derivatives
Derivative TypeStationary PhaseEluent SystemReference
Ethyl 2-(3-hydroxyphenyl)-5-methyl-4-morpholinothieno[2,3-d]pyrimidine-6-carboxylateSilica GelGradient of hexane:ethyl acetate (9:1 to 7:3)[3]
Ethyl 2-(4-hydroxyphenyl)-5-methyl-4-morpholinothieno[2,3-d]pyrimidine-6-carboxylateSilica GelGradient of hexane:ethyl acetate (9:1 to 1:1)[3]
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylateSilica Gel25% ether/petroleum ether[5]
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylateSilica Gel40% ether/petroleum ether[5]

Visualizations

PurificationWorkflow Crude Crude Thieno[2,3-b]pyridine Analysis Purity Assessment (TLC, LC-MS) Crude->Analysis IsSolid Is the compound a solid? Analysis->IsSolid Recrystallization Recrystallization IsSolid->Recrystallization Yes ColumnChromatography Column Chromatography IsSolid->ColumnChromatography No Recrystallization->ColumnChromatography If impurities persist PureSolid Pure Solid Product Recrystallization->PureSolid PureOil Pure Oily Product ColumnChromatography->PureOil

Caption: General purification workflow for thieno[2,3-b]pyridine derivatives.

TroubleshootingRecrystallization Start Recrystallization Issue Problem What is the problem? Start->Problem NoDissolve Compound won't dissolve Problem->NoDissolve No Dissolution OilingOut Compound 'oils out' Problem->OilingOut Oiling Out LowYield Low product recovery Problem->LowYield Low Yield SolventPolarity Increase solvent polarity (e.g., DMF, Dioxane) NoDissolve->SolventPolarity AntiSolvent Add anti-solvent, scratch flask, or use seed crystal OilingOut->AntiSolvent ChangeSolvent Use a less polar solvent or a solvent mixture LowYield->ChangeSolvent

References

Technical Support Center: Thieno[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in managing and reducing the cytotoxicity of thieno[2,3-b]pyridine analogs during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My thieno[2,3-b]pyridine analog is showing high cytotoxicity across multiple cell lines. What are the initial troubleshooting steps?

A1: High cytotoxicity can arise from various factors, not all of which may be related to the compound's intrinsic properties. A systematic approach is crucial to diagnose the issue.

Initial Troubleshooting Workflow:

G start High Cytotoxicity Observed check_conc 1. Verify Compound Concentration & Purity start->check_conc check_sol 2. Assess Compound Solubility check_conc->check_sol check_cells 3. Evaluate Cell Health & Culture Conditions check_sol->check_cells check_controls 4. Review Experimental Controls check_cells->check_controls differentiate 5. Differentiate On-Target vs. Off-Target Effects check_controls->differentiate end Problem Identified differentiate->end

Caption: Troubleshooting workflow for high cytotoxicity. (Max Width: 760px)

Detailed Steps:

  • Verify Compound Concentration and Purity :

    • Calculations : Double-check all calculations for stock solutions and serial dilutions.[1]

    • Purity : Confirm the purity of your compound. Impurities from synthesis can contribute to unexpected toxicity.

    • Storage : Ensure the compound has been stored correctly to prevent degradation.[1]

  • Assess Compound Solubility :

    • Precipitation : Visually inspect the wells of your assay plate under a microscope for any compound precipitation.[2] Poor solubility can lead to inaccurate results and apparent cytotoxicity.

    • Solvent Effects : If using a solvent like DMSO, ensure the final concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[2][3] Always include a vehicle control (media with the same solvent concentration) in your experiments.[1][4]

  • Evaluate Cell Health and Culture Conditions :

    • Cell Viability : Before starting an experiment, ensure your cells are healthy with high viability (>95%).[1]

    • Passage Number : Use cells within a consistent and low passage number range to avoid genetic drift, which can alter sensitivity.[1]

    • Seeding Density : Optimize cell seeding density, as both sparse and overly dense cultures can affect susceptibility to cytotoxic agents.[1]

    • Contamination : Regularly check for microbial contamination (e.g., mycoplasma), which can significantly impact results.[1][2]

  • Review Experimental Controls :

    • Untreated Control : Serves as a baseline for normal cell viability.[1]

    • Vehicle Control : Essential for ruling out solvent-induced cytotoxicity.[1]

    • Positive Control : Use a known cytotoxic agent to confirm that your assay is working correctly.[1][4]

Q2: What are the known mechanisms of cytotoxicity for thieno[2,3-b]pyridine analogs?

A2: Thieno[2,3-b]pyridines can induce cytotoxicity through various mechanisms, often linked to their anti-cancer properties. Understanding these can help in designing less toxic analogs. Key mechanisms include:

  • Inhibition of Phosphoinositide-Specific Phospholipase C (PI-PLC) : This is a primary target for many thieno[2,3-b]pyridine derivatives.[5][6][7] PI-PLC is often upregulated in cancer and its inhibition can disrupt signaling pathways crucial for cancer cell survival, leading to apoptosis.[7]

  • Induction of Apoptosis : Many cytotoxic thieno[2,3-b]pyridines trigger programmed cell death.[8][9] This is often a desired outcome in cancer therapy but can be a liability for other applications. Assays like Annexin V/PI staining can confirm if apoptosis is the primary mode of cell death.[2][9]

  • Tubulin Polymerization Inhibition : Some analogs are known to interfere with the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and cell death.[5]

  • Kinase Inhibition : Various kinases, such as eEF-2K (eukaryotic elongation factor-2 kinase) and PIM-1, have been identified as targets for certain thieno[2,3-b]pyridine derivatives.[5][10]

G compound Thieno[2,3-b]pyridine Analog plc PI-PLC Inhibition compound->plc tubulin Tubulin Polymerization Inhibition compound->tubulin kinases Kinase Inhibition (e.g., eEF-2K) compound->kinases apoptosis Apoptosis plc->apoptosis downstream signaling tubulin->apoptosis cell cycle arrest kinases->apoptosis disruption of translation

Caption: Potential cytotoxicity pathways of thieno[2,3-b]pyridines. (Max Width: 760px)

Q3: How can I structurally modify a thieno[2,3-b]pyridine analog to reduce its cytotoxicity?

A3: Reducing cytotoxicity often involves a structure-activity relationship (SAR) study to separate desired activity from toxicity. Consider the following strategies:

  • Modify Key Functional Groups :

    • 2-Position Carboxamide : This is a common site for modification. Altering the substituents on the phenyl ring of the carboxamide can significantly impact activity and cytotoxicity. For example, the presence of a 3-methoxyphenylcarboxamide was found to be highly active in one series.[6]

    • Lipophilicity : Highly lipophilic compounds can sometimes exhibit higher cytotoxicity.[10][11] Modifying substituents to balance lipophilicity may reduce off-target effects.

  • Improve Solubility :

    • Poor solubility can be a source of experimental artifacts and toxicity.[7] Introducing bulky but cleavable ester or carbonate functional groups has been shown to disrupt crystal packing, potentially improving solubility and altering the activity profile.[7]

  • Bioisosteric Replacement :

    • Replacing parts of the molecule with bioisosteres (substituents with similar physical or chemical properties) can sometimes maintain desired activity while reducing toxicity. For instance, the thieno[2,3-b]pyridine scaffold itself can be considered a bioisostere of other structures like benzofuran.[10]

Q4: How can I differentiate between apoptosis and necrosis as the cause of cell death induced by my compound?

A4: Distinguishing between these two modes of cell death is critical for understanding the mechanism of action.[2]

  • Apoptosis is a controlled, programmed process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[2]

  • Necrosis is an uncontrolled form of cell death resulting from acute injury, often characterized by cell swelling and lysis.[2]

The gold-standard method is Annexin V/Propidium Iodide (PI) Staining followed by flow cytometry.[2]

  • Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis.[2]

  • Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptotic and necrotic cells.[2]

Interpreting Results:

  • Viable cells : Annexin V-negative and PI-negative.[1]

  • Early apoptotic cells : Annexin V-positive and PI-negative.[1]

  • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.[1]

Quantitative Data Summary

The cytotoxic activity of thieno[2,3-b]pyridine analogs is often evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values are common metrics.

Compound Series/NameCell LineActivity MetricValueReference
Compound 1 (3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide)OVCAR-3% Survival50% at 5 µM (48h)[5]
Compound 1 (as above)SK-OV-3% Survival45% at 5 µM (72h)[5]
Compound 1 (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideHeLa% Viability<50% at 2.5 µM (48h)[8]
Compound 1 (as above)SiHa% Viability<50% at 2.5 µM (48h)[8]
Series 17 (5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides) with 3-methoxyphenylcarboxamideMDA-MD-435 (Melanoma)GI₅₀23 nM[6]
Series 17 (as above)MDA-MB-468 (Breast)GI₅₀46 nM[6]
Oxadiazole-thieno pyridine derivatives (Compounds 4 & 5) MCF-7, HeLaIC₅₀38 - 96 µM[10]

This table is representative and summarizes data from the cited literature. Values can vary based on experimental conditions.

Key Experimental Protocols

Protocol: MTT Assay for Cell Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][12]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Thieno[2,3-b]pyridine analog (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates, sterile

Procedure:

  • Cell Seeding : Harvest cells in the logarithmic growth phase. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment : Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.[3] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1][4]

  • MTT Addition : After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1][4] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][4]

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[4]

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Cells treated with the thieno[2,3-b]pyridine analog

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • Binding Buffer (as per manufacturer's kit)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Harvesting : Following treatment, collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.[1]

  • Washing : Wash the cells with cold PBS and centrifuge again.

  • Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (volumes may vary based on the kit).[1]

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour for best results.[1]

References

Technical Support Center: Solvent Effects in Thieno[2,3-b]pyridine Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of thieno[2,3-b]pyridine derivatives. The information provided is intended to help overcome common experimental challenges, particularly those related to the influence of solvents on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My thieno[2,3-b]pyridine oxidation is giving a complex mixture of products. What could be the cause?

A1: The solvent system is a critical factor in the oxidation of thieno[2,3-b]pyridines and can dramatically influence the reaction pathway. Depending on the solvent, different products may be formed. For instance, in the hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, the reaction in aqueous dioxane leads to oxidative dimerization, while in aqueous ethanol, a mixture of the dimer and an oxidation/solvolysis product is observed[1][2]. It is crucial to carefully select and control the solvent to achieve the desired product.

Q2: I am observing low yields in my thieno[2,3-b]pyridine oxidation. How can I improve it?

A2: Low yields can be attributed to several factors, including the choice of solvent, oxidizing agent, and reaction conditions. For the hypochlorite-mediated oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, switching from a homogenous aqueous dioxane system to a biphasic dichloromethane-water system with a phase-transfer catalyst (PTC) has been shown to improve yields[1][2]. Additionally, the electronic nature of the substituents on the thieno[2,3-b]pyridine ring can affect reactivity; substrates with electron-withdrawing groups may exhibit lower reactivity[1].

Q3: What are the common oxidizing agents used for thieno[2,3-b]pyridines and how does the solvent choice depend on them?

A3: A variety of oxidizing agents can be used to functionalize the thieno[2,3-b]pyridine core, leading to N-oxides, S-oxides, sulfones, and other derivatives[1][2]. Common reagents include:

  • Sodium hypochlorite (NaOCl): Often used in aqueous mixtures with organic co-solvents like dioxane or in biphasic systems with solvents such as dichloromethane[1][2].

  • meta-Chloroperbenzoic acid (m-CPBA): Typically used in chlorinated solvents like chloroform or dichloromethane[2].

  • Hydrogen peroxide (H₂O₂): Frequently used in acidic media, such as acetic acid[2]. The choice of solvent should ensure the solubility of both the substrate and the oxidizing agent while minimizing undesirable side reactions.

Q4: How can I selectively achieve N-oxidation versus S-oxidation on the thieno[2,3-b]pyridine core?

A4: The regioselectivity of oxidation (N- vs. S-oxidation) is influenced by the oxidizing agent and the reaction conditions, including the solvent. Peroxy acids like m-CPBA are commonly used for both N- and S-oxidation. The nature of the solvent can influence the reactivity of the nitrogen and sulfur atoms. While specific systematic studies on the solvent effect on the regioselectivity of thieno[2,3-b]pyridine oxidation are not extensively documented in the provided search results, generally, aprotic solvents of varying polarity are employed. Careful optimization of the solvent and temperature is necessary to achieve the desired selectivity.

Troubleshooting Guides

Issue 1: Unexpected Product Formation in Hypochlorite Oxidation
Symptom Possible Cause Suggested Solution
Formation of a mixture of oxidative dimerization and solvolysis products.Use of a protic co-solvent like ethanol in the reaction with aqueous sodium hypochlorite. The solvent can participate in the reaction.For exclusive oxidative dimerization, use an aprotic co-solvent such as dioxane with aqueous NaOCl. Alternatively, a biphasic system of dichloromethane and water with a phase-transfer catalyst can be employed[1][2].
No reaction or very low conversion, especially with electron-deficient substrates.Insufficient reactivity of the substrate under the chosen conditions. Electron-withdrawing groups can deactivate the thieno[2,3-b]pyridine system towards oxidation.Consider using a more reactive oxidizing agent or adjusting the reaction temperature. For substrates with strongly deactivating groups, alternative synthetic routes might be necessary[1].
Formation of a complex, unidentifiable mixture.Reaction conditions are too harsh, leading to decomposition or multiple side reactions.Reduce the reaction temperature and monitor the reaction progress closely using techniques like TLC or LC-MS to identify the optimal reaction time. Ensure the controlled addition of the oxidizing agent.
Issue 2: Low Yield in Oxidation Reactions
Symptom Possible Cause Suggested Solution
Low yield of the desired oxidative dimerization product.Inefficient mixing of aqueous and organic phases in a biphasic system.Introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the transport of the hypochlorite anion to the organic phase where the substrate is dissolved[1][2].
Poor recovery of the product after workup.The product might have some solubility in the aqueous phase or is sensitive to the workup conditions.Adjust the pH of the aqueous phase during extraction to suppress the solubility of the product. Use a gentler workup procedure, avoiding strong acids or bases if the product is labile.

Quantitative Data Summary

The following table summarizes the effect of different solvent systems on the yield of the oxidative dimerization of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides using sodium hypochlorite.

Method Solvent System Catalyst Product(s) Yield Range (%) Reference
AAqueous DioxaneNoneOxidative Dimerization37-55[1][2]
BDichloromethane-WaterPhase-Transfer CatalystOxidative Dimerization43-64[1][2]
CAqueous EthanolNoneOxidative Dimerization and Solvolysis Product28-29 (Dimer), 14-15 (Solvolysis)[1]

Experimental Protocols

Protocol 1: Oxidative Dimerization of 3-Aminothieno[2,3-b]pyridine-2-carboxamides in Aqueous Dioxane (Method A)
  • Preparation: Dissolve the 3-aminothieno[2,3-b]pyridine-2-carboxamide substrate in dioxane.

  • Reaction: Add a 10-fold excess of aqueous sodium hypochlorite (bleach) solution to the dioxane solution.

  • Stirring: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidative Dimerization using a Phase-Transfer Catalyst (Method B)
  • Preparation: Dissolve the 3-aminothieno[2,3-b]pyridine-2-carboxamide substrate in dichloromethane.

  • Addition of Catalyst: Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Reaction: Add a 10-fold excess of aqueous sodium hypochlorite solution.

  • Stirring: Vigorously stir the biphasic mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_methodA Method A: Aqueous Dioxane cluster_methodB Method B: Phase-Transfer Catalysis cluster_methodC Method C: Aqueous Ethanol A_start Dissolve Substrate in Dioxane A_reagent Add aq. NaOCl A_start->A_reagent A_react Stir at RT A_reagent->A_react A_workup Aqueous Workup & Extraction A_react->A_workup A_product Dimerization Product A_workup->A_product B_start Dissolve Substrate in CH2Cl2 B_catalyst Add PTC B_start->B_catalyst B_reagent Add aq. NaOCl B_catalyst->B_reagent B_react Vigorous Stirring at RT B_reagent->B_react B_workup Phase Separation & Extraction B_react->B_workup B_product Dimerization Product B_workup->B_product C_start Dissolve Substrate in Ethanol C_reagent Add aq. NaOCl C_start->C_reagent C_react Stir at RT C_reagent->C_react C_workup Aqueous Workup & Extraction C_react->C_workup C_product_mix Mixture C_workup->C_product_mix C_product1 Dimerization C_product_mix->C_product1 C_product2 Solvolysis C_product_mix->C_product2

Caption: Experimental workflows for the hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides under different solvent conditions.

logical_relationship start Thieno[2,3-b]pyridine Oxidation solvent Solvent System start->solvent aprotic Aprotic Co-solvent (e.g., Dioxane) solvent->aprotic leads to biphasic Biphasic (DCM/Water) + PTC solvent->biphasic leads to protic Protic Co-solvent (e.g., Ethanol) solvent->protic leads to product_dimer Mainly Dimerization Product aprotic->product_dimer biphasic->product_dimer product_mix Dimerization + Solvolysis Products protic->product_mix

Caption: Logical relationship between solvent choice and product outcome in the hypochlorite oxidation of 3-aminothieno[2,3-b]pyridines.

References

Technical Support Center: Overcoming Chemoresistance with Thieno[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thieno[2,3-b]pyridine compounds to overcome chemoresistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which thieno[2,3-b]pyridine compounds are proposed to overcome chemoresistance?

A1: Thieno[2,3-b]pyridine compounds have been shown to overcome chemoresistance through a multi-pronged approach, targeting various cellular pathways and populations:

  • Inhibition of DNA Repair Enzymes: A key mechanism is the inhibition of enzymes like Tyrosyl-DNA phosphodiesterase 1 (TDP1). TDP1 is involved in repairing DNA damage caused by topoisomerase I inhibitors (e.g., topotecan), and its inhibition can re-sensitize resistant cancer cells to these chemotherapeutic agents.[1]

  • Targeting Cancer Stem Cells (CSCs): These compounds have been observed to reduce the population of cancer stem cells.[2][3] CSCs are a subpopulation of tumor cells known for their intrinsic resistance to conventional therapies and are often responsible for tumor recurrence.

  • Modulation of Glycosphingolipid (GSL) Expression: Thieno[2,3-b]pyridines can alter the expression of GSLs on the surface of cancer cells, including CSCs.[2][3][4] GSLs play a role in cell signaling and recognition, and their altered expression can impact sensitivity to treatment.

  • Induction of Apoptosis and Cell Cycle Arrest: These compounds can induce programmed cell death (apoptosis) and cause cell cycle arrest, often at the G2/M phase, in cancer cells, including those that are resistant to other treatments.[5][6]

  • Inhibition of Pro-Survival Signaling Pathways: Some thieno[2,3-b]pyridine derivatives have been found to inhibit phosphoinositide-specific phospholipase C (PI-PLC), an enzyme involved in signaling pathways that promote cell growth and survival.[3][7][8]

Q2: I am not observing the expected synergistic effect between my thieno[2,3-b]pyridine compound and a topoisomerase inhibitor. What could be the issue?

A2: Several factors could contribute to a lack of synergy. Consider the following troubleshooting steps:

  • Cell Line Specificity: The expression levels of the target enzyme, such as TDP1, can vary significantly between different cancer cell lines. Ensure that the cell line you are using expresses the target at a sufficient level for the synergistic effect to be observed.

  • Compound Concentration: The concentrations of both the thieno[2,3-b]pyridine and the topoisomerase inhibitor are critical. A thorough dose-response matrix experiment is recommended to identify the optimal concentrations for synergy. It has been noted that some thieno[2,3-b]pyridines are non-cytotoxic on their own but enhance the activity of other drugs.[1]

  • Complex DNA Repair Networks: While TDP1 is a target, other DNA repair pathways may compensate for its inhibition. The synergy between thieno[2,3-b]pyridines and topotecan has been observed to be even greater in TDP1 knockout cells, suggesting the involvement of a more complex network of DNA repair pathways.[1]

  • Experimental Timing: The timing of drug administration (pre-treatment, co-treatment, or post-treatment) can influence the outcome. An experimental design that allows the thieno[2,3-b]pyridine to first inhibit the resistance mechanism before the application of the chemotherapeutic agent might be more effective.

Q3: My thieno[2,3-b]pyridine compound shows low potency in cell proliferation assays. How can I interpret this?

A3: Low intrinsic anti-proliferative activity of a thieno[2,3-b]pyridine compound does not necessarily mean it is ineffective at overcoming chemoresistance. Some of the most effective chemosensitizers in this class exhibit little to no direct cytotoxicity.[1] Their primary role is to disable the cancer cell's resistance mechanisms, thereby enhancing the efficacy of another cytotoxic agent. It is crucial to evaluate these compounds in combination with a relevant chemotherapeutic drug.

Troubleshooting Guides

Problem: Inconsistent results in TDP1 inhibition assays.
  • Possible Cause 1: Recombinant Enzyme Inactivity.

    • Troubleshooting Step: Verify the activity of your recombinant human TDP1 enzyme using a known inhibitor as a positive control. Ensure proper storage and handling of the enzyme to maintain its activity.

  • Possible Cause 2: Assay Interference.

    • Troubleshooting Step: The thieno[2,3-b]pyridine compound may interfere with the assay's detection method (e.g., fluorescence). Run a control experiment with the compound alone (without the enzyme) to check for any intrinsic fluorescence or quenching effects.

  • Possible Cause 3: Compound Solubility.

    • Troubleshooting Step: Poor solubility of the test compound can lead to inaccurate concentration and unreliable results. Confirm the solubility of your thieno[2,3-b]pyridine in the assay buffer. The use of a small percentage of DMSO is common, but its final concentration should be kept low and consistent across all wells.

Problem: Difficulty in assessing the effect on the cancer stem cell (CSC) population.
  • Possible Cause 1: Inappropriate CSC Markers.

    • Troubleshooting Step: The choice of CSC markers is critical and can be cell-line dependent. For instance, CD49f has been used to identify ovarian cancer stem cells.[4] For triple-negative breast cancer, markers like CD44+/CD24- are commonly used.[9] Validate the markers for your specific cell line.

  • Possible Cause 2: Insufficient Treatment Duration.

    • Troubleshooting Step: The reduction in the CSC population may take time. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration for observing a significant effect.[2]

  • Possible Cause 3: Cell Plating Density.

    • Troubleshooting Step: The initial cell plating density can influence the proportion of CSCs. Ensure consistent plating densities across all experiments to obtain reproducible results.

Quantitative Data Summary

Table 1: TDP1 Inhibition by Series 1 Thieno[2,3-b]pyridines

Compound% Inhibition at 100 µMIC50 (µM)
6a >50<50
6b >50<50
6c >50<50
6d >50<50
6e >50<50
7a <50>100
7b <50>100
7c <50>100
7d >50<50
7e >50<50
7f >50<50
7g >50<50
7h >50<50

Data extracted from a study on thieno[2,3-b]pyridines as TDP1 inhibitors. The IC50 values for the 10 most active compounds were determined to be under 50 µM.[1]

Table 2: Cytotoxicity of (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 1) in Cervical Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)
HeLa 48 h~2.5
SiHa 48 h~2.5

After 48 hours of treatment, a concentration of 2.5 µM was cytotoxic to more than 50% of HeLa and SiHa cells.[2]

Table 3: Effect of Thieno[2,3-b]pyridine DJ160 on Prostate Cancer Patient-Derived Explants

TreatmentEffect on Proliferation
10 µM enzalutamide Variable (some samples resistant)
100 nM DJ160 Inhibition of proliferation

The lead compound DJ160 was shown to inhibit prostate cancer proliferation in patient-derived explants, including those that appeared resistant to enzalutamide.[5][6]

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of thieno[2,3-b]pyridine compounds.[2][4]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, SiHa, MDA-MB-231, HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-b]pyridine compound (e.g., 0.05 µM to 10 µM) for different time points (e.g., 4, 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. TDP1 Inhibition Assay (Real-time Fluorescent Oligonucleotide Biosensor Assay)

This protocol is based on the methodology used to screen for TDP1 inhibitors.[1]

  • Assay Preparation: Prepare an assay buffer containing the recombinant human TDP1 enzyme, a fluorophore-quencher labeled DNA-peptide substrate, and the test compound at various concentrations in a 96-well plate.

  • Reaction Initiation: Initiate the reaction by adding the TDP1 enzyme to the wells.

  • Fluorescence Monitoring: Monitor the increase in fluorescence in real-time using a fluorescence plate reader. The cleavage of the substrate by TDP1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction rates from the fluorescence curves. Determine the percentage of TDP1 inhibition by comparing the rates in the presence of the compound to the control (no compound). Calculate the IC50 value from the dose-response curve.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is a standard method for quantifying apoptosis induced by thieno[2,3-b]pyridine compounds.[3][6]

  • Cell Treatment: Treat cells with the thieno[2,3-b]pyridine compound at a specific concentration (e.g., the IC50 value) for a defined period (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative/PI-negative cells: Live cells.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Screening cluster_invitro In Vitro Evaluation cluster_synergy Chemosensitization Studies cluster_invivo Preclinical Models synthesis Synthesis of Thieno[2,3-b]pyridine Derivatives screening Initial Screening (e.g., TDP1 Inhibition) synthesis->screening proliferation Cell Proliferation Assay (MTT) screening->proliferation apoptosis Apoptosis Assay (Annexin V/PI) proliferation->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle csc_analysis Cancer Stem Cell Population Analysis cell_cycle->csc_analysis synergy Synergy Assays with Chemotherapeutics (e.g., Topotecan) csc_analysis->synergy ex_vivo Patient-Derived Explant Studies synergy->ex_vivo

Caption: Experimental workflow for evaluating thieno[2,3-b]pyridines in overcoming chemoresistance.

signaling_pathway chemo Topoisomerase I Inhibitor (e.g., Topotecan) dna_damage DNA Damage chemo->dna_damage tdp1 TDP1 dna_damage->tdp1 apoptosis Apoptosis dna_damage->apoptosis dna_repair DNA Repair tdp1->dna_repair cell_survival Cell Survival (Chemoresistance) dna_repair->cell_survival cell_survival->apoptosis thieno Thieno[2,3-b]pyridine thieno->tdp1 Inhibition

Caption: Simplified signaling pathway showing TDP1 inhibition by thieno[2,3-b]pyridines.

References

Technical Support Center: Thieno[2,3-b]pyridine-2-carbaldehyde Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thieno[2,3-b]pyridine-2-carbaldehyde. The information provided is intended to assist in designing and troubleshooting stability studies for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Thieno[2,3-b]pyridine-2-carbaldehyde sample is showing a new peak in the HPLC chromatogram after storage. What could be the cause?

A1: The appearance of a new peak upon storage suggests degradation of the Thieno[2,3-b]pyridine-2-carbaldehyde. The most probable cause is oxidation. The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid (Thieno[2,3-b]pyridine-2-carboxylic acid). Another possibility is the oxidation of the thienopyridine ring system itself, potentially at the nitrogen (N-oxide) or the sulfur atom (S-oxide).[1][2][3][4] To confirm the identity of the new peak, mass spectrometry (MS) analysis is recommended.

Troubleshooting Steps:

  • Confirm Identity: Use HPLC-MS to determine the mass of the new peak and compare it with the expected masses of potential degradation products.

  • Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature as recommended.[5]

  • Check for Peroxides: If stored in solvents like THF or diethyl ether, test for the presence of peroxides, as these can accelerate oxidation.

Q2: I am observing a decrease in the main peak area for Thieno[2,3-b]pyridine-2-carbaldehyde during my stability study, but no significant new peaks are appearing. What could be happening?

A2: This scenario could indicate several possibilities:

  • Formation of Non-UV Active Degradants: The degradation products may not have a chromophore that absorbs at the detection wavelength used in your HPLC method.

  • Formation of Volatile Degradants: Degradation could be leading to volatile compounds that are not retained or detected by your analytical method.

  • Precipitation: The compound or its degradants might be precipitating out of the solution, leading to a lower concentration in the analyzed sample.

  • Adsorption: The compound or its degradants may be adsorbing to the surface of the storage container or HPLC vials.

Troubleshooting Steps:

  • Use a Mass Detector: Employ a mass spectrometer (MS) or a charged aerosol detector (CAD) in series with your UV detector to look for non-UV active compounds.

  • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of your sample using gas chromatography-mass spectrometry (GC-MS).

  • Visual Inspection: Carefully inspect your sample for any signs of precipitation. If observed, try a different solvent system or adjust the concentration.

  • Mass Balance Calculation: Attempt to perform a mass balance calculation. If the sum of the main peak and all impurity peaks is significantly less than 100%, it points towards one of the issues mentioned above.[6]

Q3: My HPLC analysis of Thieno[2,3-b]pyridine-2-carbaldehyde is showing peak tailing. How can I improve the peak shape?

A3: Peak tailing in HPLC can be caused by several factors. For a compound like Thieno[2,3-b]pyridine-2-carbaldehyde, which has a basic nitrogen atom, interactions with residual silanols on the silica-based column are a common cause.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can protonate the basic nitrogen, reducing its interaction with silanols.

  • Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize the number of free silanols.

  • Add a Competitive Base: Incorporate a small amount of a competitive base, like triethylamine (TEA), into your mobile phase to block the active sites on the stationary phase.

  • Check for Column Overload: Inject a smaller sample volume or a more dilute sample to rule out column overload as the cause of tailing.[7][8][9][10]

Q4: I am planning a forced degradation study for Thieno[2,3-b]pyridine-2-carbaldehyde. What conditions should I consider?

A4: A comprehensive forced degradation study should include acidic, basic, oxidative, thermal, and photolytic stress conditions.[11][12][13] The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradation products.[6][14]

Recommended Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: 80°C (solid state and in solution).

  • Photostability: Expose the sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[14][15][16][17][18]

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner. Below is a template for presenting forced degradation data.

Table 1: Summary of Forced Degradation Studies for Thieno[2,3-b]pyridine-2-carbaldehyde

Stress ConditionDuration% Assay of Main Peak% Total ImpuritiesMass Balance (%)
0.1 M HCl at 60°C24 hours92.57.299.7
0.1 M NaOH at 60°C8 hours88.111.599.6
3% H₂O₂ at RT12 hours85.314.199.4
80°C (Solid)48 hours98.90.999.8
80°C (Solution)24 hours95.24.599.7
Photostability (ICH Q1B)-99.10.799.8

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of Thieno[2,3-b]pyridine-2-carbaldehyde under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • Thieno[2,3-b]pyridine-2-carbaldehyde

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Thieno[2,3-b]pyridine-2-carbaldehyde at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis:

    • To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.

    • Heat the vial at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH.

    • Keep the vial at 60°C for a specified time (e.g., 1, 2, 4, 8 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To a vial, add 1 mL of the stock solution and 1 mL of 3% H₂O₂.

    • Keep the vial at room temperature, protected from light, for a specified time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of solid Thieno[2,3-b]pyridine-2-carbaldehyde in a vial and heat it at 80°C. At specified time points, dissolve a portion of the solid in the mobile phase for analysis.

    • Solution State: Heat a vial containing the stock solution at 80°C. At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Photostability:

    • Expose a solid sample and a solution of Thieno[2,3-b]pyridine-2-carbaldehyde to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample.

    • After the exposure period, prepare the samples for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying Thieno[2,3-b]pyridine-2-carbaldehyde from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

G cluster_0 Forced Degradation Workflow stock Prepare Stock Solution of Thieno[2,3-b]pyridine-2-carbaldehyde stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress sampling Sample at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data Data Evaluation (Peak Purity, Mass Balance) analysis->data

Caption: A general workflow for a forced degradation study.

G cluster_1 Potential Degradation Pathways cluster_oxidation Oxidation parent Thieno[2,3-b]pyridine-2-carbaldehyde carboxylic_acid Thieno[2,3-b]pyridine-2-carboxylic acid parent->carboxylic_acid Aldehyde Oxidation n_oxide Thieno[2,3-b]pyridine-2-carbaldehyde N-oxide parent->n_oxide N-Oxidation s_oxide Thieno[2,3-b]pyridine-2-carbaldehyde S-oxide parent->s_oxide S-Oxidation

Caption: Potential oxidative degradation pathways.

G cluster_2 Logical Relationship for Troubleshooting issue New Peak in Chromatogram cause1 Oxidation issue->cause1 cause2 Hydrolysis issue->cause2 action1 Confirm with MS cause1->action1 action2 Review Storage Conditions cause1->action2 action3 Check Solvent Purity cause2->action3

Caption: Troubleshooting logic for unexpected peaks.

References

Validation & Comparative

Comparative NMR Spectral Analysis of Heterocyclic Aldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for thiophene-2-carbaldehyde and pyridine-2-carbaldehyde. This data is essential for a comparative understanding of the influence of the heterocyclic core on the chemical shifts of the aldehyde proton and the ring systems.

Table 1: ¹H NMR Spectral Data of Thiophene-2-carbaldehyde and Pyridine-2-carbaldehyde in CDCl₃
CompoundAldehyde Proton (CHO) δ (ppm)Aromatic Protons δ (ppm) and Coupling Constants (J in Hz)
Thiophene-2-carbaldehyde 9.95 (s, 1H)7.80–7.77 (m, 2H), 7.22 (t, J = 4.3 Hz, 1H)[1]
Pyridine-2-carbaldehyde 10.09 (s, 1H)8.80 (d), 7.96 (t), 7.88 (d), 7.54 (t)
Table 2: ¹³C NMR Spectral Data of Thiophene-2-carbaldehyde and Pyridine-2-carbaldehyde in CDCl₃
CompoundAldehyde Carbon (CHO) δ (ppm)Aromatic Carbons δ (ppm)
Thiophene-2-carbaldehyde 183.1144.0, 136.5, 135.2, 128.4[1]
Pyridine-2-carbaldehyde 193.5153.1, 150.3, 137.1, 128.0, 121.5

Discussion of Expected Spectral Features for Thieno[2,3-b]pyridine-2-carbaldehyde

Based on the data from the analogue compounds, we can predict the likely NMR spectral characteristics of thieno[2,3-b]pyridine-2-carbaldehyde. The fusion of the thiophene and pyridine rings will lead to a more complex and dispersed spectrum compared to the individual heterocyclic aldehydes.

  • ¹H NMR: The aldehyde proton is expected to resonate as a singlet in the downfield region, likely between δ 9.9 and 10.2 ppm. The protons on the pyridine and thiophene rings will exhibit a series of doublets and doublets of doublets, with coupling constants characteristic of their positions and relationships within the fused aromatic system. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the aldehyde group.

  • ¹³C NMR: The aldehyde carbon will appear as a singlet at a significantly downfield chemical shift, anticipated to be in the range of δ 180-195 ppm. The fused ring system will give rise to a set of signals for the aromatic carbons, with the carbons closer to the nitrogen atom and the aldehyde group being more deshielded.

Experimental Protocols for NMR Spectral Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, undamaged 8-inch NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Use a calibrated 90° pulse.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time for quantitative measurements.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width to encompass all carbon signals.

    • Employ proton decoupling to simplify the spectrum and enhance sensitivity.

    • A sufficient number of scans is required due to the lower natural abundance of ¹³C.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Peak Picking and Integration: Identify the peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical flow of the NMR spectral analysis process, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire FID (¹H and ¹³C) LockShim->Acquire FT Fourier Transform Acquire->FT PhaseBaseline Phase and Baseline Correction FT->PhaseBaseline Reference Reference Spectrum PhaseBaseline->Reference PeakPick Peak Picking and Integration (¹H) Reference->PeakPick Assign Structural Assignment PeakPick->Assign Report Generate Report Assign->Report

Caption: Workflow for NMR Spectral Analysis.

References

A Researcher's Guide to Interpreting ¹H NMR Spectra of Thieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the structural elucidation of novel compounds is a critical step. This guide provides a comparative analysis of ¹H NMR spectral data for thieno[2,3-b]pyridine derivatives, a class of heterocyclic compounds with significant pharmacological interest due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] This document offers a practical framework for interpreting their ¹H NMR spectra, supported by experimental data and a standardized protocol.

Comparative ¹H NMR Data of Thieno[2,3-b]pyridine Derivatives

The ¹H NMR spectrum of the parent thieno[2,3-b]pyridine serves as a foundational reference. The protons on the bicyclic system typically resonate in the aromatic region, and their chemical shifts are influenced by the electronic effects of substituents. The following table summarizes typical chemical shift ranges for protons on the thieno[2,3-b]pyridine core and common substituents, compiled from various studies.

Proton Position Typical Chemical Shift (δ, ppm) Multiplicity Typical Coupling Constants (J, Hz) Notes
Thieno[2,3-b]pyridine Core
H-27.20 - 8.50d or sJ(H2,H3) = 5.0 - 6.0Chemical shift is highly dependent on the substituent at position 3.
H-37.00 - 7.80d or sJ(H2,H3) = 5.0 - 6.0Often appears as a singlet if position 2 is substituted.
H-48.30 - 9.00dJ(H4,H5) = ~5.0Typically the most deshielded proton of the pyridine ring.
H-57.20 - 7.80dd or tJ(H4,H5) = ~5.0, J(H5,H6) = ~8.0Coupling pattern depends on substituents at positions 4 and 6.
H-68.00 - 8.80dJ(H5,H6) = ~8.0
Common Substituents
-NH₂3.00 - 7.50br s-Broad singlet, chemical shift is concentration and solvent dependent. Exchangeable with D₂O.
-OH5.00 - 12.00br s-Broad singlet, chemical shift is highly variable. Exchangeable with D₂O.
-CH₃2.30 - 2.80s-
-OCH₃3.80 - 4.20s-
-C(=O)CH₃2.50 - 2.80s-
Aromatic Protons (substituent)6.50 - 8.50m-Complex multiplet, specific shifts depend on the substitution pattern.

Note: The chemical shifts and coupling constants are approximate and can vary based on the solvent, concentration, and the specific nature and position of other substituents on the ring system.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Weigh 5-10 mg of the thieno[2,3-b]pyridine derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH₂, -OH). DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons, allowing for their observation.

  • Filter the solution into a standard 5 mm NMR tube if any particulate matter is present.

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[2]

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure.

Logical Workflow for Spectral Interpretation

The interpretation of ¹H NMR spectra for thieno[2,3-b]pyridine derivatives follows a systematic approach. The diagram below illustrates a logical workflow to guide researchers in this process.

G Workflow for ¹H NMR Interpretation of Thieno[2,3-b]pyridine Derivatives A 1. Obtain High-Quality Spectrum B 2. Identify Solvent and TMS Peaks A->B C 3. Integrate All Signals (Determine Proton Ratios) B->C D 4. Analyze Aromatic Region (δ 7.0 - 9.0 ppm) C->D G 7. Analyze Aliphatic/Substituent Region C->G E 5. Assign Protons on Pyridine Ring (H-4, H-5, H-6) D->E F 6. Assign Protons on Thiophene Ring (H-2, H-3) D->F I 9. Correlate Data with Proposed Structure (2D NMR if necessary) E->I F->I H 8. Identify Labile Protons (e.g., -NH₂, -OH with D₂O exchange) G->H H->I J 10. Final Structure Elucidation I->J

References

A Comparative Guide to the 13C NMR Spectral Data of Thieno[2,3-b]pyridine and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for thieno[2,3-b]pyridine and its structural isomers and analogs. The information herein is intended to serve as a valuable resource for the identification, characterization, and structural elucidation of these important heterocyclic scaffolds in medicinal chemistry and materials science.

Introduction to Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are a class of bicyclic heterocyclic compounds containing a thiophene ring fused to a pyridine ring. This structural motif is of significant interest in drug discovery, as it is a key component in a variety of pharmacologically active agents. The electronic properties and substitution patterns of the thieno[2,3-b]pyridine core profoundly influence its biological activity. 13C NMR spectroscopy is an indispensable tool for unambiguously determining the structure and substitution of these molecules.

Comparative 13C NMR Data

The following table summarizes the 13C NMR chemical shifts (δ) for thieno[2,3-b]pyridine and compares them with its isomer, thieno[3,2-b]pyridine, and a related benzofused heterocycle, benzothiophene. All data is referenced to tetramethylsilane (TMS).

Carbon PositionThieno[2,3-b]pyridine (in CDCl3)[1]Thieno[3,2-b]pyridine (in CDCl3)[1]Benzothiophene (in Benzene)[2]
C2122.3129.5126.3
C3128.5121.9122.6
C3a/C7a130.5152.9 (C7a)139.8
C4149.5145.4124.2
C5121.3119.4124.3
C6133.0130.1123.8
C7150.8152.9 (C7a)139.4
C7a/C3a154.0144.3 (C3a)139.8

Note: The numbering of atoms in the fused ring systems can vary. The data presented here is based on the numbering provided in the cited literature. Direct comparison of shifts should be done with careful consideration of the specific numbering scheme used in the original source.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized experimental protocol for acquiring 13C NMR spectra of thieno[2,3-b]pyridine and related heterocyclic compounds.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be used if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent peak is used for referencing.

2. NMR Spectrometer Setup:

  • The data presented in this guide was primarily acquired on 300 MHz or 400 MHz NMR spectrometers.[3]

  • Insert the sample into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment is typically performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Typical acquisition parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 to 4096, depending on the sample concentration and the natural abundance of 13C.

  • The spectral width should be set to cover the expected range of chemical shifts for aromatic and heteroaromatic carbons (typically 0-200 ppm).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum to obtain a flat baseline.

  • Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).[4]

  • Integrate the peaks if quantitative information is desired, although for 13C NMR, peak intensities are not always directly proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE).

Logical Workflow for Spectral Comparison

The following diagram illustrates a logical workflow for the comparison of 13C NMR data for different heterocyclic compounds.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Comparative Analysis A Prepare Samples of Thieno[2,3-b]pyridine & Analogs B Acquire 13C NMR Spectra A->B C Process Spectra (FT, Phasing, Referencing) B->C D Assign Chemical Shifts C->D E Tabulate Data D->E F Compare Chemical Shifts (Effect of Heteroatoms & Ring Fusion) E->F G Correlate with Structural Features F->G H Final Report G->H Structural Elucidation & Characterization

Caption: Workflow for Comparative 13C NMR Analysis.

This guide provides a foundational understanding of the 13C NMR characteristics of thieno[2,3-b]pyridines and related compounds. For more detailed assignments and data on substituted derivatives, researchers are encouraged to consult the primary literature.

References

Isomeric Scaffolds in Drug Discovery: A Comparative Guide to Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the structural orientation of heterocyclic scaffolds can profoundly influence their biological activity. This guide provides a comparative analysis of two isomeric thienopyridine cores, Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine, which have both emerged as promising frameworks for the development of novel therapeutic agents, particularly in oncology. While sharing a common molecular formula, the different fusion pattern of the thiophene and pyridine rings results in distinct electronic and steric properties, leading to divergent pharmacological profiles and mechanisms of action.

This report synthesizes experimental data from multiple studies to objectively compare the anticancer activities of derivatives from both scaffolds, focusing on their efficacy as kinase inhibitors and antiproliferative agents.

Core Structures

The fundamental difference between the two isomers lies in the position of the sulfur atom relative to the pyridine nitrogen. This seemingly subtle variation significantly impacts the molecule's shape, polarity, and ability to interact with biological targets.

G cluster_0 Thieno[2,3-b]pyridine cluster_1 Thieno[3,2-b]pyridine Thieno[2,3-b]pyridine Thieno[3,2-b]pyridine

Figure 1: Core chemical structures of the two isomers.

Comparative Analysis of Anticancer Activity

Both thienopyridine isomers have been extensively derivatized to explore their potential as anticancer drugs. The primary areas of investigation include kinase inhibition and broad-spectrum antiproliferative activity against various cancer cell lines.

Thieno[2,3-b]pyridine Derivatives

Derivatives of the Thieno[2,3-b]pyridine scaffold are recognized for their potent, multi-targeting capabilities in oncology.[1] They have shown significant activity as inhibitors of several key kinases and as potent antiproliferative agents.[2][3]

As Kinase Inhibitors: Thieno[2,3-b]pyridines have been successfully developed as inhibitors of several protein kinases implicated in cancer progression.

  • Pim Kinases: These are constitutively active serine/threonine kinases involved in cell survival and proliferation. Certain 5-bromo-thieno[2,3-b]pyridine derivatives have demonstrated moderate inhibitory activity against Pim-1 kinase.[4]

  • RON (Recepteur d'Origine Nantais) Tyrosine Kinase: This receptor tyrosine kinase is often aberrantly activated in various cancers. Thieno[2,3-b]pyridines have been identified as potent inhibitors of oncogenic RON splice variants.[2]

As Antiproliferative Agents: This class of compounds exhibits broad antiproliferative activity against a range of human cancer cell lines, including colon, breast (including triple-negative breast cancer), and prostate cancer.[1][5][6][7] The mechanism often involves the induction of G2/M cell cycle arrest and apoptosis.[1] Some derivatives also act as chemosensitizers, enhancing the efficacy of conventional chemotherapy drugs like topotecan by targeting DNA repair pathways.[5]

Thieno[3,2-b]pyridine Derivatives

The Thieno[3,2-b]pyridine scaffold has also proven to be a valuable template for designing highly selective and potent kinase inhibitors and anticancer compounds.[8][9]

As Kinase Inhibitors: This isomer has yielded particularly potent inhibitors for kinases that are crucial for tumor growth and angiogenesis.

  • Haspin Kinase: An atypical kinase essential for chromosome alignment during mitosis. A Thieno[3,2-b]pyridine derivative, MU1920, was identified as a highly potent and selective Haspin kinase inhibitor.[10][11]

  • VEGFR-2 and c-Met: Substituted 7-arylethers of Thieno[3,2-b]pyridine have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met receptor, both of which are critical for angiogenesis.[9]

  • Src Kinase: Certain 2-heteroaryl substituted derivatives act by inhibiting the non-receptor tyrosine kinase Src, which is often overexpressed or overactivated in cancer.[9]

As Antiproliferative Agents: Derivatives have demonstrated potent growth inhibitory activity against breast, lung, and melanoma cancer cell lines.[8] The position of substituents dramatically influences activity; for instance, 3-aryl derivatives of thieno[3,2-b]pyridin-5(4H)-one showed notable antitumor activity, while their 2-aryl counterparts were non-emissive but exhibited strong fluorescence, suggesting potential for theranostic applications.[12]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative derivatives of each scaffold, highlighting their potency against various targets and cell lines.

Table 1: Kinase Inhibitory Activity

ScaffoldDerivative ExampleTarget KinaseIC50Reference(s)
Thieno[2,3-b]pyridine Compound 5bPim-112.71 µM[4]
Compound 3cPim-135.7 µM[4]
Compound 15fRON KinaseExcellent in vitro inhibition[2]
Thieno[3,2-b]pyridine MU1920Haspin Kinase6 nM[10]
CHR-6494 (Known Inhibitor)Haspin Kinase2 nM[10]

Table 2: Antiproliferative and Antimicrobial Activity

ScaffoldDerivative ExampleCell Line / OrganismActivity MetricValueReference(s)
Thieno[2,3-b]pyridine Compound 21rMDA-MB-231 / HCT-116IC50< 50 nM[3]
Compound 9aHEPG2 (Liver Cancer)IC5025.7 µM[13]
Compound 9aMCF-7 (Breast Cancer)IC5030.53 µM[13]
Compound 9aStaphylococcus aureusMIC / MBC9.9 / 19.8 µM[13]
Compound 9aEscherichia coliMIC / MBC19.8 / 39.5 µM[13]
Thieno[3,2-b]pyridine Compound 2eMDA-MB-231 (TNBC)GI5013 µM[9]

Signaling Pathways and Experimental Workflows

The development of these compounds relies on targeting specific cellular pathways. For instance, inhibitors of Haspin kinase disrupt a critical step in mitosis.

G cluster_pathway Simplified Haspin Kinase Mitotic Pathway cluster_inhibition Mechanism of Inhibition Prophase Prophase Haspin Haspin Kinase Prophase->Haspin Activation H3T3 Histone H3 (Threonine 3) Haspin->H3T3 Phosphorylates H3T3ph Phosphorylated H3T3 (H3T3ph) H3T3->H3T3ph AuroraB Aurora B Kinase H3T3ph->AuroraB Recruits CPC Chromosomal Passenger Complex (CPC) Localization AuroraB->CPC Chromosome Proper Chromosome Alignment & Segregation CPC->Chromosome Chromosome->Block Disrupted Mitosis & Cell Cycle Arrest Thieno_3_2_b Thieno[3,2-b]pyridine Inhibitor (e.g., MU1920) Thieno_3_2_b->Haspin Inhibits

Figure 2: Inhibition of the Haspin kinase pathway by Thieno[3,2-b]pyridine derivatives.

The evaluation of these compounds typically follows a standardized workflow, starting from synthesis and culminating in biological assays.

G cluster_workflow General Workflow for Biological Evaluation A Chemical Synthesis of Thienopyridine Derivatives B In Vitro Kinase Assay (e.g., Pim-1, Haspin) A->B D Antiproliferative Screening (e.g., MTT, SRB Assay) A->D C Determination of IC50 Values B->C E Determination of GI50/IC50 Values Against Cancer Cell Lines D->E F Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) E->F For potent compounds G In Vivo Studies (Xenograft Models) F->G

Figure 3: Typical experimental workflow for evaluating novel thienopyridine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (General)
  • Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase activity (IC50).

  • Materials: Recombinant human kinase, appropriate substrate (peptide or protein), ATP, test compounds (dissolved in DMSO), assay buffer, kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96- or 384-well plate, add the kinase and the test compound (or DMSO for control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and quantify the kinase activity. For ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4][10]

Protocol 2: Antiproliferative MTT Assay
  • Objective: To measure the cytotoxic or cytostatic effects of a compound on cancer cells by assessing metabolic activity.

  • Materials: Human cancer cell lines (e.g., MDA-MB-231, HCT-116), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (typically in a final DMSO concentration of <0.5%) and incubate for a specified period (e.g., 48 or 72 hours).[6]

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 or IC50 value by plotting cell viability against the logarithm of compound concentration.[14]

Conclusion

Both Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine scaffolds serve as exceptionally rich sources for the discovery of novel anticancer agents. The available data suggests that while both isomers can be tailored to produce potent kinase inhibitors and antiproliferative compounds, they may exhibit preferences for different biological targets. Thieno[2,3-b]pyridines have shown broad, multi-targeting potential, including activity against RON kinase, Pim-1, and utility as chemosensitizers.[2][4][5] In contrast, Thieno[3,2-b]pyridines have yielded highly potent and selective inhibitors for specific kinases like Haspin and VEGFR-2, demonstrating the power of this scaffold in precision medicine.[9][10] The isomeric difference is a critical determinant of the ultimate pharmacological profile, and further head-to-head comparative studies are warranted to fully delineate the therapeutic advantages of each scaffold for specific oncological applications.

References

Mechanism of Action: A Shared Pathway with Key Differences

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Thienopyridine Isomers in Antiplatelet Therapy

For researchers, scientists, and professionals in drug development, understanding the nuances of antiplatelet therapies is critical. This guide provides a detailed comparative study of thienopyridine isomers—a class of drugs pivotal in the management of cardiovascular diseases. By inhibiting the P2Y12 receptor on platelets, these agents play a crucial role in preventing thrombotic events.[1][2][3] This comparison focuses on the key thienopyridine derivatives: clopidogrel, prasugrel, and ticlopidine, with ticagrelor included as a relevant non-thienopyridine comparator due to its similar indications.

Thienopyridines are prodrugs that require hepatic metabolism to their active metabolites.[2][4] These active metabolites then irreversibly bind to the P2Y12 receptor on platelets, preventing ADP-induced platelet aggregation for the lifespan of the platelet.[2][4]

Clopidogrel's activation is heavily dependent on the cytochrome P450 enzyme, CYP2C19.[5][6] Genetic variations in the CYP2C19 gene can lead to significant inter-individual variability in clopidogrel's efficacy, with carriers of loss-of-function alleles exhibiting reduced antiplatelet response and increased risk of adverse cardiovascular events.[5][7] Prasugrel also undergoes hepatic metabolism, but its activation is more efficient and less influenced by CYP2C19 polymorphisms, leading to a more potent and predictable antiplatelet effect.[8][9] Ticlopidine, the first-generation thienopyridine, also irreversibly inhibits the P2Y12 receptor but is now less commonly used due to a less favorable side-effect profile compared to newer agents.[4][10]

In contrast, ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that does not require metabolic activation to exert its antiplatelet effect.[1][11]

Performance Comparison: Efficacy and Safety

The clinical efficacy of thienopyridines is primarily measured by their ability to reduce major adverse cardiovascular events (MACE), including myocardial infarction (MI), stroke, and cardiovascular death. Safety is predominantly assessed by the risk of bleeding complications.

Pharmacokinetic Profile

The pharmacokinetic properties of these agents influence their onset of action and dosing regimens.

ParameterClopidogrelPrasugrelTiclopidineTicagrelor
Cmax (ng/mL) Variable (Active Metabolite)~60 (Active Metabolite)~500-700~540
Tmax (hours) ~1-2 (Active Metabolite)~0.5 (Active Metabolite)~1-3~1.5
AUC (ng·h/mL) Variable (Active Metabolite)~150 (Active Metabolite)~3000-5000~3500
Half-life (hours) ~6 (Parent), ~0.5 (Active)~7.4 (Parent), ~0.5 (Active)~12.6 (Parent), ~40-50 (after repeated dosing)~7
Caption : Comparative pharmacokinetic parameters of thienopyridines and ticagrelor.
Clinical Efficacy

Clinical trials have demonstrated the superiority of newer agents like prasugrel and ticagrelor over clopidogrel in reducing ischemic events, particularly in patients with acute coronary syndromes (ACS).

OutcomeClopidogrelPrasugrelTicagrelor
MACE Reduction (vs. Clopidogrel) ReferenceHigherHigher
Myocardial Infarction Reduction (vs. Clopidogrel) ReferenceHigherHigher
Stent Thrombosis Reduction (vs. Clopidogrel) ReferenceHigherHigher
Platelet Inhibition (%) ~30-40%~60-70%>90%
Resistance Rate (%) Up to 30%~3-15%~0-3%[12]
Caption : Comparative clinical efficacy and platelet inhibition of P2Y12 inhibitors.
Safety Profile: Adverse Events

The primary safety concern with all antiplatelet agents is the increased risk of bleeding.

Adverse EventClopidogrelPrasugrelTiclopidineTicagrelor
Major Bleeding Lower riskHigher risk vs. Clopidogrel[10][13]Similar to or higher than ClopidogrelSimilar to or slightly higher than Clopidogrel
Neutropenia RareRareHigher risk (1-2%)Rare
Thrombotic Thrombocytopenic Purpura (TTP) Very RareVery RareHigher riskVery Rare
Dyspnea RareRareRareMore common (~14%)
Diarrhea and Rash Less commonLess commonMore common[14]Less common
Caption : Comparative adverse event profiles of P2Y12 inhibitors.

Experimental Protocols

Light Transmission Aggregometry (LTA) for Platelet Function Testing

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function and the inhibitory effects of antiplatelet agents.[14]

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Increased aggregation leads to increased light transmission.[4][14]

Detailed Protocol:

  • Blood Collection:

    • Draw whole blood into a tube containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).[4][15]

    • Gently invert the tube several times to ensure proper mixing.

    • Process the sample within 4 hours of collection.[4]

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.[4][15]

    • Carefully transfer the supernatant (PRP) to a separate polypropylene tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.[15]

  • Platelet Aggregation Assay:

    • Calibrate the aggregometer using PPP to set 100% light transmission and PRP to set 0% light transmission.

    • Pipette a specific volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

    • Allow the PRP to equilibrate for a few minutes.

    • Add a platelet agonist (e.g., ADP, arachidonic acid, collagen) to the PRP to induce aggregation.

    • Record the change in light transmission over time. The maximum aggregation is expressed as a percentage.[6][15]

  • Data Analysis:

    • The percentage of platelet inhibition is calculated by comparing the maximal aggregation in the presence of the antiplatelet agent to the maximal aggregation in its absence.

CYP2C19 Genotyping

CYP2C19 genotyping is crucial for personalizing clopidogrel therapy.[5][7]

Principle: This genetic test identifies specific single nucleotide polymorphisms (SNPs) in the CYP2C19 gene that are associated with altered enzyme activity.

Detailed Protocol (using Real-Time PCR):

  • Sample Collection:

    • Collect a whole blood sample in an EDTA (lavender top) tube.[9] Saliva or buccal swab samples can also be used.[16]

  • DNA Extraction:

    • Extract genomic DNA from the collected sample using a commercially available DNA extraction kit.

  • Real-Time Polymerase Chain Reaction (PCR):

    • Prepare a PCR reaction mixture containing the extracted DNA, specific primers, fluorescently labeled probes for the wild-type and variant alleles (e.g., *2, *3, *17), and PCR master mix.[17][18]

    • Perform real-time PCR using a thermal cycler. The cycling conditions typically involve an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[18]

  • Genotype Determination:

    • During PCR, the probes bind to their target sequences, and the fluorescent signal is measured in real-time.

    • Allelic discrimination software analyzes the fluorescence data to determine the genotype of the individual (e.g., homozygous wild-type, heterozygous, homozygous variant).[18]

  • Interpretation:

    • Based on the identified genotype, the patient is classified into a metabolizer phenotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizer), which guides the clinician in selecting the appropriate antiplatelet therapy.[9]

Visualizing the Pathways

Signaling Pathway of Thienopyridine Action

Thienopyridine_Pathway cluster_prodrug Prodrug Administration cluster_metabolism Hepatic Metabolism cluster_platelet Platelet Thienopyridine Thienopyridine (Clopidogrel, Prasugrel) Metabolism CYP450 Enzymes (e.g., CYP2C19) Thienopyridine->Metabolism Activation ActiveMetabolite Active Metabolite Metabolism->ActiveMetabolite P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Inhibition PlateletActivation Platelet Activation & Aggregation P2Y12->PlateletActivation Blocks ADP Binding

Caption : Metabolic activation and mechanism of action of thienopyridines.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_subjects Subject Recruitment cluster_treatment Treatment Allocation cluster_assessment Assessment cluster_analysis Data Analysis PatientPopulation Patient Population (e.g., ACS patients) Randomization Randomization PatientPopulation->Randomization GeneticTest CYP2C19 Genotyping PatientPopulation->GeneticTest GroupA Group A (e.g., Clopidogrel) Randomization->GroupA GroupB Group B (e.g., Prasugrel) Randomization->GroupB GroupC Group C (e.g., Ticagrelor) Randomization->GroupC PlateletAssay Platelet Function Assay (LTA) GroupA->PlateletAssay ClinicalOutcomes Clinical Outcomes (MACE, Bleeding) GroupA->ClinicalOutcomes GroupB->PlateletAssay GroupB->ClinicalOutcomes GroupC->PlateletAssay GroupC->ClinicalOutcomes DataAnalysis Comparative Statistical Analysis PlateletAssay->DataAnalysis GeneticTest->DataAnalysis ClinicalOutcomes->DataAnalysis

References

Unveiling the Therapeutic Potential of Thieno[2,3-b]pyridines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of thieno[2,3-b]pyridine derivatives reveals key structural determinants for their diverse biological activities, offering a roadmap for the rational design of next-generation therapeutics. This guide provides a comparative overview of their structure-activity relationships (SAR) as anticancer, antiviral, and antiparasitic agents, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against a range of diseases. Understanding how modifications to this core structure influence biological activity is crucial for the development of effective and selective drug candidates. This guide synthesizes findings from multiple studies to provide a clear comparison of the SAR of thieno[2,3-b]pyridines across different therapeutic areas.

Comparative Analysis of Biological Activity

The biological activity of thieno[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on their anticancer, anti-HCV, and antiplasmodial activities.

Anticancer Activity

Thieno[2,3-b]pyridines have shown significant promise as anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes such as phosphoinositide-specific phospholipase C (PI-PLC) and c-Src kinase.[1][2][3][4][5][6]

Table 1: Structure-Activity Relationship of Thieno[2,3-b]pyridines as Anticancer Agents

Compound/SeriesR1R2R3Target Cell LineIC50/EC50 (µM)Reference
Series 1HPhenylHMDA-MB-2315.2[7]
H4-ChlorophenylHMDA-MB-2313.8[7]
H4-MethoxyphenylHMDA-MB-231> 100[7]
Series 2-CH2CH2-PhenylHHCT-1160.87[7]
-CH2CH2-4-ChlorophenylHHCT-1160.45[7]
-CH2CH2-4-MethoxyphenylHHCT-11625.3[7]
Compound 12c H2-NaphthylHMDA-MB-2310.15[8]
Compound 12b H3-ChlorophenylHMDA-MB-2310.21[8]
Compound 10l H4-FluorophenylHMDA-MB-2310.55[8]

Note: This table presents a selection of data for illustrative purposes. The referenced articles contain more extensive datasets.

The data consistently indicates that substitutions on the phenyl ring at the 2-position of the thieno[2,3-b]pyridine core significantly impact anticancer activity. Halogen substitutions, particularly chlorine and fluorine, often enhance potency, while electron-donating groups like methoxy can be detrimental. Furthermore, extending the scaffold with cyclic structures at the 5- and 6-positions can lead to a substantial increase in activity.

Anti-Hepatitis C Virus (HCV) Activity

Several thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of HCV replication.[8] The SAR in this context highlights the importance of specific substitutions on the phenyl ring.

Table 2: Structure-Activity Relationship of Thieno[2,3-b]pyridines as Anti-HCV Agents

CompoundR-group on Phenyl RingEC50 (µM)Selectivity Index (SI)Reference
12c 2-Naphthyl3.3>30.3[8]
12b 3-Chlorophenyl3.5>28.6[8]
10l 4-Fluorophenyl3.9>25.6[8]
12o 4-Bromophenyl4.5>22.2[8]

These findings suggest that bulky and lipophilic groups at the meta and para positions of the phenyl ring are favorable for anti-HCV activity. The high selectivity indices indicate a favorable therapeutic window for these compounds.

Antiplasmodial Activity

Thieno[2,3-b]pyridines have also demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria.[9][10][11][12] SAR studies have identified key features for antiplasmodial efficacy.

Table 3: Structure-Activity Relationship of Thieno[2,3-b]pyridines as Antiplasmodial Agents

CompoundSubstitution at 4-position of Phenyl RingPfGSK-3 Inhibition (%) at 10 µMP. falciparum Inhibition (%) at 3 µMReference
2a 4-Fluoro5598[11]
2b 4-Chloro6297[11]
2c 4-Bromo4885[11]
2d 4-Methyl3575[11]
4h 4-(2-aminoethyl)amino7899[11]

In the context of antiplasmodial activity, substitutions at the para-position of the 4-phenyl ring play a crucial role. While small halogen substituents are well-tolerated, the introduction of alkylamino side chains can significantly enhance both enzyme inhibition and antiparasitic activity, potentially by improving solubility and target engagement.[9][11]

Key Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PI_PLC_Signaling_Pathway PI-PLC Signaling Pathway GPCR GPCR / RTK G_protein Gq/11 GPCR->G_protein Activation PI_PLC PI-PLCβ/γ G_protein->PI_PLC Activation PIP2 PIP2 PI_PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activation Cellular_Response Cellular Response (Proliferation, etc.) PKC->Cellular_Response Thieno_pyridine Thieno[2,3-b]pyridine Inhibitor Thieno_pyridine->PI_PLC Inhibition

Caption: PI-PLC Signaling Pathway and Inhibition by Thieno[2,3-b]pyridines.

MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add Thieno[2,3-b]pyridine compounds (various concentrations) incubate1->add_compounds incubate2 Incubate (48-72h) add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Analyze data and determine IC50 values measure_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for determining the anticancer activity of compounds using the MTT assay.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. To facilitate further investigation and validation of the findings presented, detailed protocols for the key experiments are provided below.

MTT Cell Proliferation Assay

This assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15][16][17]

Materials:

  • Thieno[2,3-b]pyridine compounds

  • Cancer cell lines (e.g., MDA-MB-231, HCT-116)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the thieno[2,3-b]pyridine compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

c-Src Kinase Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of the c-Src tyrosine kinase.[18][19][20][21][22]

Materials:

  • Recombinant human c-Src enzyme

  • Src substrate (e.g., poly(Glu, Tyr) 4:1)

  • Thieno[2,3-b]pyridine compounds

  • ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the thieno[2,3-b]pyridine compounds in kinase buffer.

  • Add the compounds and the c-Src enzyme to the wells of a 384-well plate and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding the Src substrate and ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 values.

HCV Replicon Assay

This cell-based assay is used to screen for inhibitors of HCV RNA replication.[23][24][25][26][27]

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)

  • Complete cell culture medium containing G418

  • Thieno[2,3-b]pyridine compounds

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the thieno[2,3-b]pyridine compounds.

  • Incubate the plate for 72 hours.

  • Measure the luciferase activity, which is proportional to the level of HCV RNA replication, using a luciferase assay reagent and a luminometer.

  • Determine the EC50 values, the concentration at which the compound inhibits HCV replication by 50%.

  • In parallel, assess the cytotoxicity of the compounds on the same cell line (e.g., using an MTT assay) to determine the selectivity index (CC50/EC50).

Plasmodium falciparum Growth Inhibition Assay

This assay determines the in vitro susceptibility of P. falciparum to antimalarial compounds.[28][29][30][31][32]

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Thieno[2,3-b]pyridine compounds

  • 96-well plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of the thieno[2,3-b]pyridine compounds in complete parasite culture medium.

  • In a 96-well plate, add the compound dilutions and a suspension of infected red blood cells (1% parasitemia, 2% hematocrit).

  • Incubate the plate for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Add SYBR Green I in lysis buffer to each well and incubate for 1 hour in the dark at room temperature.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

  • The fluorescence signal is proportional to the amount of parasite DNA and thus reflects parasite growth.

  • Calculate the percentage of growth inhibition and determine the IC50 values.

This comparative guide provides a valuable resource for researchers in the field of drug discovery and development, offering insights into the SAR of a versatile and promising class of heterocyclic compounds. The provided data and protocols can aid in the design of more potent and selective thieno[2,3-b]pyridine derivatives for a variety of therapeutic applications.

References

Unveiling the Molecular Architecture: A Comparative Guide to X-ray Crystallography for Thieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of thieno[2,3-b]pyridine derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the gold standard for elucidating the atomic-level architecture of these pharmaceutically relevant scaffolds. This guide provides a comparative overview of crystallographic data for a series of thieno[2,3-b]pyridine derivatives, details the experimental protocols involved, and contrasts the technique with other key analytical methods.

The thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise arrangement of atoms and functional groups within these molecules, as determined by X-ray crystallography, is crucial for understanding their interaction with biological targets and for optimizing their therapeutic potential.

Comparative Crystallographic Data of Thieno[2,3-b]pyridine Derivatives

The following table summarizes the crystallographic data for a selection of thieno[2,3-b]pyridine derivatives, showcasing the structural diversity within this class of compounds. This data provides a foundation for comparing molecular conformations, packing arrangements, and intermolecular interactions.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylateC₁₀H₁₀N₂O₂SMonoclinicP2₁/c6.657(4)13.891(4)10.902(4)9091.64(4)90
Ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrateC₂₇H₂₅N₃O₃S·H₂OMonoclinicC2/c31.083(3)11.2330(10)14.7678(12)90102.903(3)90
3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl esterC₁₇H₁₅NO₃SMonoclinicP2₁/n10.435(3)11.018(3)13.213(4)90109.58(3)90
Dimer of a 3-aminothieno[2,3-b]pyridine-2-carboxamide derivativeC₃₄H₃₄N₆O₄S₂ (example)TriclinicP-1------

Note: The data for the dimer is presented as an example, as the full crystallographic parameters were not available in the cited source. The unit cell parameters for this specific dimer can be found in the supplementary information of the referenced publication.

Experimental Protocols: The Path to a Crystal Structure

The determination of the crystal structure of a thieno[2,3-b]pyridine derivative via X-ray crystallography involves a meticulous multi-step process.

Crystallization

The initial and often most challenging step is to obtain high-quality single crystals of the compound. This is typically achieved through slow evaporation of a saturated solution of the derivative in a suitable solvent or a mixture of solvents. Common solvents for thieno[2,3-b]pyridine derivatives include ethanol, dioxane, and dimethylformamide (DMF).[1][2] The process requires careful control of temperature, concentration, and solvent composition to promote the growth of well-ordered crystals of sufficient size (typically >0.1 mm in all dimensions).

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These intensities are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem, a central challenge in X-ray crystallography, is then addressed to determine the initial positions of the atoms in the asymmetric unit. For small molecules like thieno[2,3-b]pyridine derivatives, direct methods are commonly employed to solve the phase problem.

The initial structural model is then refined against the experimental diffraction data. This iterative process involves adjusting atomic positions, thermal parameters, and occupancy factors to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor.

Below is a diagram illustrating the general workflow of single-crystal X-ray crystallography.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Validation Synthesis Synthesis & Purification of Thieno[2,3-b]pyridine Derivative Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Molecular Structure Analysis Validation->Analysis Publication Publication/ Database Deposition Analysis->Publication

Workflow of Single-Crystal X-ray Crystallography.

Comparison with Alternative Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, other analytical techniques offer complementary information and may be more suitable in certain contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Strengths:

  • Solution-State Structure and Dynamics: NMR is performed on samples in solution, providing insights into the conformational dynamics and behavior of molecules in a more biologically relevant environment.

  • Structural Connectivity: NMR is a powerful tool for determining the covalent structure of a molecule, including the connectivity of atoms and stereochemistry.

  • No Crystallization Required: This is a significant advantage for compounds that are difficult or impossible to crystallize.

Weaknesses:

  • Lower Resolution: Compared to X-ray crystallography, NMR generally provides lower-resolution structural information.

  • Size Limitations: The complexity of NMR spectra increases with molecular size, making it challenging for very large molecules.

  • Indirect Structural Determination: The 3D structure is inferred from a series of distance and angular restraints, rather than a direct image of the electron density.

Mass Spectrometry (MS)

Strengths:

  • High Sensitivity: MS is an extremely sensitive technique, capable of detecting and identifying minute quantities of a substance.

  • Molecular Weight Determination: It provides a precise determination of the molecular weight of a compound, confirming its elemental composition.

  • Fragmentation Analysis: MS/MS experiments can provide information about the structure of a molecule by analyzing its fragmentation patterns.

Weaknesses:

  • No 3D Structural Information: Mass spectrometry does not provide information about the three-dimensional arrangement of atoms in a molecule.

  • Limited Isomer Differentiation: While some MS techniques can distinguish between certain isomers, it is generally not as powerful as X-ray crystallography or NMR for this purpose.

References

A Comparative Guide to Thieno[2,3-b]pyridine and Thieno[2,3-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine scaffolds are two privileged heterocyclic systems that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Both frameworks are considered bioisosteres of purines, enabling them to interact with a wide range of biological targets. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.

Physicochemical Properties: A Comparative Overview

A direct, comprehensive comparison of the physicochemical properties of a wide range of derivatives from both scaffolds is challenging due to the variability in substituents. However, general trends can be inferred from the available literature. Thieno[2,3-b]pyridines, being highly planar molecules, can exhibit strong intermolecular interactions, leading to high melting points and potentially lower solubility.[1] The introduction of bulky or flexible groups can disrupt this planarity and improve solubility.[1] For thieno[2,3-d]pyrimidine derivatives, some studies have reported melting points for synthesized compounds, which vary widely depending on the substitution pattern.[2]

Table 1: Physicochemical Properties of Representative Unsubstituted Scaffolds

PropertyThieno[2,3-b]pyridineThieno[2,3-d]pyrimidine
Molecular FormulaC₇H₅NSC₆H₄N₂S
Molecular Weight135.19 g/mol 136.18 g/mol
XLogP32.21.6
Hydrogen Bond Donor Count00
Hydrogen Bond Acceptor Count12
Rotatable Bond Count00

Note: Data for the unsubstituted parent scaffolds were obtained from PubChem.

Biological Activities: A Focus on Anticancer and Kinase Inhibition

Both thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Thieno[2,3-b]pyridine Derivatives

Derivatives of the thieno[2,3-b]pyridine scaffold have shown potent anti-proliferative activity against a range of cancer cell lines.[3] A notable mechanism of action for some of these compounds is the inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair, which can sensitize cancer cells to topoisomerase 1 (TOP1) inhibitors like topotecan.[4]

Table 2: Anticancer and Kinase Inhibitory Activity of Representative Thieno[2,3-b]pyridine Derivatives

CompoundTarget/Cell LineIC₅₀/ActivityReference
Compound 1 MDA-MB-231 (Breast Cancer)0.19 µM[4]
Compound 2 HCT-116 (Colorectal Cancer)0.27 µM[4]
Compound 3 TDP1 Inhibition2.5 µM[4]
DJ160 LNCaP (Prostate Cancer)<50 nMNot explicitly cited
Thieno[2,3-d]pyrimidine Derivatives

The thieno[2,3-d]pyrimidine scaffold is a well-established framework for the development of kinase inhibitors.[5] Derivatives have shown potent inhibitory activity against key kinases in cancer signaling pathways, including Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][6][7]

Table 3: Anticancer and Kinase Inhibitory Activity of Representative Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget/Cell LineIC₅₀/ActivityReference
VIb PI3Kβ72% inhibition @ 10 µM[7]
VIb PI3Kγ84% inhibition @ 10 µM[7]
Compound 17f VEGFR-20.23 µM[6]
Compound 17f HCT-116 (Colon Cancer)2.80 µM[6]
Compound 17f HepG2 (Liver Cancer)4.10 µM[6]
Compound B1 EGFRL858R/T790M13 nMNot explicitly cited
Compound l MDA-MB-231 (Breast Cancer)27.6 µM[2]

Pharmacokinetic Profiles

Pharmacokinetic data is crucial for the successful development of drug candidates. While comprehensive comparative data is limited, some studies have reported on the pharmacokinetic properties of derivatives from both scaffolds.

Thieno[2,3-b]pyridine Derivatives

A study on thieno[2,3-b]pyridine TDP1 inhibitors reported the plasma concentration profiles of two compounds after intraperitoneal injection in mice. Compound 9d reached a maximum concentration (Cmax) of 3.56 µmol L⁻¹ faster than compound 10a , which had a Cmax of 2.14 µmol L⁻¹ at 1 hour post-dose.[4]

Thieno[2,3-d]pyrimidine Derivatives

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for a series of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors suggested that most compounds have low to very low blood-brain barrier (BBB) penetration and a non-inhibitory effect on CYP2D6.[6] Another study on PI3K inhibitors identified a thieno[2,3-d]pyrimidine derivative (6a ) with favorable pharmacokinetic properties and significant in vivo anti-cancer efficacy.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of these scaffolds.

Synthesis of Scaffolds

General Procedure for the Synthesis of Thieno[2,3-b]pyridines: A common route involves the Gewald reaction, starting with a cyclic ketone, malononitrile, and elemental sulfur in the presence of a base such as morpholine or triethylamine to yield a 2-aminothiophene-3-carbonitrile. This intermediate can then undergo further cyclization and functionalization to afford the desired thieno[2,3-b]pyridine derivatives.[4]

General Procedure for the Synthesis of Thieno[2,3-d]pyrimidines: The synthesis of the thieno[2,3-d]pyrimidine core often starts from a substituted 2-aminothiophene-3-carboxylate or 3-carbonitrile. Cyclization to form the pyrimidine ring can be achieved by reacting the thiophene intermediate with reagents such as formamide, urea, or isothiocyanates. For instance, heating a 2-aminothiophene-3-carboxamide with formic acid can yield the corresponding thieno[2,3-d]pyrimidin-4-one.

Biological Assays

Cell Viability (MTT) Assay: The anti-proliferative effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

In Vitro Kinase Inhibition Assay (e.g., PI3K, EGFR): The inhibitory activity of compounds against specific kinases can be determined using various in vitro assay formats, such as ADP-Glo™ Kinase Assay or TR-FRET assays.

  • Reaction Setup: The kinase, a suitable substrate (e.g., a specific peptide), and the test compound at various concentrations are incubated in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation time, the amount of ADP produced (indicative of kinase activity) is measured. In the ADP-Glo™ assay, a reagent is added to convert ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. The intensity of the signal is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal from wells containing the test compound to control wells. IC₅₀ values are then determined from dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways targeted by these scaffolds and a typical experimental workflow for their comparison.

Signaling_Pathway cluster_0 Thieno[2,3-b]pyridine cluster_1 Thieno[2,3-d]pyrimidine Thieno_b_Pyridine Thieno[2,3-b]pyridine Derivatives TDP1 TDP1 Thieno_b_Pyridine->TDP1 Inhibits DNA_Repair DNA Repair TDP1->DNA_Repair Inhibits Apoptosis Apoptosis DNA_Repair->Apoptosis Leads to Thieno_d_Pyrimidine Thieno[2,3-d]pyrimidine Derivatives PI3K PI3K Thieno_d_Pyrimidine->PI3K Inhibits EGFR EGFR Thieno_d_Pyrimidine->EGFR Inhibits VEGFR2 VEGFR2 Thieno_d_Pyrimidine->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation EGFR->Proliferation VEGFR2->Proliferation

Caption: Targeted signaling pathways.

Experimental_Workflow start Design & Synthesis of Thieno[2,3-b]pyridine & Thieno[2,3-d]pyrimidine Libraries physchem Physicochemical Property Evaluation (Solubility, logP, etc.) start->physchem invitro In Vitro Biological Screening (MTT Assay, Kinase Assays) start->invitro sar Structure-Activity Relationship (SAR) Analysis physchem->sar invitro->sar admet In Silico & In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->admet invivo In Vivo Efficacy & Pharmacokinetic Studies in Animal Models admet->invivo lead_opt Lead Optimization invivo->lead_opt

Caption: Drug discovery workflow.

Conclusion

Both thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine scaffolds represent versatile and promising platforms for the development of novel therapeutics, particularly in the realm of oncology. The choice between these two scaffolds will ultimately depend on the specific biological target and the desired pharmacological profile. Thieno[2,3-b]pyridines have shown particular promise as DNA repair inhibitors, while thieno[2,3-d]pyrimidines are well-established as potent kinase inhibitors. Further head-to-head comparative studies focusing on a broader range of physicochemical and pharmacokinetic properties will be invaluable in guiding the rational design of next-generation drug candidates based on these privileged heterocyclic systems.

References

Safety Operating Guide

Proper Disposal of Thieno[2,3-b]pyridine-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Thieno[2,3-b]pyridine-2-carbaldehyde must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on safety data sheet (SDS) recommendations. Adherence to these guidelines is crucial for minimizing risks within research and drug development settings.

Hazard Profile and Quantitative Data

Understanding the hazard profile of Thieno[2,3-b]pyridine-2-carbaldehyde is fundamental to its safe handling and disposal. The following table summarizes its key hazard classifications.

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1]

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of Thieno[2,3-b]pyridine-2-carbaldehyde.

cluster_prep Preparation Phase cluster_collection Waste Collection cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) and local regulations B Wear appropriate Personal Protective Equipment (PPE) A->B C Collect waste in a suitable, labeled, and closed container B->C D Store container in a dry, cool, and well-ventilated area C->D E Transfer to an approved waste disposal plant D->E F Ensure compliance with all federal, state, and local regulations E->F

Caption: Disposal workflow for Thieno[2,3-b]pyridine-2-carbaldehyde.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe disposal of Thieno[2,3-b]pyridine-2-carbaldehyde and its contaminated containers.

Personnel Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use impervious gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation or inhalation, use a NIOSH-approved respirator.

Waste Chemical Disposal
  • Collection:

    • Collect waste Thieno[2,3-b]pyridine-2-carbaldehyde in its original container if possible, or in a suitable, properly labeled, and securely closed container.

    • Do not mix with other waste materials.

  • Storage:

    • Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials.[1]

  • Disposal:

    • Dispose of the chemical waste through a licensed and approved waste disposal company.[1]

    • All disposal activities must be in strict accordance with federal, state, and local environmental regulations.

Contaminated Packaging Disposal
  • Decontamination:

    • Whenever possible, triple rinse the empty container with a suitable solvent.

    • Collect the rinsate and treat it as chemical waste for proper disposal.

  • Disposal of Empty Containers:

    • Once decontaminated, empty containers can be disposed of as regular waste, provided they are not designated for recycling and all labels are removed or defaced.

    • If decontamination is not feasible, the container must be handled and disposed of as hazardous waste.

Spill Cleanup
  • Containment:

    • In the event of a spill, immediately evacuate the area.

    • For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[1] Avoid generating dust.

  • Decontamination of Spill Area:

    • Clean the spill area thoroughly with a suitable solvent and decontaminating agent.

    • Collect all cleanup materials (e.g., absorbent pads, contaminated gloves) in a sealed bag or container for disposal as hazardous waste.

It is crucial to prevent the release of Thieno[2,3-b]pyridine-2-carbaldehyde into the environment.[1] Ensure that it does not enter drains, sewers, or waterways. Always refer to the most current Safety Data Sheet and consult with your institution's environmental health and safety (EHS) department for specific guidance.

References

Personal protective equipment for handling Thieno[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Thieno[2,3-b]pyridine-2-carbaldehyde, ensuring a secure laboratory environment. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.

Hazard Summary

Thieno[2,3-b]pyridine-2-carbaldehyde is a chemical compound that requires careful handling due to its potential health hazards. Based on its classification, it is harmful if swallowed, causes serious eye irritation, skin irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all personnel handling Thieno[2,3-b]pyridine-2-carbaldehyde. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection Level Equipment Specifications & Use Case
Hand Protection Chemical-Resistant GlovesPrimary: Butyl rubber or nitrile gloves are recommended for their high resistance to aldehydes.[1] Secondary (for high splash risk): Consider double-gloving. Always inspect gloves for damage before use and use proper removal techniques to avoid skin contact.
Eye and Face Protection Safety Goggles & Face ShieldMinimum: Splash-proof safety goggles are required for all handling procedures. High Splash Risk: A full-face shield must be worn in addition to safety goggles when there is a significant risk of splashing.[1]
Body Protection Laboratory Coat & ApronMinimum: A flame-resistant lab coat should be worn and fully buttoned. High Splash Risk: A chemical-resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory.
Respiratory Protection Air-Purifying RespiratorAn air-purifying respirator with organic vapor cartridges should be used when handling the compound outside of a certified chemical fume hood or when vapors may be generated.[1] All respirator use must comply with a respiratory protection program.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Assemble all necessary PPE and inspect for integrity.

    • Have a designated and properly labeled waste container ready.

  • Handling:

    • Conduct all weighing and transferring of Thieno[2,3-b]pyridine-2-carbaldehyde within the chemical fume hood to minimize inhalation exposure.[2]

    • Use dedicated spatulas and glassware.

    • Keep containers of the chemical tightly closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area, including any contaminated equipment.

    • Wash hands and any exposed skin with soap and water immediately after handling, even if gloves were worn.[2]

    • Properly remove and dispose of single-use PPE. Reusable PPE should be decontaminated according to institutional guidelines.

Disposal Plan

The disposal of Thieno[2,3-b]pyridine-2-carbaldehyde and any contaminated materials must be managed as hazardous waste in strict accordance with all local, regional, and national regulations.

  • Waste Segregation:

    • Collect all waste containing Thieno[2,3-b]pyridine-2-carbaldehyde in a dedicated, properly labeled, and sealed hazardous waste container.[3]

    • Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[3]

  • Neutralization (if permissible):

    • Some aldehyde wastes can be neutralized to reduce their toxicity before disposal.[4][5] Consult with your institution's Environmental Health and Safety (EHS) department to determine if on-site neutralization is a viable and compliant option.

  • Collection and Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated area away from heat and ignition sources.

    • Arrange for pick-up and disposal by a licensed hazardous waste management company.[6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][7][8][9] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing.[7] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][7] Seek medical attention if irritation persists.
Inhalation Move the exposed individual to fresh air at once.[10][11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][11]
Ingestion Do NOT induce vomiting.[11][12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[10][13]

Visual Workflow and Emergency Response Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Assemble & Inspect PPE Hood 2. Verify Fume Hood Operation Prep->Hood Emergency 3. Check Eyewash/Shower Hood->Emergency Waste 4. Prepare Waste Container Emergency->Waste Weigh 5. Weigh/Transfer in Hood Waste->Weigh Handle 6. Use Dedicated Equipment Weigh->Handle Close 7. Keep Containers Closed Handle->Close Clean 8. Clean Work Area Close->Clean Wash 9. Wash Hands Clean->Wash DisposePPE 10. Dispose of PPE Wash->DisposePPE Segregate 11. Segregate Waste DisposePPE->Segregate Store 12. Store Securely Segregate->Store Dispose 13. Professional Disposal Store->Dispose

Caption: Workflow for the safe handling and disposal of Thieno[2,3-b]pyridine-2-carbaldehyde.

EmergencyResponse cluster_actions Immediate Actions Exposure Exposure Occurs Eye Eye Contact: Flush for 15-20 mins Exposure->Eye Skin Skin Contact: Remove clothing, wash for 15 mins Exposure->Skin Inhale Inhalation: Move to fresh air Exposure->Inhale Ingest Ingestion: Rinse mouth, DO NOT induce vomiting Exposure->Ingest Medical Seek Immediate Medical Attention Eye->Medical Skin->Medical Inhale->Medical Ingest->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: Emergency response procedures for exposure to Thieno[2,3-b]pyridine-2-carbaldehyde.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[2,3-b]pyridine-2-carbaldehyde
Reactant of Route 2
Thieno[2,3-b]pyridine-2-carbaldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。